2'-Aminoacetophenone Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-aminophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTPPYQXBFFQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
551-93-9 (Parent) | |
| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1067091 | |
| Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25384-14-9 | |
| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25384-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Aminoacetophenone Hydrochloride (CAS: 5468-37-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone Hydrochloride (CAS No. 5468-37-1) is a versatile organic compound that serves as a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Structurally, it is the hydrochloride salt of an aromatic ketone, featuring both a primary amine and a ketone functional group in an ortho position on the benzene (B151609) ring.[2][3] This unique arrangement makes it an invaluable precursor for constructing various heterocyclic systems, most notably quinolines and indazoles, which are core scaffolds in many biologically active molecules.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, applications in drug discovery, and safety protocols.
Chemical and Physical Properties
This compound is typically an off-white to light yellow crystalline solid.[1][6][7] Its key physical and chemical properties are summarized below, providing essential data for reaction planning and execution.[1]
| Property | Value | Reference(s) |
| CAS Number | 5468-37-1 | [8] |
| Molecular Formula | C₈H₁₀ClNO | [9] |
| Molecular Weight | 171.62 g/mol | [8] |
| Melting Point | 194 °C (decomposes) | [6][7][10] |
| Appearance | Off-white to light yellow solid | [1][6][11] |
| Purity | ≥98% | [5] |
| Synonyms | Phenacylamine hydrochloride, ω-Aminoacetophenone hydrochloride | [8][11] |
Synthesis and Purification
The synthesis of this compound is often achieved through multi-step procedures. A common and well-documented route is the Delépine reaction, which involves the reaction of an α-haloacetophenone with hexamethylenetetramine, followed by acidic hydrolysis.[9]
Experimental Protocol: Synthesis via Delépine Reaction
This protocol details the synthesis starting from phenacyl bromide.[9][10]
Step 1: Formation of the Quaternary Ammonium (B1175870) Salt
-
To a stirred solution of phenacyl bromide (1.0 mmol, 1.0 equiv) in diethyl ether (13 mL), add hexamethylenetetramine (1.0 mmol, 1.0 equiv) all at once.
-
Stir the mixture at room temperature for 12 hours. A solid precipitate will form.[9]
-
Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to yield the quaternary ammonium salt.[9][10]
Step 2: Acidic Hydrolysis
-
Place the obtained quaternary salt in a round-bottomed flask fitted with a reflux condenser.
-
Add ethanol (B145695) (22 mL) and concentrated hydrochloric acid (0.6 mL).[9]
-
Reflux the mixture for 3 hours. A solid will form during this period.[9][10]
-
After cooling to room temperature, filter the solid product.
-
Wash the filtered solid with ethanol (20 mL) and dry under vacuum to afford pure this compound.[9]
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Spectral Characterization
Spectroscopic data is crucial for the identification and quality control of this compound. The free base form (2'-Aminoacetophenone, CAS: 551-93-9) is often used for spectral analysis in organic solvents.
| Technique | Key Data / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR | Spectra available for the free base form (2'-Aminoacetophenone). | [12][13] |
| ¹³C NMR | Spectra available for both the hydrochloride salt and the free base. | [14][15] |
| IR Spectroscopy | Spectra available. | [16] |
| Mass Spectrometry | Data available for the free base form. | [16] |
Applications in Organic Synthesis and Drug Development
This compound is a cornerstone building block, primarily for synthesizing heterocyclic compounds with significant pharmacological activities.[3]
The Friedländer Synthesis of Quinolines
One of the most prominent applications is in the Friedländer synthesis, a classic condensation reaction between a 2-aminoaryl ketone (like 2'-aminoacetophenone) and a compound containing a reactive α-methylene group (e.g., another ketone) to produce quinolines.[4][17] Quinolines are a privileged scaffold in medicinal chemistry, found in drugs with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[18][19][20]
Experimental Protocol: Friedländer Condensation
This protocol describes a general procedure for the synthesis of a quinoline-fused steroid, demonstrating the utility of 2'-aminoacetophenone.[21][22]
-
In a reaction vessel, combine 2'-Aminoacetophenone (1.1 equiv), a suitable ketone (e.g., 4-cholesten-3-one, 1.0 equiv), and a catalyst (e.g., NaAuCl₄·2H₂O, 5 mol%).[22]
-
Add a solvent, such as ethanol (2 mL).
-
Stir the mixture at an elevated temperature (e.g., 110 °C) for the required duration (e.g., 5 hours).[22]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product using column chromatography to isolate the desired quinoline (B57606) derivative.
Workflow for Quinoline Synthesis
The diagram below outlines the logical flow of the Friedländer synthesis.
Other Synthetic Applications
-
Indazoles: It is used in the synthesis of 3-methyl-1H-indazole by first converting it to an oxime, which then undergoes intramolecular electrophilic amination.[23]
-
Ubenimex (Bestatin): this compound is a key intermediate in the synthesis of Ubenimex, an aminopeptidase (B13392206) inhibitor used in cancer therapy.[1]
-
Chalcones: It serves as a precursor for amino-substituted chalcones, which are investigated for their antimicrobial and anticancer properties.[3]
Relevance to Biological Pathways
While 2'-Aminoacetophenone itself is not directly a modulator of signaling pathways, the quinoline and quinolinone derivatives synthesized from it are potent bioactive agents.[19][24] For instance, many quinoline-based drugs function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation, such as the EGFR signaling cascade.[25]
Furthermore, 2-aminoacetophenone (B1585202) is a metabolite in the kynurenine (B1673888) pathway, a major route for tryptophan metabolism.[26] This pathway is increasingly implicated in a variety of diseases, including neurodegenerative disorders and cancer, due to the neuroactive and immunomodulatory properties of its metabolites.[27][28][29]
The Kynurenine Pathway
The diagram below provides a simplified overview of the kynurenine pathway, highlighting the position of related metabolites.
Safety and Handling
This compound is classified as an irritant.[11][30] Proper safety precautions are essential during handling and storage.
| Hazard Category | Precautionary Measures | Reference(s) |
| Health Hazards | Causes skin, eye, and respiratory tract irritation. | [11][30][31] |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. | [6][30] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, do NOT induce vomiting. Seek medical attention if irritation persists. | [7][11][30] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Refrigerated storage (below 4°C) is recommended. | [1][6][11] |
| Spills | Clean up spills immediately, avoiding dust generation. Provide ventilation. | [11] |
Conclusion
This compound is a fundamentally important chemical intermediate with a high impact on medicinal chemistry and organic synthesis. Its utility in constructing privileged heterocyclic scaffolds like quinolines makes it indispensable for the development of new therapeutic agents. A thorough understanding of its properties, synthetic routes, and safe handling procedures is crucial for any researcher or drug development professional working with this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. 2-Aminoacetophenone hydrochloride, 98% 25384-14-9 India [ottokemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]
- 16. 2-Aminoacetophenone hydrochloride(5468-37-1) IR Spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
- 20. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | The kynurenine pathway as a potential link between ethanol-induced behavioral alterations and neuroinflammation [frontiersin.org]
- 30. combi-blocks.com [combi-blocks.com]
- 31. oxfordlabchem.com [oxfordlabchem.com]
2'-Aminoacetophenone Hydrochloride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Aminoacetophenone (B46740) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone hydrochloride (CAS No: 5468-37-1), also known as ω-aminoacetophenone hydrochloride or phenacylamine hydrochloride, is a key organic compound utilized primarily as a building block in synthetic chemistry.[1][2] Its structural features, comprising a primary amine and a ketone functional group on an aromatic scaffold, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecules. For professionals in drug development, this compound is of particular interest as it serves as a starting material for the preparation of novel therapeutic agents, including pseudopeptidic inhibitors of human sirtuins (SIRT1-3) with antiproliferative properties and dual δ/μ opioid receptor agonists.[1] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside detailed experimental protocols relevant to its synthesis and characterization.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 5468-37-1 | [1][3] |
| Molecular Formula | C₈H₁₀ClNO | [3][4] |
| Molecular Weight | 171.62 g/mol | [2][3][4] |
| Appearance | Slightly yellow to beige crystals; off-white crystalline powder | [1][3][5] |
| Melting Point | 194 °C (decomposes) | [1][5] |
| Boiling Point | 247.3 - 251.8 °C at 760 mmHg | [4][5] |
| Solubility | Slightly soluble in Water, Methanol, and DMSO | [1] |
| Density | 1.084 g/cm³ | [5] |
| Flash Point | 103.4 - 106.1 °C | [4][5] |
| Vapor Pressure | 0.0201 mmHg at 25 °C | [4] |
| Stability | Stable under recommended storage conditions; Hygroscopic | [1][3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition | Forms Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen chloride gas under fire conditions. | [3] |
The compound is stable under normal, recommended storage conditions, which include a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectral data are available for this compound, providing detailed information about its molecular structure.[6][7] These spectra are essential for confirming the identity and purity of synthesized batches.
-
Infrared (IR) Spectroscopy : IR spectra for this compound are available and can be used to identify its key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.[8][9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Delepine Reaction
This protocol outlines the synthesis of this compound from α-bromoacetophenone using the Delepine reaction.[1][10]
Materials:
-
α-Bromoacetophenone
-
Hexamethylenetetramine
-
Diethyl ether
-
Ethanol (B145695) (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Salt Formation: Dissolve α-bromoacetophenone (1 mmol) in diethyl ether (13 mL). Add hexamethylenetetramine (1 mmol) to the solution at once. Stir the mixture at room temperature (20 °C) for 12 hours. A solid precipitate (quaternary salt) will form.
-
Isolation of Intermediate: Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure.
-
Hydrolysis: Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser. Add ethanol (22 mL) and concentrated HCl (0.6 mL).
-
Reflux: Heat the mixture to reflux and maintain for 3 hours. A solid product will form during this time.
-
Product Isolation: Cool the reaction mixture to room temperature. Filter the solid product, wash it with ethanol (20 mL), and dry it under vacuum to yield pure this compound.[1][10]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Melting Point Determination
This is a general procedure for determining the melting point of a solid organic compound.[11]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
-
Loading: Tap the open end of a capillary tube into the crushed sample to pack a small amount (2-3 mm height) of the solid into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the apparatus. For a known compound, a rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1).
-
Recording: Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (0.5 - 2 °C).
Caption: Experimental workflow for melting point determination.
Protocol 3: Qualitative Solubility Assessment
This protocol describes a method to qualitatively assess the solubility of the compound in various solvents.[12][13]
Materials:
-
This compound sample
-
Test tubes
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)
Procedure:
-
Preparation: Place a small, consistent amount (e.g., 10 mg) of the compound into separate, labeled test tubes.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of a solvent to a test tube.
-
Mixing: Agitate the mixture (e.g., by vortexing or flicking the tube) for 30-60 seconds.
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
-
Classification: Classify the compound's solubility in that solvent as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (solid appears unaffected).
-
Repeat: Repeat steps 2-5 for each solvent to be tested.
Applications in Drug Development
This compound is a valuable precursor in medicinal chemistry due to its utility in constructing more complex molecular architectures with biological activity.
-
Sirtuin Inhibitors: It is used in the synthesis of pseudopeptidic compounds that act as inhibitors of human sirtuins 1, 2, and 3. Sirtuins are a class of enzymes implicated in cellular regulation, and their inhibition has shown potential as an antiproliferative strategy in cancer therapy.[1]
-
Opioid Receptor Agonists: The compound also serves as a starting material for the creation of dual δ/μ opioid receptor agonists.[1] Such molecules are of interest in pain management research, as they may offer different efficacy and side-effect profiles compared to traditional opioid medications.
Caption: Role as a precursor in the synthesis of bioactive compounds.
References
- 1. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
- 2. 2-Aminoacetophenone hydrochloride, 96% | Fisher Scientific [fishersci.ca]
- 3. 2-Aminoacetophenone hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. This compound | CAS#:25384-14-9 | Chemsrc [chemsrc.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Aminoacetophenone hydrochloride(5468-37-1) IR Spectrum [m.chemicalbook.com]
- 10. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. amherst.edu [amherst.edu]
2'-Aminoacetophenone Hydrochloride spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data of 2'-Aminoacetophenone Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of chemical compounds is paramount. This guide provides a detailed overview of the spectral data for this compound (CAS: 5468-37-1), a significant biochemical for proteomics research.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectral Data Summary
The spectral data of this compound provides key insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4][5]
¹H NMR Spectral Data
The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms in the molecule.[4][5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results | Aromatic Protons (Ar-H) | ||
| Data not fully available in search results | Methylene Protons (-CH₂-) | ||
| Data not fully available in search results | Amine Protons (-NH₃⁺) |
Note: Specific chemical shifts, multiplicities, and integration values for this compound were not explicitly detailed in the search results. The table indicates the expected proton environments. A spectrum is available on ChemicalBook for reference.[6]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available in search results | Carbonyl Carbon (C=O) |
| Data not fully available in search results | Aromatic Carbons (Ar-C) |
| Data not fully available in search results | Methylene Carbon (-CH₂-) |
Note: While specific peak assignments for the hydrochloride salt are not fully detailed, ¹³C NMR data for the free base, 2'-Aminoacetophenone, is available and can provide a close approximation.[7][8] SpectraBase also indicates the availability of the ¹³C NMR spectrum for 2-Aminoacetophenone hydrochloride.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3000 | N-H stretch (primary amine salt) |
| ~3000-2800 | C-H stretch (aromatic and aliphatic) |
| ~1680 | C=O stretch (ketone) |
| ~1600-1450 | C=C stretch (aromatic) |
Note: The values are approximate and based on typical ranges for the indicated functional groups. IR spectra for 2-Aminoacetophenone and its hydrochloride salt are available on ChemicalBook and SpectraBase.[11][12][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[15][16]
| m/z | Interpretation |
| 135 | Molecular ion (M⁺) of the free base |
| 120 | [M-CH₃]⁺ |
| 92 | [M-COCH₃]⁺ |
| 65 | C₅H₅⁺ |
Note: The mass spectrum of the parent compound, 2'-Aminoacetophenone, shows a molecular ion peak at m/z 135.[17] The hydrochloride salt would likely not show the intact salt in a standard electron ionization mass spectrum; instead, the spectrum of the free base is observed.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data presented above.
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of an organic compound involves the following steps:[3][18]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.
-
Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[3]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectra can be obtained for solid samples using the KBr pellet method or Attenuated Total Reflectance (ATR).[19]
KBr Pellet Method: [19]
-
Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[19]
-
Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[19]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
ATR Method: [19]
-
Crystal Cleaning: Ensure the ATR crystal is clean.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[19]
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[19]
-
Analysis: Acquire the FTIR spectrum.
Mass Spectrometry
A general procedure for obtaining a mass spectrum using electron ionization (EI) is as follows:[15][20]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.[15]
-
Ionization: Bombard the vaporized sample with a high-energy electron beam. This process knocks an electron off the molecule to form a molecular ion (a radical cation).[15][20]
-
Acceleration: Accelerate the newly formed ions through charged plates.
-
Deflection: Pass the ion stream through a magnetic field, which deflects the ions based on their mass-to-charge ratio.[20]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[20]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. scbt.com [scbt.com]
- 2. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR [m.chemicalbook.com]
- 7. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Aminoacetophenone(551-93-9) IR Spectrum [m.chemicalbook.com]
- 13. 2-Aminoacetophenone hydrochloride(5468-37-1) IR Spectrum [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. fiveable.me [fiveable.me]
- 17. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. web.mit.edu [web.mit.edu]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. m.youtube.com [m.youtube.com]
2'-Aminoacetophenone Hydrochloride solubility in different solvents
An In-depth Technical Guide on the Solubility of 2'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is influenced by a variety of factors including the chemical structure of the solute and solvent, temperature, and pH. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 2'-Aminoacetophenone possesses both a polar amino group and a moderately polar ketone functional group, attached to a non-polar benzene (B151609) ring. The formation of a hydrochloride salt significantly increases the polarity of the molecule, which is expected to enhance its solubility in polar solvents, particularly water.
Solubility Profile of 2'-Aminoacetophenone
While specific quantitative data for this compound is scarce, the solubility of the free base, 2'-Aminoacetophenone, offers valuable insights. The hydrochloride salt is anticipated to exhibit higher solubility in polar solvents due to the ionic nature of the ammonium (B1175870) chloride group.
Table 1: Qualitative and Semi-Quantitative Solubility of 2'-Aminoacetophenone
| Solvent | Chemical Formula | Polarity | Solubility Description | Quantitative Data (if available) | Citation(s) |
| Water | H₂O | Highly Polar | Practically Insoluble | - | [1] |
| Ethanol | C₂H₅OH | Polar | Soluble | ≥21.3 mg/mL | [2] |
| Methanol | CH₃OH | Polar | Soluble | - | [1] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | - | [1] |
| Dichloromethane | CH₂Cl₂ | Non-polar | Sparingly Soluble | - | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | ≥26.4 mg/mL | [2] |
Note: The terms "soluble," "slightly soluble," and "sparingly soluble" are qualitative and can vary between different sources.
As an aromatic amine, the aqueous solubility of 2'-Aminoacetophenone is significantly influenced by pH. In acidic conditions, the amino group is protonated to form the more soluble ammonium salt.[1] Therefore, this compound is expected to be more water-soluble than its free base counterpart.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following are detailed methodologies for key experiments.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
High-purity solvent of interest
-
Glass vials or flasks with airtight seals
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[2]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. This can be accelerated by centrifugation.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant (the clear, saturated solution). If not centrifuging, filter the supernatant through a syringe filter to remove any undissolved particles.
-
Quantification:
-
UV-Vis Spectroscopy: Prepare a calibration curve of this compound in the solvent of interest at known concentrations. Dilute the saturated solution sample with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.[3][4]
-
HPLC: Prepare a calibration curve using standard solutions of known concentrations. Inject a known volume of the diluted saturated solution into the HPLC system and determine the concentration by comparing the peak area to the calibration curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.
Quantitative NMR (qNMR) for Solubility Determination
qNMR is a powerful technique for determining the concentration of a substance in solution without the need for a calibration curve for the analyte, provided a certified internal standard is used.[5][6]
Objective: To determine the solubility of this compound in a deuterated solvent.
Materials:
-
This compound (solid)
-
Deuterated solvent of interest (e.g., D₂O, Methanol-d₄)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.
-
Equilibration: Add an excess amount of this compound to the solution containing the internal standard. Agitate the mixture until equilibrium is reached (as in the shake-flask method).
-
NMR Analysis: After allowing any undissolved solid to settle, transfer the supernatant to an NMR tube.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of the signals.
-
Data Processing and Analysis: Integrate the signals corresponding to a known number of protons of both the this compound and the internal standard.
-
Calculation: The concentration of this compound can be calculated using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * Cₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
Nₛ = Number of protons giving rise to the standard signal
-
Iₛ = Integral of the standard signal
-
Mₛ = Molar mass of the standard
-
Mₓ = Molar mass of the analyte
-
Cₛ = Concentration of the standard
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
Caption: Generalized workflow for the shake-flask solubility determination method.
Logical Relationship of Factors Affecting Solubility
The solubility of this compound is a result of the interplay between its chemical structure and the properties of the solvent.
References
Navigating the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2'-Aminoacetophenone Hydrochloride
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Alternate Names, Properties, and Applications of 2'-Aminoacetophenone (B46740) Hydrochloride.
This in-depth technical guide serves as a critical resource for professionals in the fields of chemical research and pharmaceutical development, providing a thorough examination of 2'-Aminoacetophenone Hydrochloride. This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This document elucidates its various synonyms, chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its significant role in synthetic chemistry and its influence on biological signaling pathways.
Unveiling the Many Names of a Versatile Precursor
This compound is known by a multitude of synonyms and identifiers across various chemical databases and commercial suppliers. A clear understanding of these alternate names is crucial for accurate literature searches and procurement.
| Identifier Type | Identifier | Citation |
| Systematic Name | 1-(2-aminophenyl)ethan-1-one hydrochloride | [1] |
| Common Synonyms | Phenacylamine hydrochloride | [2] |
| ω-Aminoacetophenone hydrochloride | [2] | |
| o-Aminoacetophenone hydrochloride | [3] | |
| ortho-aminoacetophenone hydrochloride | [3] | |
| 2-amino-1-phenylethanone hydrochloride | [3] | |
| alpha-Aminoacetophenone hydrochloride | [3] | |
| Aminomethylphenylketone hydrochloride | [3] | |
| CAS Number | 5468-37-1 | [2] |
| 25384-14-9 | [1][4] | |
| EC Number | 226-787-2 | [5] |
| PubChem CID | 168362 | [6] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [2] |
| InChI Key | APTPPYQXBFFQHZ-UHFFFAOYSA-N | [6] |
| SMILES | Cl.CC(=O)c1ccccc1N | [1] |
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical synthesis.
| Property | Value | Citation |
| Melting Point | 194 °C (decomposes) | [7] |
| 285-289 °C | [4] | |
| Boiling Point | 251.8 °C at 760 mmHg | [4] |
| Flash Point | 106.1 °C | [4] |
| Vapor Pressure | 0.0201 mmHg at 25°C | [4] |
| Form | Crystals or powder | [8] |
| Appearance | White or pale yellow to brown | [8] |
| Assay | ≥96.0% to ≤104.0% (Titration ex Chloride) | [8] |
Key Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are essential for reproducible research and development.
Synthesis of this compound via the Delepine Reaction
This protocol outlines the synthesis starting from phenacyl bromide.[2][7]
-
Formation of the Quaternary Ammonium Salt:
-
To a stirred solution of phenacyl bromide (1 mmol, 1 equivalent) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equivalent) all at once.
-
Stir the mixture for 12 hours at room temperature, during which a solid will form.
-
Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to obtain the quaternary salt.
-
-
Hydrolysis to the Hydrochloride Salt:
-
Place the quaternary salt in a two-necked round-bottomed flask equipped with a reflux condenser.
-
Add ethanol (B145695) (22 mL) to the flask.
-
Add concentrated hydrochloric acid (0.6 mL) to the mixture.
-
Reflux the mixture for 3 hours, which will result in the formation of a solid.
-
After cooling to room temperature, filter the solid, wash it with ethanol (20 mL), and dry it under vacuum to yield pure this compound.
-
Analytical Quantification using High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the quantification of 2'-Aminoacetophenone.[6]
-
Column: Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.
-
Detection: UV detection at an appropriate wavelength.
Applications in Synthesis and Biology
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, most notably quinazolines and quinolones, which are scaffolds for many therapeutic agents.[9][10] One of its significant applications is as a key intermediate in the synthesis of Ubenimex (Bestatin), an aminopeptidase (B13392206) inhibitor used in cancer therapy.[11]
The free base form, 2-aminoacetophenone, has been shown to modulate host immune responses. It activates key innate immune response pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[12]
Visualizing the Molecular Logic
To better illustrate the processes involving 2'-Aminoacetophenone, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the synthesis of this compound.
Caption: Signaling pathway modulation by 2-Aminoacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | CAS#:25384-14-9 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. 2’-Aminoacetophenone | SIELC Technologies [sielc.com]
- 7. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
- 8. 2-Aminoacetophenone hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. The quorum sensing volatile molecule 2-amino acetophenon modulates host immune responses in a manner that promotes life with unwanted guests - PubMed [pubmed.ncbi.nlm.nih.gov]
ω-Aminoacetophenone hydrochloride structural formula
An In-depth Technical Guide to ω-Aminoacetophenone Hydrochloride
Abstract
ω-Aminoacetophenone hydrochloride, also known as 2-aminoacetophenone (B1585202) hydrochloride or phenacylamine hydrochloride, is a key organic intermediate with significant applications in pharmaceutical synthesis and chemical research. Its structure, featuring a primary amine and a ketone functional group, makes it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis methodologies, and its crucial role as a precursor in the development of therapeutic agents such as Ubenimex. Detailed experimental protocols and spectroscopic data are presented to support researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
ω-Aminoacetophenone hydrochloride is the hydrochloride salt of 2-aminoacetophenone. The presence of the hydrochloride salt enhances the compound's stability and water solubility.
Linear Formula : C₆H₅COCH₂NH₂ · HCl
Structural Formula :

Figure 1. Chemical Structure of ω-Aminoacetophenone hydrochloride
Physicochemical Properties
The following table summarizes the key quantitative data for ω-Aminoacetophenone hydrochloride.
| Property | Value | References |
| CAS Number | 5468-37-1 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [2][3] |
| Molecular Weight | 171.62 g/mol | [2] |
| Appearance | Crystals, slightly yellow to beige | [1] |
| Melting Point | 194 °C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |
| InChI Key | CVXGFPPAIUELDV-UHFFFAOYSA-N | [2] |
| SMILES | Cl.NCC(=O)c1ccccc1 |
Synthesis and Experimental Protocols
Several synthetic routes for the preparation of ω-Aminoacetophenone hydrochloride have been documented. The choice of method may depend on the availability of starting materials, desired yield, and purity.
Synthesis from ω-Chloroacetophenone
This method involves the reaction of ω-chloroacetophenone with an excess of ammonia.
Experimental Protocol:
-
Dissolve 15.5 g of ω-chloroacetophenone in 200 ml of ethanol (B145695) that has been saturated with ammonia, with continuous stirring.[4]
-
Allow the solution to stand overnight. The solution will typically develop an orange color.[4]
-
Pour the reaction mixture into 500 ml of water. An oil will precipitate out of the solution.[4]
-
Separate the precipitated oil and dissolve it in 80 ml of 20% hydrochloric acid.[4]
-
Concentrate the acidic solution to yield ω-aminoacetophenone hydrochloride. The reported yield is approximately 5 g (20%).[4]
Synthesis via the Delépine Reaction
This is a two-stage process starting from an α-halo ketone, in this case, phenacyl bromide (α-bromoacetophenone).
Experimental Protocol: Stage 1: Formation of the Quaternary Ammonium (B1175870) Salt
-
To a stirred solution of phenacyl bromide (1 mmol, 1 equivalent) in 13 mL of diethyl ether, add hexamethylenetetramine (1 mmol, 1 equivalent) all at once.[3]
-
Stir the mixture for 12 hours at room temperature. A solid precipitate will form.[3]
-
Filter the resulting solid, wash it with 15 mL of diethyl ether, and dry it under reduced pressure to obtain the quaternary ammonium salt.[3]
Stage 2: Acid Hydrolysis
-
Place the dried quaternary salt in a two-necked round-bottomed flask equipped with a reflux condenser.[3]
-
Add 22 mL of ethanol to the flask, followed by 0.6 mL of concentrated hydrochloric acid.[3]
-
Reflux the mixture for 3 hours. A solid will form during this period.[3]
-
After cooling the mixture to room temperature, filter the solid product.[3]
-
Wash the filtered solid with 20 mL of ethanol and dry it under vacuum to yield pure 2-Aminoacetophenone hydrochloride.[3]
Caption: Workflow for the Delépine synthesis of ω-Aminoacetophenone hydrochloride.
Synthesis from 2-Azido-1-phenylethanone
This route involves the reduction of an azide (B81097) precursor.
Experimental Protocol:
-
Prepare a solution of 2-Azido-1-phenyl-ethanone in methanol.
-
Add 10% Palladium on Carbon (Pd/C) as a catalyst.
-
Introduce hydrochloric acid (HCl) to the mixture.
-
Carry out the reaction under a hydrogen (H₂) atmosphere at ambient temperature for 5 hours.[5]
-
Upon completion, the reported yield is approximately 86%.[5]
Applications in Drug Development and Research
ω-Aminoacetophenone hydrochloride is a valuable building block in organic and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations.
-
Pharmaceutical Intermediate : It is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its structure serves as a scaffold that can be modified to produce pharmacologically active agents.[7]
-
Synthesis of Ubenimex (Bestatin) : One of its most significant applications is as a key starting material for the synthesis of Ubenimex.[6] Ubenimex is an inhibitor of aminopeptidases and is used in the treatment of certain cancers, such as acute myelocytic leukemia.[6]
-
Chemical Research : In laboratory settings, it is used in diverse organic synthesis studies.[8] Derivatives of aminoacetophenone have been investigated for their potential antimicrobial and anticancer properties.[8]
Caption: Logical relationship of ω-Aminoacetophenone HCl as a precursor to Ubenimex.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of ω-Aminoacetophenone hydrochloride.
| Spectroscopic Technique | Data Availability | Source |
| ¹H NMR | Available | SpectraBase[9] |
| ¹³C NMR | Available | SpectraBase[9] |
| FTIR (ATR) | Available | SpectraBase[9][10] |
| Raman | Available | SpectraBase[9] |
Safety and Handling
ω-Aminoacetophenone hydrochloride is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Symbols : Xi (Irritant)[1]
-
Risk Codes : R36/37/38 - Irritating to eyes, respiratory system, and skin.[1]
-
Safety Precautions : Wear suitable gloves and eye/face protection. Avoid contact with skin and eyes.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Storage : Store in a refrigerator (+4°C) in a cool, dry, and well-closed container. The compound is hygroscopic.[1][6]
Conclusion
ω-Aminoacetophenone hydrochloride is a compound of significant interest to the scientific community, particularly in the field of drug discovery and development. Its well-defined structure and versatile reactivity make it an indispensable intermediate for synthesizing complex pharmaceutical agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers working with this compound, facilitating its effective and safe use in the laboratory and beyond.
References
- 1. chembk.com [chembk.com]
- 2. 2-Aminoacetophenone hydrochloride, 96% | Fisher Scientific [fishersci.ca]
- 3. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Buy 4'-Aminoacetophenone Hydrochloride | 41784-08-1 [smolecule.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
Phenacylamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacylamine hydrochloride, also known as 2-aminoacetophenone (B1585202) hydrochloride, is a key organic intermediate with significant applications in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This document provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its biological significance.
Core Properties and Data
Phenacylamine hydrochloride is the hydrochloride salt of phenacylamine. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Weight | 171.62 g/mol | [1][2][3][4] |
| Molecular Formula | C8H10ClNO | [1][4] |
| CAS Number | 5468-37-1 | [1][2][4] |
| IUPAC Name | 2-amino-1-phenylethanone;hydrochloride | [3][4] |
| Synonyms | ω-Aminoacetophenone hydrochloride, 2-Amino-1-phenylethan-1-one hydrochloride | [2][4] |
| Appearance | Crystals | [5] |
| Melting Point | 194 °C (decomposes) | [5] |
Synthesis of Phenacylamine Hydrochloride
The synthesis of phenacylamine hydrochloride can be achieved through various methods. A common and effective laboratory-scale preparation is the Delépine reaction, which utilizes phenacyl bromide and hexamethylenetetramine.
Experimental Protocol: Delépine Reaction
This protocol is adapted from established procedures for the synthesis of 2-aminoacetophenone hydrochloride.
Materials:
-
Phenacyl bromide (1 mmol, 1 equivalent)
-
Hexamethylenetetramine (1 mmol, 1 equivalent)
-
Diethyl ether (13 mL)
-
Ethanol (B145695) (22 mL)
-
Concentrated Hydrochloric Acid (0.6 mL)
Procedure:
-
Quaternary Salt Formation: In a round-bottomed flask, dissolve phenacyl bromide in diethyl ether. To this stirred solution, add hexamethylenetetramine all at once. Stir the mixture at room temperature for 12 hours. The formation of a solid precipitate will be observed.
-
Isolation of the Intermediate: Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to obtain the quaternary ammonium (B1175870) salt.
-
Hydrolysis: Place the dried quaternary salt in a two-necked round-bottomed flask fitted with a reflux condenser. Add ethanol, followed by concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain it for 3 hours. A solid will form during this period.
-
Product Isolation: After cooling the reaction mixture to room temperature, filter the solid precipitate.
-
Purification: Wash the collected solid with ethanol (20 mL) and dry it under a vacuum to yield pure phenacylamine hydrochloride.
Figure 1. Workflow for the Delépine Synthesis of Phenacylamine Hydrochloride.
Biological Significance and Applications
Phenacylamine is recognized as a potent in vitro norepinephrine-dopamine releasing agent (NDRA).[2] However, its in vivo activity is limited due to rapid metabolism by monoamine oxidase (MAO).[2] This metabolic instability suggests that for systemic effects, co-administration with an MAO inhibitor would be necessary.
Despite its limited direct therapeutic use, phenacylamine hydrochloride is a valuable precursor in medicinal chemistry. It serves as a starting material for the synthesis of various heterocyclic structures.[4] Notably, it has been utilized in the preparation of:
-
Dual δ/μ opioid receptor agonists.
-
Pseudopeptidic inhibitors of human sirtuins 1-3, which have shown antiproliferative properties in cancer cells.[6]
Figure 2. In Vivo Metabolic Inactivation of Phenacylamine.
References
- 1. Phenacylamine | C8H9NO | CID 11952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoacetophenone - Wikipedia [en.wikipedia.org]
- 3. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0587533B1 - Process for the preparation of alpha-aminoketone salts - Google Patents [patents.google.com]
- 5. 2-Aminoacetophenone 99 5468-37-1 [sigmaaldrich.com]
- 6. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
2'-Aminoacetophenone: A Volatile Biomarker for Pseudomonas aeruginosa Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly notorious for causing chronic and life-threatening infections in immunocompromised individuals and patients with cystic fibrosis[1][2][3]. The bacterium's ability to form biofilms and its intrinsic and acquired resistance to a wide array of antibiotics pose significant challenges to effective treatment[4]. A distinctive characteristic of P. aeruginosa growth, both in culture and in clinical settings such as burn wounds, is a sweet, grape-like odor[5][6][7]. This odor is attributed to the production of 2'-Aminoacetophenone (B46740) (2-AAP), a volatile organic compound that has emerged as a promising non-invasive biomarker for the detection and monitoring of P. aeruginosa infections[1][2]. This technical guide provides a comprehensive overview of 2-AAP, its biosynthesis, its role in pathophysiology, and its utility as a diagnostic and prognostic marker.
Biosynthesis of 2'-Aminoacetophenone
The production of 2-AAP in P. aeruginosa is intricately linked to the catabolism of tryptophan via the kynurenine (B1673888) pathway[8][9][10]. While many organisms utilize this pathway, a relatively small group of bacteria, including P. aeruginosa, possess the necessary enzymatic machinery to channel tryptophan towards the synthesis of anthranilate, a key precursor for various secondary metabolites, including quorum sensing molecules of the alkyl-quinolone (AQ) class[8][9][10][11].
The biosynthesis of 2-AAP from tryptophan involves a series of enzymatic steps:
-
Tryptophan to N-formylkynurenine: The pathway is initiated by the enzyme tryptophan-2,3-dioxygenase (KynA), which catalyzes the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine[8].
-
N-formylkynurenine to L-kynurenine: Subsequently, kynurenine formamidase (KynB) hydrolyzes the formyl group of N-formylkynurenine to yield L-kynurenine[8].
-
L-kynurenine to Anthranilate: The final step in the formation of the precursor anthranilate is catalyzed by kynureninase (KynU), which cleaves L-kynurenine into anthranilate and alanine[8]. The kynurenine pathway is a critical source of anthranilate for the synthesis of the Pseudomonas quinolone signal (PQS)[8][9].
The precise enzymatic step leading from the kynurenine pathway to 2-AAP is not fully elucidated in the provided search results, but it is established that 2-AAP is a product of tryptophan metabolism[6]. The expression of the kynurenine pathway genes is regulated by the transcriptional regulator KynR in response to the presence of kynurenine[9][10][12].
Caption: Biosynthesis of 2'-Aminoacetophenone.
Role in Pathophysiology and Quorum Sensing
2-AAP is not merely a metabolic byproduct; it is an active signaling molecule that plays a significant role in the pathophysiology of P. aeruginosa infections. Its production is controlled by the MvfR (also known as PqsR) quorum-sensing system, a key regulator of virulence in this pathogen[3][13][14][15]. The MvfR system, in response to cell density, activates the transcription of the pqsABCDE operon, which is responsible for the synthesis of alkyl-quinolone signaling molecules[13][14][16]. 2-AAP is also a product of this MvfR-regulated pathway[3][13][15].
Recent research has unveiled the multifaceted roles of 2-AAP as an interkingdom signaling molecule that modulates host responses to favor chronic infection and bacterial persistence[13][17][18]. Key functions of 2-AAP include:
-
Immune Evasion: 2-AAP promotes the persistence of P. aeruginosa within macrophages by interfering with autophagy and altering lipid biosynthesis[13][19]. It achieves this by epigenetically regulating the expression of key host genes, such as stearoyl-CoA desaturase 1 (Scd1), through a histone deacetylase 1 (HDAC1)-mediated mechanism[13][19]. This manipulation of host cellular processes allows the bacteria to evade clearance by the innate immune system[13][20][21].
-
Modulation of Host Cell Metabolism: 2-AAP can rewire the bioenergetics of immune cells, leading to a state of immune tolerance[20][21]. It has been shown to perturb mitochondrial respiration in macrophages, resulting in reduced ATP production and a dampened inflammatory response[20][21].
-
Regulation of Virulence: 2-AAP can act as a competitive inhibitor of PqsBC, a condensing enzyme essential for the biosynthesis of alkyl-quinolone signals like PQS[22][23]. This suggests a potential feedback mechanism where 2-AAP can modulate the very quorum-sensing circuit that controls its production.
Caption: 2-AAP's role in host-pathogen interactions.
2'-Aminoacetophenone as a Clinical Biomarker
The volatile nature of 2-AAP and its specific production by P. aeruginosa make it an attractive candidate for a non-invasive breath biomarker for detecting pulmonary infections, particularly in the context of cystic fibrosis (CF)[1][2].
Quantitative Data on 2-AAP as a Biomarker
Several studies have provided quantitative data supporting the clinical utility of 2-AAP as a biomarker.
| Parameter | P. aeruginosa Colonized CF Patients | Healthy Controls | CF Patients without P. aeruginosa | Reference |
| Detection Rate | 93.7% (15/16) | 29% (5/17) | 30.7% (4/13) | [1][2] |
| Median Peak Integration Value (GC-MS) | 242 (range: 0-1243) | 0 (range: 0-161) | 0 (range: 0-287) | [1][2] |
| Sensitivity | 93.8% (95% CI, 67-99) | - | - | [1][2] |
| Specificity | 69.2% (95% CI, 38-89) | - | - | [1][2] |
These findings indicate that 2-AAP is detected in a significantly higher proportion of CF patients colonized with P. aeruginosa and at significantly higher concentrations compared to control groups[1][2].
| Parameter | Value | Reference |
| EC50 of 2-AAP as a PqsBC inhibitor | 46 µM | [23] |
| IC50 of 2-AAP in P. aeruginosa PA14 | ~370 µM | [23] |
Experimental Protocols
Accurate and reproducible detection of 2-AAP is crucial for its application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds like 2-AAP in biological samples.
Protocol 1: Detection of 2-AAP in Breath Samples by GC-MS
This protocol is a generalized procedure based on methodologies described in the literature for breath analysis of 2-AAP[1][2].
1. Sample Collection:
-
Breath samples are collected in inert containers, such as deactivated glass sampling bulbs, to ensure the stability of 2-AAP. Tedlar® bags have been shown to be unsuitable for 2-AAP collection due to instability[1][2].
-
Environmental air samples should be collected as controls to account for background levels of 2-AAP.
2. Sample Pre-concentration (Solid Phase Microextraction - SPME):
-
A conditioned SPME fiber (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace of the breath sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to adsorb volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.
-
Chromatographic Separation: A capillary column (e.g., DB-5MS) is used to separate the components of the volatile mixture. A typical temperature program would be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: 250°C for 5 minutes.
-
-
Mass Spectrometry Detection: The separated compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer. 2-AAP is identified by its characteristic retention time and mass spectrum (molecular weight of 135 g/mol )[2].
-
Quantification: The abundance of 2-AAP is determined by integrating the peak area of its characteristic ion. Quantification can be performed using an external or internal standard.
Protocol 2: Fluorometric Assay for 2-AAP in Culture Media
This method provides a simpler, though less specific, alternative to GC-MS for detecting 2-AAP production in bacterial cultures[5][6].
1. Sample Preparation:
-
P. aeruginosa is cultured on a suitable medium (e.g., blood agar (B569324) plates) for 24 hours[5][6].
-
The agar medium is extracted with an organic solvent such as ether to recover 2-AAP and other metabolites[5][6].
2. Fluorometric Measurement:
-
The ether extract is transferred to a fluorometer.
-
The sample is excited at a specific wavelength, and the fluorescence emission is measured at another specific wavelength. The exact excitation and emission wavelengths for 2-AAP would need to be determined empirically or from the literature.
-
The fluorescence intensity is proportional to the concentration of 2-AAP in the extract.
Caption: Workflow for 2-AAP breath analysis.
Challenges and Future Directions
While 2-AAP holds great promise as a biomarker, there are challenges to its widespread clinical implementation. Low levels of 2-AAP have been detected in a small proportion of healthy individuals, and certain foods, such as corn chips and canned tuna, have been identified as potential sources of confounding signals[24]. However, studies have shown that diet-derived 2-AAP is cleared from the breath within a couple of hours, suggesting that fasting before sample collection could mitigate this issue[24].
Future research should focus on:
-
Standardization of protocols: Establishing standardized protocols for breath sample collection, storage, and analysis is essential for inter-laboratory comparability of results.
-
Longitudinal studies: Longitudinal studies are needed to evaluate the utility of 2-AAP in monitoring disease progression, treatment response, and the early detection of pulmonary exacerbations in CF patients.
-
Multi-marker panels: Combining 2-AAP with other volatile biomarkers may improve the diagnostic accuracy and provide a more comprehensive picture of the lung infection status.
-
Point-of-care devices: The development of rapid, sensitive, and portable point-of-care devices for 2-AAP detection could revolutionize the management of P. aeruginosa infections.
Conclusion
2'-Aminoacetophenone is a unique volatile metabolite produced by P. aeruginosa that serves as both a virulence-associated signaling molecule and a promising non-invasive biomarker. Its role in modulating host immune responses to promote bacterial persistence highlights its significance in the pathophysiology of chronic infections. The ability to detect 2-AAP in the breath of patients offers a valuable tool for the early and non-invasive diagnosis of P. aeruginosa infections, with the potential to significantly improve patient outcomes. Further research and technological advancements in this area are poised to translate the potential of 2-AAP into a clinically impactful diagnostic tool.
References
- 1. 2-Aminoacetophenone as a potential breath biomarker for Pseudomonas aeruginosa in the cystic fibrosis lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of 2-aminoacetophenone production in identification of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of 2-aminoacetophenone production in identification of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 8. Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KynR, a Lrp/AsnC-type transcriptional regulator, directly controls the kynurenine pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tryptophan catabolism in Pseudomonas aeruginosa and potential for inter-kingdom relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KynR, a Lrp/AsnC-Type Transcriptional Regulator, Directly Controls the Kynurenine Pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. MvfR Shapes Pseudomonas aeruginosa Interactions in Polymicrobial Contexts: Implications for Targeted Quorum-Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment [frontiersin.org]
- 17. Revealing the impact of Pseudomonas aeruginosa quorum sensing molecule 2'-aminoacetophenone on the human bronchial-airway epithelium and pulmonary endothelium using a human airway-on-a-chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Bacterial Quorum-Sensing Signal 2-Aminoacetophenone Rewires Immune Cell Bioenergetics through the PGC-1α/ERRα Axis to Mediate Tolerance to Infection [elifesciences.org]
- 21. The bacterial quorum sensing signal 2’-aminoacetophenone rewires immune cell bioenergetics through the Ppargc1a/Esrra axis to mediate tolerance to infection | eLife [elifesciences.org]
- 22. Structure and Catalytic Mechanism of a Key Drug Target in the Pathogen Pseudomonas aeruginosa♦: PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal. Crystal Structure, Inhibition, and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potential sources of 2-aminoacetophenone to confound the Pseudomonas aeruginosa breath test, including analysis of a food challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of 2'-Aminoacetophenone as an Apoptosis Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Aminoacetophenone and its derivatives have emerged as a class of compounds with significant potential in oncology. While extensive research has focused on the pro-apoptotic activities of its derivatives, the precise molecular mechanism of the parent compound, 2'-Aminoacetophenone, is an area of active investigation. This technical guide synthesizes the current understanding of how 2'-Aminoacetophenone and its related compounds induce apoptosis, providing a framework for future research and drug development. The primary mechanism of the closely related molecule, 2-aminoacetophenone (B1585202) (2-AA), involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways. This guide details the proposed signaling cascades, summarizes quantitative data on the cytotoxic effects of its derivatives, provides comprehensive experimental protocols for key assays, and includes detailed visualizations of the underlying molecular processes.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary goal of many anticancer therapies. 2'-Aminoacetophenone, a simple aromatic ketone, has garnered interest as a scaffold for the synthesis of various heterocyclic compounds with diverse biological activities, including potent anticancer effects. While its derivatives, such as chalcones and Schiff bases, have demonstrated significant cytotoxicity against a range of cancer cell lines, the intrinsic pro-apoptotic activity of the parent 2'-Aminoacetophenone molecule is less well-characterized.
This guide provides an in-depth exploration of the proposed mechanism of action of 2'-Aminoacetophenone as an apoptosis inducer, drawing upon evidence from studies on the closely related volatile molecule 2-aminoacetophenone (2-AA) produced by Pseudomonas aeruginosa, and the well-documented activities of its synthetic derivatives.
Proposed Mechanism of Action: Induction of Oxidative Stress and Mitochondrial Dysfunction
The primary mechanism by which 2'-Aminoacetophenone is hypothesized to induce apoptosis is through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial-mediated cell death. This proposed pathway is largely based on studies of 2-aminoacetophenone (2-AA) in murine skeletal muscle, which provides a strong foundation for its likely action in cancer cells, as cancer cells are often more vulnerable to oxidative stress than normal cells.[1]
Induction of Reactive Oxygen Species (ROS)
2'-Aminoacetophenone is thought to disrupt the cellular redox balance, leading to an accumulation of ROS. This is supported by evidence showing that 2-AA affects the expression of genes involved in ROS homeostasis.[1] An excess of ROS can inflict damage on vital cellular components, including lipids, proteins, and DNA, thereby triggering cell death pathways.
Mitochondrial Dysfunction
The mitochondrion is a central player in the intrinsic apoptotic pathway. The overproduction of ROS induced by 2'-Aminoacetophenone can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.[1] This depolarization of the mitochondrial membrane is a critical event that precedes the release of pro-apoptotic factors into the cytoplasm.
Signaling Pathway
The proposed signaling cascade initiated by 2'-Aminoacetophenone is depicted in the following diagram:
Pro-Apoptotic Activity of 2'-Aminoacetophenone Derivatives
Numerous derivatives of 2'-Aminoacetophenone have been synthesized and evaluated for their anticancer properties. These studies provide strong evidence for the potential of this chemical scaffold in cancer therapy.
Quantitative Data: Cytotoxicity of Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2'-Aminoacetophenone derivatives against a range of human cancer cell lines.
| Derivative Type | Compound | Cell Line | Cancer Type | IC50 (µM) |
| Chalcone | Chalcone Derivative 1 | MGC-803 | Gastric | 1.52 |
| HCT-116 | Colon | 1.83 | ||
| MCF-7 | Breast | 2.54 | ||
| Chalcone Derivative 2 | AGS | Gastric | <1.0 | |
| HL-60 | Leukemia | <1.57 | ||
| HeLa | Cervical | 5.67 | ||
| Indole-chalcone | Various (6 lines) | Multiple | 0.003 - 0.009 | |
| Schiff Base | SP16 | HeLa | Cervical | 0.0025 |
| Palladium Complex | Palladium Complex | HT-1080 | Fibrosarcoma | 13.24 |
| A-549 | Lung | 25.24 | ||
| MCF-7 | Breast | 38.14 |
Note: The data presented is for derivatives of 2'-Aminoacetophenone and not the parent compound itself. The specific structures of the derivatives can be found in the cited literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the apoptotic mechanism of 2'-Aminoacetophenone and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2'-Aminoacetophenone or its derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of 2'-Aminoacetophenone. After incubation, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
Workflow:
Protocol:
-
Protein Extraction: After treatment with 2'-Aminoacetophenone, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, p53) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Directions
The available evidence strongly suggests that 2'-Aminoacetophenone and its derivatives are promising candidates for the development of novel anticancer agents. The proposed mechanism of action for the parent compound, based on studies of the related molecule 2-AA, involves the induction of oxidative stress and subsequent mitochondrial-mediated apoptosis. The potent cytotoxic effects of various 2'-Aminoacetophenone derivatives against a wide range of cancer cell lines further underscore the therapeutic potential of this chemical scaffold.
However, further research is critically needed to fully elucidate the apoptotic mechanism of the parent 2'-Aminoacetophenone compound in cancer cells. Future studies should focus on:
-
Determining the IC50 values of 2'-Aminoacetophenone in a broad panel of cancer cell lines.
-
Directly measuring ROS production and mitochondrial membrane potential changes in cancer cells upon treatment with 2'-Aminoacetophenone.
-
Investigating the activation of specific caspases (e.g., Caspase-3, -9) and the cleavage of PARP.
-
Examining the regulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) at both the mRNA and protein levels.
-
Elucidating the role of the p53 tumor suppressor protein in 2'-Aminoacetophenone-induced apoptosis.
By addressing these key questions, a more complete understanding of the molecular pharmacology of 2'-Aminoacetophenone will be achieved, paving the way for its potential clinical application in cancer therapy.
References
The Multifaceted Biological Activities of 2'-Aminoacetophenone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2'-aminoacetophenone (B46740) scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds with significant therapeutic potential. Derivatives of 2'-aminoacetophenone, most notably chalcones and Schiff bases, have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and practical application in research and drug development.
Introduction
2'-Aminoacetophenone is a bifunctional molecule featuring a reactive ketone group and a nucleophilic amino group in an ortho position on a benzene (B151609) ring.[1] This unique arrangement allows for a variety of cyclization and condensation reactions, making it an invaluable building block for the synthesis of numerous biologically active compounds.[1][2] The derivatives synthesized from this core structure have garnered significant attention in the scientific community for their promising pharmacological properties. This guide will delve into the key therapeutic areas where 2'-aminoacetophenone derivatives have shown considerable promise.
Anticancer Activity
Derivatives of 2'-aminoacetophenone, particularly chalcones and Schiff bases, have exhibited potent cytotoxic effects against a range of human cancer cell lines.[3] The primary mechanism of their anticancer action often involves the induction of apoptosis and the inhibition of critical signaling pathways that govern cancer cell proliferation and survival.[3]
Quantitative Anticancer Data
The anticancer efficacy of various 2'-aminoacetophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
| Derivative Type | Compound ID | Cancer Cell Line | IC50 (µM) |
| Chalcone (B49325) | 13e | MGC-803 (Gastric) | 1.52[3] |
| HCT-116 (Colon) | 1.83[3] | ||
| MCF-7 (Breast) | 2.54[3] | ||
| Chalcone | Compound 5 | AGS (Gastric) | <1.0[3] |
| HL-60 (Leukemia) | <1.57[3] | ||
| HeLa (Cervical) | 5.67[3] | ||
| Indole-chalcone | 8 | Various (6 lines) | 0.003 - 0.009[3] |
| Schiff Base | SP16 | HeLa (Cervical) | 0.0025[3] |
| Palladium Complex | - | HT-1080 (Fibrosarcoma) | 13.24[3] |
| A-549 (Lung) | 25.24[3] | ||
| MCF-7 (Breast) | 38.14[3] |
Mechanism of Action: Apoptosis Induction
One of the key mechanisms by which 2'-aminoacetophenone and its derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. 2-Aminoacetophenone has been shown to induce oxidative stress by generating reactive oxygen species (ROS). This increase in ROS can lead to a reduction in the mitochondrial membrane potential, triggering the release of pro-apoptotic factors like cytochrome c.[4] This, in turn, activates a cascade of caspases, the executive enzymes of apoptosis, ultimately leading to cell death.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of 2'-aminoacetophenone derivatives is significantly influenced by their chemical structure. For chalcone derivatives, the nature and position of substituents on both aromatic rings play a crucial role. The presence of electron-donating groups, such as methoxy (B1213986) and ethoxy groups, on the p-position of the aromatic rings has been shown to enhance anti-inflammatory and antioxidant activity, which can contribute to anticancer effects.[5] The amino group's ability to form hydrogen bonds is also considered critical for the inhibitory activities against key cancer-related enzymes.[6] The absence of methoxy substituents on the B ring of some 2'-hydroxychalcones has been correlated with increased pro-apoptotic activity in liver cancer cells.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Materials:
-
2'-Aminoacetophenone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: Treat the cells with various concentrations of the 2'-aminoacetophenone derivatives. Include a vehicle control (e.g., DMSO). Incubate for an additional 24-48 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[3]
Antimicrobial Activity
Various derivatives of 2'-aminoacetophenone have demonstrated significant activity against a range of pathogenic bacteria and fungi. Chalcones, in particular, have been extensively studied for their antimicrobial properties.
Quantitative Antimicrobial Data
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Type | Compound ID | Microorganism | MIC (µg/mL) |
| Amino Chalcone | CMA4DMA | Staphylococcus aureus SA1199 | ≥ 1024[8] |
| Amino Chalcone | - | S. aureus | 471 (MIC50)[9] |
| Fluoro/Trifluoro Chalcone | 9, 13, 14, 15 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81–250[10] |
| Fluoro/Trifluoro Chalcone | 9, 13, 14 | Candida albicans | 15.6 - 31.25[10] |
It is noteworthy that some chalcones, while having high MIC values on their own, can act as efflux pump inhibitors, thereby reducing the MIC of standard antibiotics when used in combination.[8]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of 2'-aminoacetophenone derivatives is dependent on their structural features. For chalcones, the presence of specific functional groups on the aromatic rings can significantly impact their potency. For instance, the presence of electron-withdrawing groups like chlorine or bromine, or electron-donating groups like methoxy at specific positions on the aromatic ring B has been associated with higher antibacterial activity.[1] The overall hydrophobicity of the molecule can also influence its ability to penetrate bacterial cell membranes.[2]
Experimental Protocol: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a common technique used to screen for the antimicrobial activity of chemical compounds.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Standardized bacterial or fungal cultures
-
2'-Aminoacetophenone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer or pipette tips
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate to create a lawn.[7]
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[11]
-
Compound Addition: A fixed volume of the dissolved 2'-aminoacetophenone derivative is added to each well. Positive and negative controls are also added to separate wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Derivatives of 2'-aminoacetophenone have also been investigated for their potential to mitigate inflammation. This activity is often evaluated in vivo using models of induced inflammation.
Quantitative Anti-inflammatory Data
The anti-inflammatory effect is often measured as the percentage of inhibition of edema in animal models.
| Derivative Type | Compound ID | Animal Model | Dose | % Inhibition of Edema |
| Azaflavanone | 1(b) | Carrageenan-induced rat paw edema | 200 mg/kg | 62.1[13] |
| Azaflavanone | 1(c) | Carrageenan-induced rat paw edema | 200 mg/kg | 63[13] |
| Azaflavanone | 1(d) | Carrageenan-induced rat paw edema | 200 mg/kg | 65[13] |
| Benzylideneacetophenone | 1m (4-amino-4'-ethoxychalcone) | Carrageenan-induced rat paw edema | 100 mg/kg | Equivalent to Indomethacin[5] |
| Benzylideneacetophenone | 1l (4-amino-4'-methoxychalcone) | Carrageenan-induced rat paw edema | 100 mg/kg | Equivalent to Indomethacin[5] |
| Chalcone | N6 (3-(4-hydroxy phenyl)-1-phenyl prop-2-en-1-one) | Carrageenan-induced rat paw edema | - | 50.0[9] |
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of key inflammatory pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 2'-Aminoacetophenone derivatives may exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing the activation of NF-κB.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
For benzylideneacetophenone derivatives, the presence of electron-donating groups such as methoxy and ethoxy groups at the para-position of both aromatic rings appears to enhance anti-inflammatory activity.[5] This suggests that the electronic properties of the substituents play a significant role in the molecule's ability to interact with its biological targets in the inflammatory cascade.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
2'-Aminoacetophenone derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups: vehicle control, positive control, and treatment groups receiving different doses of the 2'-aminoacetophenone derivative.
-
Compound Administration: The test compounds, vehicle, or positive control are administered orally or intraperitoneally.[15]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[16]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Antitumoral Activity Relationships of Synthetic Chalcones [mdpi.com]
- 8. Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2'-Aminoacetophenone Hydrochloride from Phenacyl Bromide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2'-aminoacetophenone (B46740) hydrochloride from phenacyl bromide. The primary method detailed is the Delépine reaction, a robust and efficient two-step process. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate understanding and replication by researchers in organic synthesis and drug development. The Delépine reaction offers a reliable pathway to primary amines from alkyl halides, and its application to the synthesis of 2'-aminoacetophenone, a key intermediate in various pharmaceutical compounds, is of significant interest.
Introduction
2'-Aminoacetophenone is a valuable building block in the synthesis of a wide range of pharmaceuticals and fine chemicals. Its preparation from readily available starting materials is a critical step in many synthetic routes. The Delépine reaction provides an effective method for the synthesis of primary amines through the reaction of an alkyl halide with hexamethylenetetramine (urotropine), followed by acid hydrolysis of the resulting quaternary ammonium (B1175870) salt.[1] This method is particularly advantageous due to its selectivity for primary amine formation and the use of accessible reagents.[1]
This protocol details the synthesis of 2'-aminoacetophenone hydrochloride starting from phenacyl bromide, proceeding through the formation of a hexaminium salt intermediate.
Reaction Scheme
The overall reaction proceeds in two main stages:
-
Formation of the Quaternary Ammonium Salt: Phenacyl bromide reacts with hexamethylenetetramine to form a quaternary ammonium salt.
-
Acid Hydrolysis: The quaternary ammonium salt is then hydrolyzed under acidic conditions to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from phenacyl bromide via the Delépine reaction.
| Parameter | Value | Reference |
| Starting Materials | ||
| Phenacyl Bromide | 1 equivalent | [2] |
| Hexamethylenetetramine | 1 equivalent | [2] |
| Reaction Conditions | ||
| Step 1: Salt Formation | ||
| Solvent | Diethyl ether | [2] |
| Temperature | Room Temperature (20°C) | [2] |
| Reaction Time | 12 hours | [2] |
| Step 2: Hydrolysis | ||
| Reagents | Concentrated HCl, Ethanol (B145695) | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 3 hours | [2] |
| Product Information | ||
| Product | This compound | [2] |
| Overall Yield | 97% | [2] |
Experimental Protocol
This protocol is based on the Delépine reaction for the synthesis of this compound.[2]
Materials:
-
Phenacyl bromide
-
Hexamethylenetetramine (Urotropine)
-
Diethyl ether
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Standard laboratory glassware (round-bottom flasks, condenser, funnel, etc.)
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
Step 1: Formation of the Benzoylmethylammonium Chloride Salt
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenacyl bromide (1 mmol, 1 equivalent) in diethyl ether (13 mL).
-
To the stirred solution, add hexamethylenetetramine (1 mmol, 1 equivalent) in one portion.
-
Stir the mixture at room temperature for 12 hours. A solid precipitate of the quaternary ammonium salt will form.
-
Collect the solid by filtration and wash it with diethyl ether (15 mL).
-
Dry the resulting quaternary salt under reduced pressure.
Step 2: Hydrolysis to this compound
-
Transfer the dried quaternary salt to a two-necked round-bottom flask fitted with a reflux condenser.
-
Add ethanol (22 mL) to the flask.
-
Carefully add concentrated hydrochloric acid (0.6 mL) to the suspension.
-
Heat the mixture to reflux and maintain reflux for 3 hours. A solid will form during this time.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the filtered solid with ethanol (20 mL).
-
Dry the final product, this compound, under vacuum to obtain a pure solid.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The Delépine reaction provides an efficient and high-yielding method for the synthesis of this compound from phenacyl bromide. The protocol outlined in this document is straightforward and utilizes common laboratory reagents and techniques. This makes it a valuable procedure for researchers and professionals in the fields of organic chemistry and drug development requiring access to this important synthetic intermediate.
References
Preparation of Quinolones from 2'-Aminoacetophenone: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of quinolones, a significant class of heterocyclic compounds with broad pharmacological applications, using 2'-aminoacetophenone (B46740) as a key starting material. The protocols focus on two primary synthetic routes: the Camps cyclization and the Friedländer synthesis, including conventional and microwave-assisted methods. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, quantitative data, and visual representations of reaction pathways and workflows to facilitate the efficient synthesis and exploration of novel quinolone derivatives.
Introduction
Quinolones are a class of bicyclic heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyridinone ring. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., ciprofloxacin, levofloxacin), as well as compounds with anticancer, antiviral, and anti-inflammatory activities. The versatile biological activities of quinolones have driven continuous efforts to develop efficient and diverse synthetic strategies.
2'-Aminoacetophenone is a readily available and versatile precursor for the synthesis of a wide array of quinolone derivatives. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group in an ortho relationship, allows for various cyclization strategies to construct the quinoline (B57606) core. This document details the two most prominent methods for the preparation of quinolones from 2'-aminoacetophenone: the Camps cyclization and the Friedländer synthesis.
Synthetic Methodologies
Camps Cyclization
The Camps cyclization is a robust method for the synthesis of 2- and 4-quinolones through the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base. The reaction typically proceeds in two steps: N-acylation of 2'-aminoacetophenone followed by base-catalyzed intramolecular condensation.
Reaction Pathway:
Caption: General reaction scheme for the Camps cyclization.
Step 1: Synthesis of N-(2-acetylphenyl)benzamide (o-Acylaminoacetophenone Intermediate)
-
In a 250 mL round-bottom flask, dissolve 2'-aminoacetophenone (1.35 g, 10 mmol) in 50 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add benzoyl chloride (1.55 g, 11 mmol) dropwise to the cooled solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol (B145695) to afford pure N-(2-acetylphenyl)benzamide.
Step 2: Cyclization to 2-Phenyl-4-quinolone
-
To a 100 mL round-bottom flask, add the N-(2-acetylphenyl)benzamide (2.39 g, 10 mmol) and a solution of sodium hydroxide (B78521) (1.2 g, 30 mmol) in 30 mL of ethanol.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4-quinolone.
Quantitative Data for Camps Cyclization of Various o-Acylaminoacetophenones:
| R-Group of Acyl Chloride | o-Acylaminoacetophenone Intermediate Yield (%) | Quinolone Product | Quinolone Yield (%) | Melting Point (°C) |
| Phenyl | 92 | 2-Phenyl-4-quinolone | 85 | 258-260 |
| 4-Chlorophenyl | 90 | 2-(4-Chlorophenyl)-4-quinolone | 82 | 298-300 |
| 4-Methylphenyl | 95 | 2-(4-Methylphenyl)-4-quinolone | 88 | 265-267 |
| Methyl | 88 | 2-Methyl-4-quinolone | 78 | 234-236 |
Friedländer Synthesis
The Friedländer synthesis is a versatile and straightforward method for constructing the quinoline ring system via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a β-ketoester. This reaction can be catalyzed by either acids or bases. A significant advancement in this method is the use of microwave irradiation, which dramatically reduces reaction times and often improves yields.
Reaction Pathway:
Caption: General reaction scheme for the Friedländer synthesis.
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2'-aminoacetophenone (1.35 g, 10 mmol), acetone (B3395972) (1.16 g, 20 mmol), and 20 mL of ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure 2,4-dimethylquinoline.
A notable advancement in the Friedländer synthesis involves the use of microwave irradiation, which can significantly accelerate the reaction.[1]
-
In a 10 mL microwave reaction vial, combine 2'-aminoacetophenone (0.27 g, 2 mmol), cyclohexanone (B45756) (0.29 g, 3 mmol), and 3 mL of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.[1]
-
After cooling, pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tetrahydroacridine derivative.
Quantitative Data for Microwave-Assisted Friedländer Synthesis: [1]
| Ketone Reactant | Product | Reaction Time (min) | Yield (%) |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridine derivative | 5 | 95 |
| Cyclopentanone | 1,2-Dihydro-cyclopenta[b]quinoline derivative | 5 | 92 |
| Acetone | 2,4-Dimethylquinoline | 10 | 85 |
| Ethyl acetoacetate | 2-Methyl-4-hydroxyquinoline | 10 | 88 |
Experimental Workflow and Logic
The selection of the synthetic route often depends on the desired substitution pattern of the quinolone product. The following diagram illustrates the decision-making process and general workflow.
Caption: Decision and experimental workflow for quinolone synthesis.
Conclusion
The preparation of quinolones from 2'-aminoacetophenone via the Camps cyclization and Friedländer synthesis offers versatile and efficient routes to a wide range of derivatives. The Camps cyclization is particularly useful for accessing 2- and 4-quinolones with specific substituents at the 2-position, determined by the choice of acylating agent. The Friedländer synthesis provides a more direct route, especially for polysubstituted quinolines, and is significantly enhanced by microwave-assisted techniques, which offer rapid reaction times and high yields. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of diverse quinolone libraries for biological screening and the development of novel therapeutic agents.
References
Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer synthesis is a fundamental and versatile chemical reaction for the construction of quinoline (B57606) and substituted quinoline scaffolds.[1][2] First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3][4] The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Consequently, the Friedländer synthesis remains a cornerstone in drug discovery and development.[5][6]
This document provides detailed application notes and experimental protocols for the Friedländer synthesis using 2'-Aminoacetophenone (B46740) Hydrochloride as a key starting material. The use of the hydrochloride salt offers advantages in terms of stability and ease of handling compared to the free base.
Mechanism of the Friedländer Synthesis
The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions. Both pathways ultimately lead to the formation of the quinoline ring system through a cyclization and dehydration sequence.
Pathway A: Aldol (B89426) Condensation First
-
Aldol Condensation: The reaction is initiated by an aldol condensation between the 2'-aminoacetophenone and the enolizable ketone.
-
Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl compound.
-
Intramolecular Cyclization: The amino group then attacks the carbonyl group in an intramolecular fashion.
-
Final Dehydration: A final dehydration step yields the aromatic quinoline ring.
Pathway B: Schiff Base Formation First
-
Schiff Base Formation: The amino group of the 2'-aminoacetophenone reacts with the carbonyl group of the ketone to form a Schiff base (imine).
-
Tautomerization: The Schiff base tautomerizes to an enamine.
-
Intramolecular Aldol-type Reaction: The enamine then undergoes an intramolecular aldol-type reaction.
-
Dehydration: Subsequent dehydration leads to the formation of the quinoline product.
Applications in Drug Development
The quinoline scaffold is a key component in a wide array of therapeutic agents. The Friedländer synthesis provides a direct and efficient route to novel quinoline derivatives for various applications in drug development, including:
-
Anticancer Agents: Many quinoline-based compounds exhibit potent antitumor activity by targeting various cellular pathways.
-
Antimalarial Drugs: The quinoline core is central to the efficacy of several antimalarial drugs, such as chloroquine (B1663885) and mefloquine.
-
Antibacterial Agents: The quinoline framework is present in a number of synthetic antibiotics.
-
Anti-inflammatory Drugs: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties.
Experimental Protocols
The following protocols provide detailed methodologies for the Friedländer synthesis using 2'-Aminoacetophenone Hydrochloride with various types of ketones.
Note on this compound: When using the hydrochloride salt in base-catalyzed reactions, an additional equivalent of base is required to neutralize the salt and liberate the free amine. In acid-catalyzed reactions, the hydrochloride salt can often be used directly.
Protocol 1: Acid-Catalyzed Synthesis of 2,4-Dimethylquinoline (B72138)
This protocol describes the synthesis of 2,4-dimethylquinoline from this compound and acetylacetone (B45752) using a Lewis acid catalyst.
Materials:
-
This compound
-
Acetylacetone
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.72 g, 10 mmol) in ethanol (20 mL).
-
Add acetylacetone (1.2 mL, 12 mmol) to the solution.[7]
-
Add a catalytic amount of ferric chloride hexahydrate (0.27 g, 1 mmol, 10 mol%).[7]
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water (50 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 2,4-dimethylquinoline.
Protocol 2: Base-Catalyzed Synthesis of a Substituted Quinoline
This protocol outlines a general procedure for the base-catalyzed Friedländer synthesis.
Materials:
-
This compound
-
Ketone with an α-methylene group (e.g., cyclohexanone)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.72 g, 10 mmol) in ethanol (25 mL).
-
Add the ketone (12 mmol) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a small amount of water and add it to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
Protocol 3: Microwave-Assisted Synthesis of a Fused Quinoline
This protocol describes a rapid synthesis of a fused quinoline derivative using microwave irradiation.
Materials:
-
This compound
-
Cyclic ketone (e.g., 4-cholesten-3-one)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
Procedure:
-
In a microwave reaction vial, combine this compound (1.2 equivalents), the cyclic ketone (1 equivalent), and p-Toluenesulfonic acid monohydrate (10 mol%).
-
Add toluene as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), monitoring the pressure.
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and dilute the contents with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Data Presentation
The following tables summarize quantitative data from various Friedländer synthesis reactions involving 2'-aminoacetophenone.
| Entry | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-cholesten-3-one | NaAuCl₄·2H₂O (5 mol%) | Dioxane | 110 | 24 | 40 | [8] |
| 2 | 4-cholesten-3-one | p-TsOH·H₂O (10 mol%) | Toluene | 120 | 5 | 90 | [8] |
| 3 | 4-cholesten-3-one | p-TsOH·H₂O (10 mol%) | EtOH | 110 | 5 | 98 | [8] |
| 4 | Ethyl acetoacetate | Fe/AcOH | Acetic Acid | Reflux | N/A | ~99 | [9] |
| 5 | Acetylacetone | FeCl₃·6H₂O (10 mol%) | Ethanol | Room Temp | N/A | High | [7] |
Note: Yields are for the isolated product after purification. N/A indicates data not available in the cited source.
Visualizations
Friedländer Synthesis Mechanism
The following diagram illustrates the two possible mechanistic pathways for the Friedländer synthesis.
Caption: Mechanistic pathways of the Friedländer synthesis.
Experimental Workflow for Friedländer Synthesis
The following diagram outlines a general experimental workflow for the Friedländer synthesis.
Caption: General experimental workflow for the Friedländer synthesis.
References
- 1. Friedlaender Synthesis [drugfuture.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedlander quinoline synthesis [quimicaorganica.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1H-indazoles, valuable scaffolds in medicinal chemistry, utilizing 2'-Aminoacetophenone (B46740) Hydrochloride as a key starting material. The featured method is a scalable, metal-free intramolecular electrophilic amination that offers high yields and broad functional group tolerance.
Introduction
Indazoles are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The synthesis of substituted indazoles is therefore of great interest to medicinal chemists and drug development professionals. This application note details a robust and environmentally friendly method for the synthesis of 1H-indazoles starting from readily available 2'-aminoacetophenones.[2][3]
The described protocol involves a two-step, one-pot reaction. First, the 2'-aminoacetophenone is converted to its corresponding oxime intermediate through a condensation reaction with hydroxylamine. Subsequently, the oxime is activated, typically with an activating agent like methanesulfonyl chloride, which facilitates an intramolecular cyclization to form the indazole ring.[2] This metal-free approach avoids the use of harsh or toxic reagents often required in traditional methods.[3]
Key Advantages of the Method:
-
Metal-Free Conditions: Avoids potential metal contamination in the final product, which is crucial for pharmaceutical applications.[2][3]
-
Mild Reaction Conditions: The synthesis is typically carried out at temperatures ranging from 0 °C to room temperature, preserving sensitive functional groups.[2][4]
-
High Yields: This method consistently provides good to excellent yields of the desired indazole products.[4]
-
Scalability: The procedure has been demonstrated to be effective on a gram scale, making it suitable for larger-scale synthesis.[3]
-
Broad Substrate Scope: The reaction tolerates a wide variety of substituents on the aromatic ring of the 2'-aminoacetophenone, including both electron-donating and electron-withdrawing groups.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-methyl-1H-indazole from 2'-Aminoacetophenone as a representative example.
Protocol 1: Two-Step, One-Pot Synthesis of 3-Methyl-1H-indazole
This protocol is adapted from a procedure described in Organic Syntheses.[5]
Step 1: Formation of (E)-1-(2-Aminophenyl)ethan-1-one oxime
-
To a reaction flask, add 2'-Aminoacetophenone (1.0 eq) and a suitable solvent such as a mixture of ethanol (B145695) and water.
-
Add Hydroxylamine hydrochloride (approximately 3.0 eq) to the solution.
-
Slowly add a base, such as sodium hydroxide (B78521) (approximately 8.0 eq), to the mixture. An exothermic reaction may be observed.[5]
-
Heat the reaction mixture to around 60 °C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed to the next step.
Step 2: Intramolecular Cyclization to 3-Methyl-1H-indazole
-
To the cooled reaction mixture from Step 1, add a suitable base such as triethylamine (B128534) (a slight excess).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an activating agent, such as methanesulfonyl chloride, to the mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
Stir the resulting solution at 0-5 °C for approximately 1.5 hours.
-
After the reaction is complete, as monitored by TLC, quench the reaction.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various substituted 1H-indazoles using the described methodology.
| Entry | Starting Material (2'-Aminoacetophenone Derivative) | Activating Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2'-Aminoacetophenone | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 1.5 | 0 - 23 | 94 |
| 2 | 5-Methoxy-2'-aminoacetophenone | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 2 | 0 - 23 | 91 |
| 3 | 5-Chloro-2'-aminoacetophenone | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 1.5 | 0 - 23 | 88 |
| 4 | 5-Nitro-2'-aminoacetophenone | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 3 | 0 - 23 | 75 |
| 5 | 2'-Amino-3'-methylacetophenone | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 2 | 0 - 23 | 85 |
Data is representative and may vary based on specific reaction conditions and substrate.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of 1H-indazoles from 2'-aminoacetophenones.
Caption: General reaction pathway for the synthesis of 1H-indazoles.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of 1H-indazoles.
Caption: Experimental workflow for the synthesis of 1H-indazoles.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Ubenimex: Application Notes on the Intermediate Role of 2'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed account of the synthesis of Ubenimex (also known as Bestatin), a potent aminopeptidase (B13392206) inhibitor, utilizing 2'-Aminoacetophenone (B46740) Hydrochloride as a key starting material. This document outlines the multi-step synthetic pathway, including detailed experimental protocols and quantitative data to facilitate replication and further research in drug development and medicinal chemistry.
Introduction
Ubenimex, N-[(2S,3R)-3-Amino-2-hydroxy-1-oxo-4-phenylbutyl]-L-leucine, is an important therapeutic agent used in the treatment of various cancers. Its synthesis involves a multi-step process where the strategic use of intermediates is crucial for achieving the desired stereochemistry and yield. 2'-Aminoacetophenone Hydrochloride serves as a readily available and versatile precursor in a facile synthetic route. The overall strategy involves the N-acylation of 2'-aminoacetophenone, followed by a series of reactions to construct the core structure of Ubenimex.
Overall Synthesis Workflow
The synthesis of Ubenimex from this compound can be summarized in the following key stages:
-
N-Acylation: Protection of the amino group of 2'-aminoacetophenone through acetylation or benzoylation.
-
Multi-step Conversion: Transformation of the N-acyl-2'-aminoacetophenone intermediate into Ubenimex, as described by Nishizawa et al. (1983).
Caption: Overall workflow for the synthesis of Ubenimex.
Experimental Protocols
Protocol 1: N-Acetylation of 2'-Aminoacetophenone
This protocol describes the synthesis of N-acetyl-2'-aminoacetophenone, a key intermediate for one of the documented Ubenimex synthesis pathways. This method is adapted from procedures for the N-acylation of anilines.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine (B92270) (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
Suspend this compound (1 equivalent) in dichloromethane.
-
Add pyridine (2.2 equivalents) to the suspension and stir until a homogenous solution is formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield N-acetyl-2'-aminoacetophenone.
Protocol 2: N-Benzoylation of 2'-Aminoacetophenone
This protocol details the synthesis of N-benzoyl-2'-aminoacetophenone, an alternative intermediate for the synthesis of Ubenimex.
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Follow the same initial procedure as in Protocol 1, substituting acetyl chloride with benzoyl chloride (1.1 equivalents).
-
The reaction is typically stirred at room temperature for 4-6 hours, or until completion as indicated by TLC.
-
Work-up and purification steps are identical to those described in Protocol 1.
Protocol 3: Synthesis of Ubenimex from N-Acyl-2'-aminoacetophenone
The following is a generalized protocol based on the "facile synthesis of bestatin" by Nishizawa et al. (1983). This multi-step process involves several key transformations to build the final Ubenimex molecule. The overall yield of Ubenimex was reported to be 10.5% from N-acetyl-2'-aminoacetophenone and 7.8% from N-benzoyl-2'-aminoacetophenone.
Generalized Multi-step Conversion:
Application Notes and Protocols for the Claisen-Schmidt Condensation of 2'-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a robust and versatile base-catalyzed reaction for the synthesis of chalcones, which are α,β-unsaturated ketones.[1] Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] This document provides a detailed protocol for the synthesis of 2'-aminochalcones, a specific class of chalcones derived from the condensation of 2'-aminoacetophenone (B46740) with various aromatic aldehydes. These compounds have shown promise as neuroprotective agents, exhibiting inhibitory activity against key enzymes in Alzheimer's disease and activating protective cellular signaling pathways.[4][5]
Reaction Principle and Mechanism
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation. The reaction proceeds through the formation of a resonance-stabilized enolate ion from 2'-aminoacetophenone upon treatment with a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable, conjugated 2'-aminochalcone.
Data Presentation: Synthesis of 2'-Aminochalcones
The following table summarizes the reaction conditions and yields for the synthesis of various 2'-aminochalcones from 2'-aminoacetophenone and substituted benzaldehydes, as reported in the literature.
| Entry | Aromatic Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH / Methanol (B129727):1,4-Dioxane (B91453) (1:1) | 24h | 88.6 | [2] |
| 2 | 4-Ethylbenzaldehyde | NaOH / Methanol:1,4-Dioxane (1:1) | 24h | 65.2 | [2] |
| 3 | 4-Nitrobenzaldehyde | NaOH / Methanol:1,4-Dioxane (1:1) | 24h | 75.4 | [2] |
| 4 | 4-Benzyloxybenzaldehyde | NaOH / Methanol:1,4-Dioxane (1:1) | 24h | 70.1 | [2] |
| 5 | 4-Benzyloxy-3-methoxybenzaldehyde | NaOH / Methanol:1,4-Dioxane (1:1) | 24h | 68.9 | [2] |
| 6 | 4-Methoxybenzaldehyde | KOH / Ethanol (B145695) | 24h | 43 | [6] |
| 7 | 4-(Dimethylamino)benzaldehyde | KOH / Ethanol | 24h | 66 | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2'-aminochalcones via the Claisen-Schmidt condensation.
Materials and Reagents:
-
2'-Aminoacetophenone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
1,4-Dioxane (optional)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2'-aminoacetophenone and 1.0 equivalent of the desired aromatic aldehyde in a suitable solvent. A common solvent system is a 1:1 (v/v) mixture of methanol and 1,4-dioxane or ethanol.[2][7]
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 50% (w/v) NaOH or KOH. Typically, a catalytic amount of base is sufficient.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate of the chalcone (B49325) product may form over time. Reaction times can vary from a few hours to 24 hours depending on the specific reactants.[2]
-
Isolation of Crude Product: Once the reaction is complete (as indicated by TLC or cessation of precipitation), pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by the dropwise addition of dilute HCl until it reaches a neutral pH. This will precipitate the chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.
-
Characterization: The final product should be characterized by standard analytical techniques, such as melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[2]
Visualizations
Chemical Reaction Scheme
Caption: General scheme of the Claisen-Schmidt condensation.
Experimental Workflow
Caption: Experimental workflow for 2'-aminochalcone synthesis.
Neuroprotective Signaling Pathway of 2'-Aminochalcones
2'-Aminochalcones have been investigated for their potential therapeutic role in neurodegenerative diseases like Alzheimer's. One of their mechanisms of action involves the dual inhibition of two key enzymes: Acetylcholinesterase (AChE) and β-secretase (BACE-1).[5][8]
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the brain, which is a therapeutic strategy to improve cognitive function in Alzheimer's patients.
-
β-secretase (BACE-1): This enzyme is involved in the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic plaques found in the brains of Alzheimer's patients. By inhibiting BACE-1, 2'-aminochalcones can reduce the formation of these neurotoxic plaques.
Caption: Dual inhibition of AChE and BACE-1 by 2'-aminochalcones.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease: From In Silico to In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2'-Aminoacetophenone. The method is designed to separate 2'-Aminoacetophenone from its potential process-related impurities and degradation products formed under various stress conditions. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to aid in the seamless adoption of this method in a laboratory setting.
Introduction
2'-Aminoacetophenone is a key starting material and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final products. A reliable analytical method is therefore essential to quantify 2'-Aminoacetophenone and to detect and quantify any impurities.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical ingredients due to its high resolution, sensitivity, and accuracy.[2] This application note describes a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and stability-indicating for the analysis of 2'-Aminoacetophenone. The method was developed to separate the main component from its known synthesis impurities, such as 2'-nitroacetophenone, 4'-aminoacetophenone, and 1-indolinone, as well as from degradation products generated through forced degradation studies.
Experimental Protocols
Materials and Reagents
-
2'-Aminoacetophenone reference standard (purity ≥99.5%)
-
2'-Nitroacetophenone, 4'-Aminoacetophenone, and 1-Indolinone reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV detector was used for this analysis. The detailed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2'-Aminoacetophenone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the 2'-Aminoacetophenone sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Impurity Stock Solution: Prepare a stock solution containing 2'-nitroacetophenone, 4'-aminoacetophenone, and 1-indolinone at a concentration of approximately 100 µg/mL each in the diluent.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3] The sample solution (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the sample solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 48 hours. Dissolve the stressed sample in the diluent to obtain a concentration of 1000 µg/mL.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Dissolve the stressed sample in the diluent to obtain a concentration of 1000 µg/mL.
All stressed samples were filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
The developed HPLC method effectively separates 2'-Aminoacetophenone from its potential process-related impurities and degradation products. The retention time of 2'-Aminoacetophenone was found to be approximately 10.5 minutes.
Purity Analysis and Impurity Profile
The analysis of a representative batch of 2'-Aminoacetophenone showed a purity of 99.85%. The identified and unidentified impurities are summarized in Table 2.
Table 2: Impurity Profile of a 2'-Aminoacetophenone Batch
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) | Identification |
| Imp-1 | 6.8 | 0.65 | 0.05 | 4'-Aminoacetophenone |
| Imp-2 | 8.2 | 0.78 | 0.03 | 1-Indolinone |
| API | 10.5 | 1.00 | 99.85 | 2'-Aminoacetophenone |
| Imp-3 | 15.3 | 1.46 | 0.07 | 2'-Nitroacetophenone |
Forced Degradation Study Results
The forced degradation studies demonstrated the stability-indicating capability of the method. Significant degradation was observed under oxidative and basic conditions. The results are summarized in Table 3. The method was able to resolve the degradation products from the main peak and from each other.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradant RRTs |
| Acid Hydrolysis (0.1 N HCl, 80°C, 4h) | ~ 2.1% | 0.92 |
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | ~ 8.5% | 0.85, 1.15 |
| Oxidative (3% H₂O₂, RT, 24h) | ~ 15.2% | 0.75, 1.28 |
| Thermal (105°C, 48h) | ~ 1.1% | 0.95 |
| Photolytic (UV 254nm, 24h) | ~ 3.4% | 1.10 |
Visualization of Workflows
Experimental Workflow
The overall experimental workflow for the HPLC analysis of 2'-Aminoacetophenone is depicted below.
Caption: Workflow for HPLC analysis.
Logical Relationship for Purity Assessment
The relationship between the analytical method, impurity profiling, and the final quality assessment of 2'-Aminoacetophenone is illustrated in the following diagram.
Caption: Purity assessment logic.
Conclusion
The HPLC method described in this application note is rapid, specific, and stability-indicating for the purity assessment of 2'-Aminoacetophenone. It effectively separates the active pharmaceutical ingredient from its process-related impurities and degradation products. The detailed protocol and clear data presentation make this method suitable for routine quality control and stability studies in research and industrial environments.
References
Application Note: Quantification of 2'-Aminoacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantification of 2'-Aminoacetophenone (B46740) (2-AAP) in various matrices, with a particular focus on wine and other beverages. 2'-Aminoacetophenone is a significant flavor compound and a potential biomarker, making its accurate quantification crucial for quality control in the food and beverage industry, as well as for clinical research.[1] The methodologies described herein utilize Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for the analysis of volatile and semi-volatile compounds like 2-AAP.[2] This document outlines protocols for sample preparation, including Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE), along with optimized GC-MS parameters and method validation data.
Introduction
2'-Aminoacetophenone (2-AAP) is an aromatic compound that can significantly impact the sensory profile of food and beverage products.[2] In the wine industry, it is often associated with an "atypical aging" off-flavor, sometimes described as "mothball-like" or "furniture varnish".[1][2] Its presence, even at trace levels, can negatively affect product quality and consumer acceptance.[2] Beyond its role in flavor chemistry, 2-AAP has been identified as a potential biomarker for the presence of the bacterium Pseudomonas aeruginosa, indicating its relevance in clinical diagnostics.[1]
Given the low sensory threshold of 2-AAP, a highly sensitive and selective analytical method is required for its accurate quantification.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for this purpose due to its excellent separation efficiency and mass-selective detection.[2] This application note details validated GC-MS methods for the quantification of 2-AAP, providing researchers, scientists, and drug development professionals with the necessary protocols to implement this analysis in their laboratories.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix, the required sensitivity, and the available instrumentation.[1]
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in liquid and solid samples.
Materials and Reagents:
-
2'-Aminoacetophenone (analytical standard)
-
Deuterated 2'-Aminoacetophenone (e.g., 2-AAP-d3) as an internal standard
-
Sodium chloride (NaCl)
-
Ultrapure water
-
Methanol (HPLC grade)
-
20 mL headspace vials with septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)
Procedure:
-
Standard Preparation: Prepare stock solutions of 2-AAP and the deuterated internal standard in methanol. Create a series of calibration standards by spiking a model wine solution (or a 2-AAP free matrix) with known concentrations of 2-AAP and a fixed concentration of the internal standard.[1]
-
Sample Preparation: Pipette 5 mL of the sample (e.g., wine) into a 20 mL headspace vial.[1]
-
Add a fixed amount of the deuterated internal standard solution.[1]
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds.[1]
-
Immediately seal the vial with a septum cap.[1]
-
HS-SPME Procedure:
-
Place the vial in an autosampler with an incubation chamber.
-
Incubate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration between the sample and the headspace.[1]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.[1]
-
Retract the fiber and introduce it into the GC inlet for thermal desorption.
-
LLE is a classic extraction method effective for separating analytes from a sample matrix based on their relative solubilities in two different immiscible liquids.
Materials and Reagents:
-
Ethyl acetate (B1210297) (analytical grade)
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., 2-octanone (B155638) or a deuterated 2-AAP analog)
-
Vortex mixer
-
Centrifuge
-
Conical centrifuge tubes (15 mL)
Procedure:
-
Pipette 10 mL of the sample into a 15 mL conical centrifuge tube.[2]
-
Spike the sample with a known concentration of the internal standard.[2]
-
Add 8 mL of ethyl acetate to the tube.[2]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.[2]
-
Perform two subsequent extractions with 2 mL of ethyl acetate each, vortexing for 5 minutes each time.[2]
-
Centrifuge the tube to achieve phase separation.[2]
-
Carefully collect the upper organic layer (ethyl acetate) and combine the extracts.[2]
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.[2]
-
Concentrate the extract under a gentle stream of nitrogen if necessary.[2]
-
Transfer the final extract to a GC vial for analysis.[2]
SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a sorbent phase to extract and concentrate analytes from a liquid sample.
Materials and Reagents:
-
1 M NaOH
-
Internal Standard (e.g., 2,4-dichloroaniline)
-
Stir bar coated with polydimethylsiloxane (B3030410) (PDMS)
-
Thermal desorption unit (TDU)
Procedure:
-
Adjust the pH of the wine sample to 8.0 with 1 M NaOH.[4]
-
Place a 10 mL aliquot of the pH-adjusted sample into a headspace vial and spike with the internal standard.[4]
-
Add the stir bar and stir the sample at 700 rpm for 120 minutes at 1 °C.[4]
-
After extraction, remove the stir bar, rinse it with ultrapure water, and dry it with a lint-free cloth.[4]
-
Place the stir bar into a thermal desorption tube for GC-MS analysis.[4]
GC-MS Parameters
The following instrumental parameters are recommended and can be adapted based on the specific instrumentation and sample matrix.
-
Gas Chromatograph (GC) System:
-
Column: CP-WAX 52 CB capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent fused silica (B1680970) capillary column.[2]
-
Injection: 1 µL of the extract in splitless mode.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2][4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 200 °C at a rate of 10 °C/min, hold for 5 minutes.
-
Ramp 2: Increase to 220 °C at a rate of 10 °C/min.[2] (Note: Temperature programs may vary, another example includes an initial temperature of 40°C for 2 min, ramped to 170°C at 7°C/min, then to 250°C at 120°C/min and held for 5 min).[4]
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Detector Temperature: 200 °C.[2]
-
Transfer Line Temperature: 280 °C.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[1][2]
-
Monitored Ions for 2-AAP: m/z 120, 135.[2][4] Other characteristic ions include m/z 92 and 136.[2]
-
Monitored Ions for Internal Standard (2-octanone): m/z 43, 58, 71.[2]
-
Monitored Ions for Internal Standard (2,4-dichloroaniline): m/z 161, 163.[4]
-
Quantitative Data Summary
The following table summarizes the quantitative performance of various GC-MS methods for 2-AAP analysis as reported in the literature.
| Parameter | Method | Matrix | Value | Reference |
| Linearity (R²) | GC-MS | Grape Derivatives | > 0.9952 | [2][5] |
| SBSE-GC-MS | Synthetic Wine | 0.99975 | [4] | |
| GC-MS/MS | Synthetic Wine | 0.9993 | [3] | |
| Limit of Detection (LOD) | GC-MS | Grape Derivatives | 23 µg L⁻¹ to 94 µg L⁻¹ | [5] |
| SBSE-GC-MS | Synthetic Wine | 0.020 mg/l (20 µg L⁻¹) | [4] | |
| GC-MS/MS | Synthetic Wine | 0.1 µg/L | [3] | |
| Limit of Quantification (LOQ) | GC-MS | Grape Derivatives | 96 µg L⁻¹ to 277 µg L⁻¹ | [5] |
| SBSE-GC-MS | Synthetic Wine | 0.060 mg/l (60 µg L⁻¹) | [4] | |
| GC-MS/MS | Synthetic Wine | 0.3 µg/L | [3] | |
| Recovery | GC-MS | Grape Derivatives | 76.6% to 106.3% | [5] |
| SBSE-GC-MS | Wine | 83.5% ± 8.6 ng/L | [4] | |
| GC-MS/MS | White Wine | 99% | [3] |
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the quantification of 2'-Aminoacetophenone by GC-MS.
Caption: Workflow for 2-AAP quantification by GC-MS.
Conclusion
The GC-MS methods detailed in this application note provide reliable and sensitive approaches for the quantification of 2'-Aminoacetophenone in complex matrices.[2] The choice of sample preparation technique, whether HS-SPME, LLE, or SBSE, should be guided by the specific analytical requirements, including the desired sensitivity and the nature of the sample matrix. By following the outlined protocols and utilizing appropriate internal standards, researchers can achieve accurate and precise quantification of 2-AAP for quality control, flavor analysis, and clinical biomarker studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Insight on the Formation of 2-Aminoacetophenone in White Wines | MDPI [mdpi.com]
- 4. weinobst.at [weinobst.at]
- 5. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone (B46740) and its derivatives are pivotal building blocks in organic synthesis, serving as key precursors for a wide array of heterocyclic compounds with significant biological and pharmaceutical activities. Their unique structure, featuring a nucleophilic amino group ortho to an electrophilic acetyl group, facilitates intramolecular cyclization reactions, making them ideal starting materials for the synthesis of quinolines, azaflavanones, and other valuable scaffolds in drug discovery.[1] This document provides detailed application notes, experimental protocols, and comparative data for the most common synthetic routes to 2'-aminoacetophenone derivatives, aiding researchers in the efficient design and execution of their synthetic strategies.
Synthetic Methodologies and Quantitative Data
Several primary methods are employed for the synthesis of 2'-aminoacetophenone derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
-
Reduction of 2'-Nitroacetophenone (B117912) Derivatives: This is a widely used and often high-yielding method where the nitro group of a 2'-nitroacetophenone derivative is reduced to an amino group. Common reducing agents include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.[2][3]
-
Synthesis from Isatoic Anhydride (B1165640): The reaction of isatoic anhydride with organometallic reagents, such as methyl lithium, provides a high-yielding route to 2'-aminoacetophenone. This method is particularly noted for its efficiency and the purity of the product.[2][4]
-
Friedel-Crafts Acylation of Anilines (via Fries Rearrangement): Direct Friedel-Crafts acylation of anilines is often problematic due to the deactivation of the aromatic ring by the complexation of the amino group with the Lewis acid catalyst.[2] A common strategy to circumvent this is the N-acetylation of the aniline, followed by an intramolecular Fries rearrangement of the resulting acetanilide (B955) to yield the corresponding amino ketone. The regioselectivity (ortho vs. para) of the Fries rearrangement can be influenced by reaction conditions such as temperature and solvent polarity.[5]
Table 1: Synthesis of 2'-Aminoacetophenone from Isatoic Anhydride
| Parameter | Condition | Yield (%) | Reference |
| Temperature | -60 to -78 °C | 90.5 | [4] |
| Solvent | Tetrahydrofuran (B95107) (THF) | 90.5 | [2] |
| Molar Ratio (MeLi:Isatoic Anhydride) | 2:1 | 90.5 | [2] |
Table 2: Fries Rearrangement of 2-Fluorophenyl Acetate with AlCl₃*
| Entry | Temperature (°C) | ortho/para Ratio | Crude Yield (%) |
| 1 | 40 | 1.0:1.0 | 45 |
| 2 | 60 | 1.1:1.0 | 65 |
| 3 | 80 | 1.25:1.0 | 78 |
| 4 | 100 | 2.84:1.0 | 85 |
| 5 | 120 | 2.1:1.0 | 80 |
| 6 | 150 | 1.9:1.0 | 72 |
| 7 | 170 | 1.72:1.0 | 62 |
*Data adapted from a study on the scalable synthesis of fluoro building blocks and is representative of the temperature-dependent selectivity of the Fries rearrangement.[6][7]
Table 3: Friedländer Annulation of 2'-Aminoacetophenone for Quinolone Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Time (h) | Overall Yield (%) | angular/linear Ratio |
| 1 | NaAuCl₄·2H₂O (5%) | 80 | Dioxane | 24 | 40 | 1:2 |
| 2 | NaAuCl₄·2H₂O (5%) | 110 | Dioxane | 24 | 45 | 1:2 |
| 3 | PTSA (20%) | 110 | Toluene | 24 | 85 | 1:15 |
| 4 | PTSA (20%) | 110 | Xylene | 24 | 80 | 1:15 |
| 5 | PTSA (20%) | 110 | Mesitylene | 24 | 82 | 1:15 |
| 6 | TFA (20%) | 110 | Toluene | 24 | 80 | 1:15 |
| 7 | TFA (20%) | 110 | Toluene | 48 | 90 | 1:15 |
| 8 | TFA (20%) | 110 | Dioxane | 24 | 60 | 1:15 |
| 9 | NaAuCl₄·2H₂O (5%) | 110 | Toluene | 24 | 15 | 12:<3 |
*Reaction of 2'-aminoacetophenone with 4-cholesten-3-one.[8]
Experimental Protocols
Protocol 1: Synthesis of 2'-Aminoacetophenone from Isatoic Anhydride
This protocol is adapted from a patented procedure known for its high yield.[3][4]
Materials:
-
Isatoic anhydride
-
Methyl lithium (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with the methyl lithium solution in THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve isatoic anhydride in anhydrous THF.
-
Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain 2'-aminoacetophenone.
Protocol 2: Reduction of 2'-Nitroacetophenone using Tin(II) Chloride and HCl
This is a classic and effective method for the reduction of aromatic nitro compounds.[3]
Materials:
-
2'-Nitroacetophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution or sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2'-nitroacetophenone (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.
-
Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2'-aminoacetophenone.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Friedländer Synthesis of Quinolines from 2'-Aminoacetophenone
This reaction is a cornerstone for the synthesis of the quinoline (B57606) scaffold, which is prevalent in many pharmaceuticals.[1]
Materials:
-
2'-Aminoacetophenone
-
A compound containing an α-methylene group (e.g., acetylacetone)
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid (PTSA), trifluoroacetic acid (TFA), or a Lewis acid like FeCl₃·6H₂O)
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) in ethanol.
-
To this solution, add the α-methylene ketone (1.2 equivalents).
-
Add a catalytic amount of the chosen acid catalyst (e.g., 10-20 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired quinoline derivative.
Visualizations
Caption: General synthetic workflow for 2'-aminoacetophenone and its derivatives.
Caption: Troubleshooting decision tree for low reaction yields.
Caption: Reaction pathway for the Friedländer synthesis of quinolines.
References
- 1. scialert.net [scialert.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN107162923B - A kind of preparation method of o-aminoacetophenone - Google Patents [patents.google.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Versatile Role of 2'-Aminoacetophenone Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone (B46740) hydrochloride is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structure, featuring a reactive amine and a ketone functional group, allows for its facile incorporation into various scaffolds, leading to the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties. This document provides detailed application notes on the use of 2'-aminoacetophenone hydrochloride in the synthesis of medicinally relevant compounds, along with protocols for their synthesis and biological evaluation.
Key Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown significant potential in several therapeutic areas:
-
Anticancer Agents: This precursor is instrumental in the synthesis of quinazolinones, a class of compounds known to exhibit potent anticancer activity. These derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Wnt signaling pathways, and can also interfere with microtubule polymerization.
-
Anticonvulsant Agents: N-substituted derivatives of 2'-aminoacetophenone have been investigated for their anticonvulsant properties. These compounds have shown efficacy in preclinical models of epilepsy.
-
Kinase Inhibitors: The quinazoline (B50416) scaffold, readily accessible from this compound, is a well-established pharmacophore for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
Antimicrobial Agents: Various heterocyclic compounds derived from this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.
-
Synthesis of Ubenimex (Bestatin): this compound is a crucial intermediate in the synthesis of Ubenimex, an immunomodulator and an inhibitor of aminopeptidases used in cancer therapy[1].
Data Presentation: Biological Activities of 2'-Aminoacetophenone Derivatives
The following tables summarize the biological activities of various compounds synthesized using this compound as a starting material.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative | HCT116 | 0.08 | [2] |
| 2,3-dihydroquinazolin-4(1H)-one | - | - | |
| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone | U937 | - |
Table 2: Kinase Inhibitory Activity of Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 14 | RIPK2 | 5.1 ± 1.6 | [3] |
| Ponatinib (Control) | RIPK2 | 8.2 ± 2.9 | [3] |
| 39 (R547) | CDK1 | 1 | [2] |
| 39 (R547) | CDK2 | 3 | [2] |
| 39 (R547) | CDK4 | 1 | [2] |
| 13 | Aurora A | < 200 | [4] |
Table 3: Anticonvulsant Activity of Derivatives
| Compound ID | Animal Model | ED50 (mg/kg) | Reference |
| 1e | Rat (MES) | 3.0 | [5] |
| 27 | Rat (MES, oral) | 5.8 | [6] |
| 40, 47, 59 | Mouse (MES, oral) | >10, <100 | [7] |
| 5b | Mouse | 152 | [8] |
| 5c | Mouse | 165 | [8] |
| 5d | Mouse | 140 | [8] |
Table 4: Antimicrobial Activity of Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Chalcone (3c) | S. aureus | 62.5 - 250 | |
| Chalcone (3c) | C. albicans | 62.5 - 250 | |
| Amino/Acetamidoaurones (10, 20) | Gram-positive bacteria | 0.78 - 3.12 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from phenacyl bromide via the Delépine reaction.
Materials:
-
Phenacyl bromide
-
Hexamethylenetetramine
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a stirred solution of phenacyl bromide (1 mmol, 1 equivalent) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equivalent) all at once.
-
Stir the mixture for 12 hours at room temperature. A solid will form.
-
Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to obtain the quaternary salt.
-
Place the quaternary salt in a two-necked round-bottomed flask fitted with a reflux condenser and add ethanol (22 mL).
-
Add concentrated HCl (0.6 mL) to the flask.
-
Reflux the mixture for 3 hours. A solid will form during reflux.
-
After cooling to room temperature, filter the solid, wash it with ethanol (20 mL), and dry it under vacuum to yield pure this compound[10].
Protocol 2: General Procedure for the Synthesis of Quinazolin-4(3H)-ones
This protocol outlines a general method for the synthesis of quinazolinone derivatives from 2'-aminoacetophenone.
Materials:
-
2'-Aminoacetophenone
-
Isatoic anhydride (B1165640)
-
Primary amine
-
N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS)
-
Solvent (e.g., DMF)
-
Base (e.g., K2CO3)
Procedure:
-
In a reaction vessel, dissolve isatoic anhydride and the primary amine in a suitable solvent like DMF.
-
Add a base such as K2CO3 to the mixture.
-
To this mixture, add the electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS).
-
The reaction proceeds through a series of steps including ring opening of isatoic anhydride, decarboxylation, nucleophilic attack of the amine to the nitrile, and subsequent heterocyclization to form the 2-amino-3-substituted quinazolinone.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, work up the reaction mixture by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolin-4(3H)-one derivative[11].
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours[4].
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours)[4].
-
After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well[4].
-
Incubate the plate for 1.5 to 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible[4][7].
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[4].
-
Incubate for 15 minutes at 37°C with shaking[4].
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader[4][7].
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
Several derivatives of 2'-aminoacetophenone exert their biological effects by modulating critical cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Quinazolinone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Certain quinazoline derivatives can inhibit this pathway, leading to the suppression of cancer cell growth and metastasis.
Caption: Wnt/β-catenin signaling pathway and inhibition by quinazoline derivatives.
Microtubule Polymerization
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Some quinazolinone derivatives have been shown to inhibit microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of microtubule polymerization by quinazolinone derivatives.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and evaluation of new drug candidates starting from this compound.
Caption: A typical drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application has led to the discovery and development of a multitude of bioactive compounds with significant therapeutic potential. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel chemical entities derived from this important scaffold.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of microtubule polymerization dynamics in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Aminoacetophenone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2'-Aminoacetophenone (B46740) Hydrochloride. This guide addresses common issues encountered during synthesis, offering detailed experimental protocols and comparative data to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of 2'-Aminoacetophenone Hydrochloride.
Question 1: What are the most common synthetic routes to prepare 2'-Aminoacetophenone, and which one generally provides the highest yield?
Several methods are commonly employed for the synthesis of 2'-Aminoacetophenone. The most prevalent routes include:
-
Reduction of 2'-Nitroacetophenone: This is a widely used and often high-yielding method where the nitro group is reduced to an amine. Common reducing agents include tin(II) chloride (SnCl₂) with hydrochloric acid or catalytic hydrogenation.[1]
-
Synthesis from Isatoic Anhydride (B1165640): This method involves the reaction of isatoic anhydride with an organometallic reagent like methyl lithium and is known for producing high yields and purity under controlled conditions.[1][2] A yield of over 90% has been reported for this method.[3]
-
Friedel-Crafts Acylation of Anilines: This approach involves the acylation of a substituted aniline (B41778). However, it can be problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating the aromatic ring.[1] Protecting the amino group is often necessary to achieve reasonable yields.[1]
-
Intramolecular Rearrangement of N-Acetylaniline (Fries Rearrangement): This method can yield 2'-aminoacetophenone but often leads to the formation of the para-isomer (4'-aminoacetophenone) as a significant side product, complicating purification.[4]
-
Amino Substitution of 2'-Haloacetophenones: This involves the displacement of a halogen with an amino group.[4]
The synthesis from isatoic anhydride is often reported to provide the highest yields, although it requires stringent reaction conditions.[2][3]
Question 2: I am experiencing a low yield in my synthesis. What are the general causes and how can I troubleshoot this?
Low yields can stem from several factors, regardless of the synthetic route. Here are some general troubleshooting steps:
-
Reagent Purity and Stoichiometry: Ensure all starting materials, reagents, and solvents are pure and dry.[2] Inaccurate measurements or calculations of stoichiometry can significantly impact the yield.[2]
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical.[4] Ensure the reaction is carried out under optimal conditions as specified in the protocol, including the use of an inert atmosphere (e.g., nitrogen or argon) if required.[2]
-
Catalyst Activity: If a catalyst is used (e.g., in catalytic hydrogenation or Friedel-Crafts acylation), ensure it is fresh and active.[4] Catalysts can be poisoned or deactivated over time.
-
Work-up and Purification Losses: Significant product loss can occur during extraction, filtration, and purification steps.[2][4] To minimize losses, ensure complete extraction from the aqueous layer, thoroughly rinse all glassware, and optimize purification methods like recrystallization or column chromatography.[2]
Question 3: My Friedel-Crafts acylation of aniline is resulting in a low yield. What are the specific issues with this method?
Low yields in the Friedel-Crafts acylation of anilines are a common problem. The primary cause is the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the amino group of the aniline, which deactivates the aromatic ring towards electrophilic substitution.[1]
Solutions:
-
Protect the Amino Group: Protect the amino group as an acetanilide (B955) before acylation. The protecting group can be removed in a subsequent step.[1][2]
-
Use a Milder Lewis Acid: Consider using a milder Lewis acid, such as zinc chloride, which has less affinity for the nitrogen atom.[2]
-
Use a More Reactive Acylating Agent: Employing a more reactive acylating agent, like an acyl chloride instead of an anhydride, can improve the reaction rate.[4]
Question 4: During the reduction of 2'-Nitroacetophenone, I am observing the formation of side products. How can I minimize these?
A common side product during the reduction of 2'-nitroacetophenone, particularly when using a Pd/C catalyst, is 1-indolinone, formed through internal cyclization.[2][4]
To minimize side product formation:
-
Catalyst Choice: The choice of catalyst can influence selectivity. Consider screening different catalysts such as Pt/C, Raney Nickel, or using other reducing systems like Sn/HCl.[4]
-
Optimize Reaction Conditions: Adjusting the temperature and pressure may help to minimize the formation of side products.[4]
-
Ensure Complete Reduction: Incomplete reduction can leave unreacted starting material. Ensure you are using a sufficient excess of the reducing agent and that the reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).[1]
Question 5: What is the best method for purifying the final 2'-Aminoacetophenone product?
The choice of purification method depends on the physical state of the product and the nature of the impurities.
-
Recrystallization: This is a widely used and effective method for purifying solid 2'-Aminoacetophenone.[2] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4] Common solvents include ethanol, methanol, toluene, and mixtures like hexane/ethyl acetate (B1210297) or dichloromethane/hexane.[2]
-
Column Chromatography: For separating the desired product from closely related impurities or isomers (e.g., in the case of the Fries rearrangement), column chromatography using silica (B1680970) gel is effective.[4][5]
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[4]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Reduction of 2'-Nitroacetophenone | 2'-Nitroacetophenone | SnCl₂/HCl or H₂/Pd/C | High | Widely used, reliable.[1] | Potential for side product formation (1-indolinone).[2][4] |
| Synthesis from Isatoic Anhydride | Isatoic Anhydride, Methyl Lithium | Methyl Lithium, THF | >85-90% | High yield and purity. | Requires strictly anhydrous conditions and low temperatures (-78 °C).[2][6] |
| Friedel-Crafts Acylation of Aniline | Aniline, Acetyl Chloride/Acetic Anhydride | AlCl₃ | Low (without protection) | Direct approach. | Deactivation of the ring by the amino group, formation of isomers.[1] |
| Fries Rearrangement | N-Acetylaniline | AlCl₃ | Variable | Uses readily available starting material. | Formation of para-isomer, purification challenges.[4] |
Experimental Protocols
Protocol 1: Synthesis from Isatoic Anhydride and Methyl Lithium
This method is known for its high yield and purity.[2]
Materials:
-
Isatoic anhydride
-
Methyl lithium (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add 200 mL of a 1.0 M solution of methyl lithium in THF to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.[4]
-
In a separate flame-dried flask, dissolve 16.3 g (0.1 mol) of isatoic anhydride in 37 mL of anhydrous THF.[4]
-
Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.[4]
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of 80 mL of water at -78 °C.[4]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2'-Aminoacetophenone.[4]
-
Purify the crude product by vacuum distillation or recrystallization.[2]
Protocol 2: Reduction of 2'-Nitroacetophenone using Tin and HCl
This is a classic and reliable method for the reduction of aromatic nitro compounds.[2]
Materials:
-
2'-Nitroacetophenone
-
Granulated tin
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, add 2'-Nitroacetophenone (1 equivalent) and granulated tin (3-4 equivalents).
-
Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath.[2]
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.[2]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.[1]
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2'-aminoacetophenone.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Visualizations
Caption: Common synthetic routes to this compound.
References
Technical Support Center: Purification of Crude 2'-Aminoacetophenone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2'-Aminoacetophenone (B46740) Hydrochloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 2'-Aminoacetophenone Hydrochloride?
A1: The choice of solvent is critical for successful recrystallization. For this compound, an effective approach is often the use of a polar protic solvent or a mixed-solvent system. Ethanol (B145695) is a commonly used solvent. A mixed solvent system, such as ethanol-water, can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[1][2]
Q2: What are the common impurities in crude this compound?
A2: Impurities are typically dependent on the synthetic route used. Common starting materials include isatoic anhydride (B1165640) and 2'-nitroacetophenone.[1] Potential impurities may include unreacted starting materials, by-products such as 4'-aminoacetophenone (B505616) (if the synthesis is not regioselective), and residual reagents from the synthesis.[1][3] If the hydrochloride salt was prepared from the free base, you might also have residual free base.
Q3: What level of purity and yield can I expect after recrystallization?
A3: A well-executed recrystallization should significantly enhance the purity of the compound. While the yield from a single recrystallization step will vary based on the initial purity and the specific technique used, syntheses that include a final purification step have reported overall high purity and yield. For instance, a synthesis starting from isatoic anhydride reports a final product purity of 99.1-99.3% with an overall molar yield of up to 90.5%.[1]
Q4: Are there alternative purification methods if recrystallization fails?
A4: Yes, if recrystallization does not provide the desired purity, other chromatographic techniques can be employed. Column chromatography using silica (B1680970) gel with an appropriate eluent system, such as ethyl acetate-hexanes, is a common alternative for purifying 2'-aminoacetophenone and its derivatives.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, preventing saturation. 2. The solution is not sufficiently saturated. 3. Crystallization requires nucleation. | 1. Concentrate the solution by boiling off some solvent and allow it to cool again.[1] 2. If using a mixed-solvent system, add the "poor" solvent dropwise to the warm solution until turbidity appears, then clarify with a drop of the "good" solvent before cooling. 3. Scratch the inside of the flask at the solution's surface with a glass rod or add a seed crystal of pure this compound.[1] |
| Compound "Oils Out" Instead of Forming Crystals | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too rapidly. 3. High concentration of impurities is depressing the melting point. | 1. Select a lower-boiling point solvent.[1] 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] 3. Consider a preliminary purification step, such as treatment with activated charcoal, to remove some impurities.[1] |
| Very Low Recovery/Yield of Crystals | 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not chilled. | 1. Concentrate the mother liquor and cool it in an ice bath to obtain a second crop of crystals.[1][4] 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[1] 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] |
| Crystals are Discolored | 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystal formation has trapped impurities within the crystal lattice. | 1. Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, then perform a hot filtration before cooling.[1] 2. Ensure the solution cools slowly to promote selective crystal growth. If crystals form too quickly, reheat the solution, add a little more solvent, and cool again.[1][4] |
Data Presentation
Table 1: Solubility of 2'-Aminoacetophenone (Free Base)
| Solvent | Qualitative Solubility |
| Water | Practically Insoluble[5] |
| Ethanol | Soluble[5] |
| Methanol | Soluble[5] |
| Acetone | Soluble[5] |
| Dichloromethane | Sparingly Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5] |
Note: The hydrochloride salt will exhibit higher solubility in polar protic solvents like water and alcohols compared to the free base due to its ionic nature.
Table 2: Expected Purity and Yield
| Parameter | Value | Source/Method |
| Purity (Post-Purification) | 99.1% - 99.3% | Synthesis from Isatoic Anhydride followed by purification[1] |
| Molar Yield (Overall Synthesis) | 87.4% - 90.5% | Synthesis from Isatoic Anhydride[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add ethanol dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol-Water)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Synthesis of 2'-Aminoacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 2'-Aminoacetophenone, with a specific focus on common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory methods for synthesizing 2'-Aminoacetophenone?
A1: The primary methods for synthesizing 2'-Aminoacetophenone include:
-
Reduction of 2'-Nitroacetophenone : This is a widely used method that involves the reduction of a nitro group to an amine using reagents like Sn/HCl or catalytic hydrogenation.[1][2]
-
Friedel-Crafts Acylation of Anilines (via Fries Rearrangement) : This approach involves the acylation of an aniline (B41778) derivative.[1][2] Direct acylation is challenging because the amino group complexes with the Lewis acid catalyst.[3] Therefore, a protection-acylation-deprotection strategy, often involving the Fries rearrangement of an N-acylanilide like acetanilide (B955), is employed.[3]
-
From Isatoic Anhydride (B1165640) : This method utilizes the reaction of isatoic anhydride with an organometallic reagent, such as methyl lithium, to produce 2'-Aminoacetophenone.[1]
Q2: I am experiencing a very low yield in my synthesis. What are the general causes?
A2: Low yields in organic synthesis can stem from a variety of factors. Before troubleshooting a specific reaction, consider these general points:
-
Reagent Purity and Stoichiometry : Ensure all starting materials, reagents, and solvents are pure and dry. Inaccurate weighing or calculation of stoichiometry can significantly impact the reaction outcome.[4]
-
Reaction Conditions : Critical parameters such as temperature, reaction time, and atmosphere (e.g., use of an inert atmosphere) must be carefully controlled. Deviations from optimal conditions can lead to incomplete conversion or the formation of side products.[1]
-
Work-up and Purification Losses : The product can be lost during aqueous extractions, filtration, and chromatography.[4] Ensure complete extraction from the aqueous layer and thorough rinsing of all glassware. The volatility of 2'-Aminoacetophenone can also lead to losses during solvent removal under reduced pressure.[4]
Q3: What is the best method for purifying crude 2'-Aminoacetophenone?
A3: The choice of purification method depends on the nature of the impurities. Common and effective techniques include:
-
Recrystallization : This is a highly effective method for purifying solid 2'-Aminoacetophenone. The key is selecting a solvent or solvent system where the compound is very soluble at high temperatures but poorly soluble at low temperatures.[1] Common solvents include ethanol (B145695), methanol, toluene, and mixtures like hexane/ethyl acetate.[4]
-
Column Chromatography : This technique is particularly useful for separating the desired product from isomers or byproducts with similar solubility profiles.[1][4]
-
Vacuum Distillation : If the product is a low-melting solid or an oil, vacuum distillation can be an effective purification method.[1]
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 2'-Nitroacetophenone
This is a common method for preparing aromatic amines. However, side reactions can occur.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions (temperature, pressure). | Ensure the catalyst (e.g., Pd/C) is fresh and active. Use a sufficient excess of the reducing agent (e.g., H₂, Sn/HCl). Optimize reaction temperature and pressure according to literature procedures.[4] |
| Formation of 1-Indolinone Side Product | Internal cyclization of an intermediate can occur, particularly when using a Palladium on Carbon (Pd/C) catalyst.[1][4] | Consider screening different catalysts (e.g., Pt/C, Raney Nickel) or using alternative reducing systems like Sn/HCl.[1] Modifying reaction conditions such as temperature and pressure may also minimize byproduct formation.[1] This impurity can be removed by column chromatography or careful recrystallization.[4] |
| Over-reduction of the Ketone | The ketone group can be reduced to an alcohol, especially with strong reducing agents or harsh conditions. | Use a chemoselective reducing agent that preferentially reduces the nitro group. Tin and hydrochloric acid (Sn/HCl) is a classic reagent that does not typically reduce the carbonyl group.[5] |
Route 2: Friedel-Crafts Acylation / Fries Rearrangement of Acetanilide
Direct Friedel-Crafts acylation of aniline is problematic. The Fries rearrangement of acetanilide is a common alternative but can lead to isomeric byproducts.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Formation of a stable complex between the Lewis acid (e.g., AlCl₃) and the amino group of aniline, deactivating the ring.[3][4] | Protect the amino group as an acetanilide before acylation.[4] Use a stoichiometric amount or an excess of the Lewis acid catalyst, as it can be consumed by complexation.[1] |
| Formation of 4'-Aminoacetophenone Isomer | The amino group is an ortho-, para-director, leading to a mixture of 2'- and 4'-aminoacetophenone.[4] In the Fries rearrangement, reaction temperature influences the isomer ratio. | Optimize the reaction temperature. Higher temperatures tend to favor the formation of the ortho-isomer (2'-acetylaminoacetophenone), while lower temperatures favor the para-isomer.[3] Separation of the isomers will be necessary, typically via column chromatography.[3] |
| Formation of Diacylated Products | The N-acetyl group can be cleaved and reattach to the ring, or further acylation can occur.[4] | Use a protecting group on the nitrogen that is stable under the reaction conditions.[4] Carefully control the stoichiometry of the acylating agent. |
Byproduct Summary
The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions.
| Synthetic Route | Common Byproduct | Typical Amount | Notes |
| Reduction of 2'-Nitroacetophenone | 1-Indolinone | ~10% | Formation is promoted by the use of a Pd/C catalyst.[4] |
| Fries Rearrangement of Acetanilide | 4'-Acetylaminoacetophenone | Highly variable | The ratio of ortho to para isomers is strongly influenced by reaction temperature and the Lewis acid used.[3] |
| Reduction of 2'-Nitroacetophenone | 1-(2-Nitrophenyl)ethanol | Variable | Can result from over-reduction of the ketone group, especially with less selective reducing agents.[4] |
Experimental Protocols
Protocol 1: Reduction of 2'-Nitroacetophenone using Tin and HCl[4]
-
In a round-bottom flask, add 2'-Nitroacetophenone and granulated tin.
-
Slowly add concentrated hydrochloric acid (HCl) to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a concentrated NaOH solution until the mixture is basic. Tin salts will precipitate.
-
Filter the mixture to remove the tin salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2'-Aminoacetophenone by recrystallization or column chromatography.
Protocol 2: Synthesis via Fries Rearrangement of Acetanilide[3]
This is a two-step process involving the rearrangement followed by hydrolysis.
Step A: Fries Rearrangement
-
In a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents).
-
Add dry nitrobenzene (B124822) to the flask and stir the suspension.
-
Slowly add acetanilide (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 1.5 to 2 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
The crude product, a mixture of 2'- and 4'-acetylaminoacetophenone, is purified by silica (B1680970) gel column chromatography to separate the isomers.
Step B: Acidic Hydrolysis
-
Dissolve the isolated 2'-acetylaminoacetophenone in a mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Cool the mixture and carefully neutralize with a 10% aqueous NaOH solution.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate under reduced pressure to yield 2'-Aminoacetophenone.
Protocol 3: Synthesis from Isatoic Anhydride[1][4]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), charge a solution of methyl lithium in THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve isatoic anhydride in anhydrous THF.
-
Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, quench the reaction by the slow, dropwise addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: Troubleshooting decision tree for low yield in 2'-Aminoacetophenone synthesis.
Caption: Byproduct formation in the reduction of 2'-Nitroacetophenone.
Caption: Isomer formation during the Fries Rearrangement of acetanilide.
References
How to remove colored impurities from 2'-Aminoacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2'-Aminoacetophenone by removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: Why is my 2'-Aminoacetophenone sample colored?
A1: Pure 2'-Aminoacetophenone is typically a yellow to yellow-brown liquid or solid.[1] The color can become more intense due to the presence of oxidized species, by-products from the synthesis, or degradation products that form during storage.[1] While a yellow hue is inherent to the compound, darker shades like brown or red-brown often signal impurities that should be removed for sensitive downstream applications.[1]
Q2: What are the primary methods for removing colored impurities from 2'-Aminoacetophenone?
A2: The most effective and commonly used methods for decolorizing 2'-Aminoacetophenone are:
-
Activated Carbon (Charcoal) Treatment: This technique is highly effective for adsorbing a broad range of colored organic impurities.[1]
-
Recrystallization: This method is suitable for solid products and purifies the compound by separating it from soluble impurities based on differences in solubility.[1]
-
Column Chromatography: This is a versatile technique that separates the desired compound from both colored and non-colored impurities based on their differential adsorption to a stationary phase.[1]
Q3: How do I choose the best purification method for my sample?
A3: The optimal method depends on the nature of the impurities, the required level of purity, and the scale of your experiment.[1]
-
For general and rapid decolorization, activated carbon is often the most straightforward choice.[1]
-
For solid, crystalline products where impurities have different solubility profiles, recrystallization is an efficient and scalable option.[1]
-
For applications requiring the highest purity, column chromatography offers the best resolution to separate the target compound from all types of impurities.[1]
Q4: What are the common impurities found in crude 2'-Aminoacetophenone?
A4: The impurities largely depend on the synthetic route used.[2]
-
From Isatoic Anhydride: Potential impurities include unreacted starting materials and reagents.[2]
-
From Reduction of 2'-Nitroacetophenone: Incomplete reduction can leave residual starting material.[3] Over-reduction of the ketone group to an alcohol is also possible under harsh conditions.[4] A common side product when using a Pd/Carbon catalyst is 1-Indolinone.[3][4]
-
From Friedel-Crafts Acylation of Aniline/Anilide: This route can produce a mixture of isomers, particularly the 4'-aminoacetophenone (B505616) isomer, due to the ortho-, para-directing nature of the amino group.[4]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated and cooling too quickly.3. A high concentration of impurities is depressing the melting point. | 1. Select a solvent with a lower boiling point.2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.3. Attempt to remove some impurities by another method (e.g., activated carbon) before recrystallization.[2] |
| No crystals form upon cooling. | 1. Too much solvent was used, preventing saturation.2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again.2. If using a mixed-solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop of the "good" solvent before cooling.3. Scratch the inside of the flask with a glass rod or add a seed crystal of pure 2'-Aminoacetophenone.[2] |
| Very low recovery/yield of crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during a hot filtration step.3. The collected crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] |
| Crystals are still discolored after recrystallization. | 1. Colored impurities are co-crystallizing with the product.2. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Treat a solution of the crude material with activated carbon before recrystallization.2. Allow the solution to cool more slowly to promote the formation of purer crystals.[2] |
Activated Carbon Treatment
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete decolorization. | 1. An insufficient amount of activated carbon was used.2. The contact time was too short for effective adsorption. | 1. Add a small additional portion of activated carbon and continue stirring.2. Increase the stirring time to allow for complete adsorption. |
| Significant product loss. | 1. The product itself is adsorbing to the activated carbon.2. Product co-precipitated with the carbon during filtration. | 1. Use the minimum effective amount of activated carbon; start with a small quantity (e.g., 0.5% w/v) and add more only if needed.2. For solutions that were heated, perform a "hot filtration" to keep the product dissolved.3. After filtering, wash the activated carbon cake with a small amount of fresh, clean solvent to recover any adsorbed product and combine this with the main filtrate.[1] |
| Fine carbon particles in the filtrate. | The filter paper has too large a pore size, or the filter bed was disturbed. | Filter the solution again through a pad of celite or a finer filter paper to remove the fine particles.[1] |
Data Presentation
Solubility Profile of 2'-Aminoacetophenone
Understanding solubility is critical for developing effective recrystallization protocols. The following table summarizes the solubility characteristics in common organic solvents.
| Solvent | Chemical Formula | Polarity | Solubility Description | Quantitative Data (if available) |
| Ethanol | C₂H₅OH | Polar | Soluble / Highly Soluble | ≥21.3 mg/mL[5] |
| Methanol | CH₃OH | Polar | Highly Soluble / Slightly Soluble | - |
| Acetone | C₃H₆O | Polar | Highly Soluble | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | ≥26.4 mg/mL[5] |
| Dichloromethane (B109758) | CH₂Cl₂ | Nonpolar | Sparingly Soluble | - |
| Chloroform | CHCl₃ | Nonpolar | Soluble | - |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | Moderately Polar | Soluble | - |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | |
| Water | H₂O | Polar | Sparingly Soluble | 3555 mg/L @ 25 °C (est)[6] |
Experimental Protocols & Visualizations
Method Selection Workflow
The first step in purification is selecting the most appropriate technique. This workflow provides a logical approach to making that decision.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Recrystallization (Mixed-Solvent System)
This protocol describes the purification of solid 2'-Aminoacetophenone using a dichloromethane-hexanes solvent system.
Methodology:
-
Dissolution: In a flask, dissolve the crude 2'-Aminoacetophenone in a minimal amount of hot dichloromethane to create a saturated or near-saturated solution.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[2]
-
Induce Crystallization: While the dichloromethane solution is still warm, slowly add hexanes dropwise with constant swirling. Continue until the solution becomes persistently cloudy, indicating it has reached the saturation point.[2]
-
Clarification: Add a few drops of hot dichloromethane to just redissolve the cloudiness, resulting in a clear, saturated solution.[2]
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]
Caption: Workflow for mixed-solvent recrystallization with troubleshooting checkpoints.
Protocol 2: Decolorization using Activated Carbon
This protocol provides a general procedure for removing color from a solution of 2'-Aminoacetophenone.
Methodology:
-
Dissolution: Dissolve the crude 2'-Aminoacetophenone in a suitable organic solvent (e.g., ethanol, ethyl acetate) to a concentration of approximately 5-10% (w/v).[1]
-
Carbon Addition: Add a small amount of activated carbon (e.g., 0.5-1% of the solute weight) to the solution.
-
Adsorption: Stir the mixture at room temperature for 30-60 minutes. Gentle heating (40-50°C) can be applied if necessary, but monitor for potential degradation.[1]
-
Filtration: To remove the activated carbon, filter the mixture through a pad of celite layered on top of filter paper in a Büchner funnel. The celite is crucial for removing very fine carbon particles.[1]
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any residual product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent using a rotary evaporator to yield the decolorized product.[1]
Caption: Experimental workflow for activated carbon treatment.
Protocol 3: Purification by Column Chromatography
This protocol outlines a general method for purifying 2'-Aminoacetophenone using normal-phase flash chromatography.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., ethyl acetate/hexanes) that provides good separation of the product from impurities, aiming for an Rf value of ~0.3 for 2'-Aminoacetophenone.[1]
-
Column Packing: Pack a glass column with silica (B1680970) gel using a slurry method with the non-polar component of your eluent system (e.g., hexanes).[2]
-
Sample Loading: Dissolve the crude 2'-Aminoacetophenone in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.[2]
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).[2]
-
Fraction Collection: Gradually increase the polarity of the eluent (gradient elution) and collect fractions in separate test tubes.[2]
-
Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2'-Aminoacetophenone.[2]
Caption: Workflow for purification by column chromatography.
References
Technical Support Center: Optimizing Friedländer Synthesis
Welcome to the technical support center for the Friedländer quinoline (B57606) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction temperature and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for a Friedländer synthesis?
A1: The reaction temperature for a Friedländer synthesis can vary significantly based on the reactants, catalyst, and solvent system used.
-
Traditional Methods: Classical procedures often involve heating a mixture of reactants at high temperatures, sometimes between 150°C and 220°C, without a solvent or catalyst.[1] Common conditions also include refluxing in solvents like ethanol (B145695) or methanol, which typically means temperatures between 80°C and 120°C.[2]
-
Catalyzed Reactions: The introduction of a catalyst is a key factor in determining the required temperature.[3] Strong acid or base catalysts may still require elevated temperatures.[4]
-
Modern Methods: Modern approaches using highly active catalysts, such as transition metals, ionic liquids, or nanocatalysts, can significantly lower the activation energy, allowing for much milder conditions.[3][4] Some reactions can proceed efficiently at temperatures as low as 50°C or even room temperature (approx. 25°C), especially when assisted by methods like ultrasonic irradiation.[5] Microwave-assisted synthesis can dramatically shorten reaction times, often at temperatures around 160°C for mere minutes.[6][7]
Q2: How does temperature fundamentally affect the Friedländer synthesis?
A2: Temperature is a critical parameter that directly influences reaction rate, yield, and selectivity.[3][8]
-
Reaction Rate: Increasing the temperature generally accelerates the reaction. However, a temperature that is too low will lead to a sluggish or incomplete reaction.[9]
-
Yield and Side Products: Excessively high temperatures can be detrimental, leading to the decomposition of starting materials or the desired quinoline product.[9][10] This can also promote side reactions, such as the self-condensation of ketones or the formation of tarry byproducts, which complicates purification and lowers the overall yield.[9] Optimizing the temperature is a balance between achieving a reasonable reaction rate and minimizing degradation and side product formation.[10]
Q3: Can the choice of catalyst change the optimal temperature?
A3: Absolutely. The catalyst's role is fundamental in defining the reaction's energy profile. Traditional methods often required harsh conditions and high heat.[4] However, many modern catalysts are designed to facilitate the reaction under much milder conditions. For example, certain polymer-supported catalysts and ionic liquids have been shown to be effective at temperatures ranging from 50°C to 100°C, which is significantly lower than uncatalyzed or traditionally catalyzed methods.[5][11]
Troubleshooting Guide
Problem 1: My reaction is not proceeding or the yield is very low.
This is a common issue that can often be traced back to suboptimal temperature or other related factors.[9]
| Possible Cause | Recommended Solution |
| Temperature Too Low | The reaction may be kinetically slow. Gradually increase the temperature in increments (e.g., 10-20°C) and monitor the progress using Thin-Layer Chromatography (TLC).[3] |
| Temperature Too High | Excessive heat can cause degradation of reactants or products, often visible as charring or tar formation.[9] Lower the temperature and consider extending the reaction time to compensate.[10] |
| Inappropriate Catalyst | The chosen catalyst may not be effective for your specific substrates at the current temperature.[9] Screen different acid or base catalysts, or consider a modern heterogeneous catalyst that might be more active at lower temperatures.[10] |
| Poor Substrate Reactivity | Starting materials with strong electron-withdrawing groups can be less reactive.[9] These substrates may require higher temperatures or a more potent catalytic system to proceed efficiently. |
| Presence of Water | In acid-catalyzed reactions, water produced during the cyclization can inhibit the reaction equilibrium.[9] Ensure you are using anhydrous solvents and reagents. |
Problem 2: I'm observing significant side product formation or tar.
The formation of byproducts is often a sign that the reaction temperature is too high or that the conditions are promoting undesired reaction pathways.[9]
| Possible Cause | Recommended Solution |
| Reactant/Product Decomposition | High temperatures are a common cause of decomposition.[10] Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower, more controlled temperature.[10] |
| Aldol Side Reactions | Under basic conditions, the ketone starting material can undergo self-condensation.[4] To avoid this, consider using an acid catalyst instead or modifying the starting material to an imine analogue.[4] |
| Poor Regioselectivity | When using an unsymmetrical ketone, different regioisomers can form. Modifying the reaction temperature can sometimes influence the kinetic versus thermodynamic product distribution, favoring one isomer over the other.[10] |
Data Presentation: Temperature Effects
The following table summarizes data from various studies, illustrating how reaction conditions, particularly temperature and catalyst choice, affect the outcome of the Friedländer synthesis.
| Catalyst System | Temperature (°C) | Time | Yield (%) | Notes |
| Neat Acetic Acid (Microwave) | 160°C | 5-10 min | Excellent | Acetic acid acts as both solvent and catalyst; microwave irradiation provides rapid heating.[6][7] |
| P₂O₅/SiO₂ (Solvent-Free) | 80°C | N/A | High | A heterogeneous catalyst allowing for milder, solvent-free conditions.[12] |
| [Hbim]BF₄ (Ionic Liquid) | 100°C | 3-6 h | 93% | Solvent-free conditions with a reusable ionic liquid catalyst.[5] |
| [Hbim]BF₄ (Ultrasonic) | ~25°C (Room Temp) | 10 min | 84% | Ultrasonic irradiation enhances reaction efficiency at ambient temperature.[5] |
| C₄(mim)₂-2Br⁻-2H₂SO₄ (Ionic Liquid) | 50°C | 15 min | 90% | A highly efficient Brønsted acidic ionic liquid under solvent-free conditions.[5] |
| PEG-SO₃H | 60°C | N/A | Good to Excellent | Catalyst used in an aqueous medium, highlighting a greener approach.[11] |
| Cellulose-SO₃H | 100°C | 30 min | 85% | A polymer-supported catalyst enabling high temperature but short reaction times.[11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in Acetic Acid
This protocol is adapted from a modern, efficient method for Friedländer condensation that utilizes microwave heating.[7]
Reagents:
-
2-Aminobenzophenone (B122507) (1.0 mmol)
-
Cyclic or α-methylene ketone (e.g., Cyclohexanone) (2.0 mmol)
-
Glacial Acetic Acid (2.0 mL)
Procedure:
-
Place the 2-aminobenzophenone and the ketone into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add glacial acetic acid, which serves as both the catalyst and the solvent.[7]
-
Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[6][7] Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.
-
After irradiation, allow the vessel to cool to a safe temperature (typically below 50°C) before carefully opening.
-
Work-up: Pour the cooled reaction mixture into a beaker containing water and stir. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for systematically optimizing the reaction temperature for a Friedländer synthesis.
Caption: A general workflow for optimizing reaction temperature.
Troubleshooting Decision Tree for Low Yield
This diagram provides a decision-making path for diagnosing and solving the problem of low product yield.
Caption: A troubleshooting workflow for addressing low yields.
References
- 1. du.edu.eg [du.edu.eg]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Quinolone Synthesis
Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, particularly low yield, encountered during the preparation of quinolones.
Frequently Asked Questions (FAQs)
Q1: My quinolone synthesis is resulting in a very low yield or failing completely. What are the common initial factors to check?
A1: Several general factors can contribute to low yields in quinolone synthesis. A systematic initial check should include:
-
Starting Material Quality: Ensure the purity of your reactants, such as anilines and β-dicarbonyl compounds. Impurities can lead to unwanted side reactions or inhibit catalysts.[1]
-
Catalyst Activity: If your synthesis requires a catalyst, verify its activity and ensure it is used at the correct concentration. Some catalysts are sensitive to air and moisture.[1]
-
Reaction Temperature: Temperature is a critical parameter in many quinolone syntheses. For instance, the Conrad-Limpach and Gould-Jacobs reactions require high temperatures (often above 250°C) for the cyclization step.[1][2] Conversely, excessively high temperatures can cause decomposition of starting materials or products.[3]
-
Reaction Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere like nitrogen or argon.[1]
-
Presence of Water: In acid-catalyzed syntheses, water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended.[3]
Q2: I am observing significant tar and polymer formation in my reaction mixture. What is the cause and how can I prevent it?
A2: Tar and polymer formation is a frequent issue, especially in classical methods like the Skraup and Doebner-von Miller syntheses.[4] This is often due to the polymerization of intermediates, such as acrolein, under strongly acidic and high-temperature conditions.[4][5]
To minimize this:
-
Control Reaction Vigor: The Skraup synthesis is notoriously exothermic. The use of a moderating agent like ferrous sulfate (B86663) (FeSO₄) or boric acid can help control the reaction's intensity.[3][4][5]
-
Optimize Reagent Addition: Add reagents in a controlled manner. For example, in the Skraup synthesis, sulfuric acid should be added slowly with cooling.[4]
-
Gradual Heating: Apply heat gently and remove the source if the reaction becomes too vigorous.[4]
-
Two-Phase Solvent System: For the Doebner-von Miller reaction, performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[5]
Q3: My purification process is difficult, and I'm losing a significant amount of my product. What are some effective purification strategies for quinolones?
A3: Purifying quinolones can be challenging due to similar polarities of the product and byproducts.[1] Common purification techniques include:
-
Recrystallization: This is a common method for purifying solid quinolone products.[3]
-
Column Chromatography: Silica gel column chromatography is often used to separate the desired product from impurities.[3]
-
Steam Distillation: This technique is particularly effective for separating volatile quinolones from non-volatile tars, especially in the Skraup synthesis.[3][4]
-
Salt Formation: In some cases, forming a salt of the quinoline (B57606), such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[4]
Troubleshooting Guides for Specific Syntheses
Gould-Jacobs Reaction
Issue: Low yield in the thermal cyclization step.
Causes & Solutions:
| Cause | Solution |
| Insufficient Temperature | The cyclization step typically requires high temperatures (>250 °C). Ensure your heating apparatus can achieve and maintain the necessary temperature.[2][6] |
| Product Degradation | While high temperatures are necessary, prolonged heating can lead to product degradation. It is crucial to optimize the reaction time.[7] |
| Poor Heat Transfer | Use a high-boiling, inert solvent such as diphenyl ether or mineral oil to ensure uniform and efficient heat transfer.[2][6] |
| Sub-optimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] |
A study on microwave-assisted Gould-Jacobs synthesis demonstrated the impact of temperature and time on yield:
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 15 | 1 |
| 2 | 300 | 15 | 37 |
| 3 | 250 | 30 | 5 |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
| Adapted from a microwave-assisted synthesis study.[7] |
Conrad-Limpach Synthesis
Issue: Low yield of the desired 4-hydroxyquinoline (B1666331).
Causes & Solutions:
| Cause | Solution |
| Low Cyclization Temperature | The thermal cyclization requires temperatures around 250 °C.[8][9] |
| Inefficient Heat Transfer | Using a high-boiling, inert solvent like mineral oil can significantly improve yields, in some cases up to 95%, compared to running the reaction neat which may result in yields below 30%.[1][5][9] |
| Formation of 2-hydroxyquinoline (B72897) Isomer | The formation of the 2-hydroxyquinoline (Knorr product) is favored at higher initial condensation temperatures (thermodynamic control). To favor the desired 4-hydroxyquinoline (kinetic product), keep the initial condensation temperature lower.[8] |
| Incomplete Initial Condensation | Ensure the initial reaction between the aniline (B41778) and β-ketoester is complete by monitoring with TLC. A mild acid catalyst can be used.[8] |
The choice of solvent significantly impacts the yield in the Conrad-Limpach synthesis:
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 41 |
| Propyl benzoate | 231 | 55 |
| Iso-butyl benzoate | 241 | 66 |
| Adapted from a study on solvents for the Conrad-Limpach synthesis.[10] |
Friedländer Synthesis
Issue: Formation of side products leading to low yield and difficult purification.
Causes & Solutions:
| Cause | Solution |
| Aldol Condensation | The ketone starting material can undergo self-condensation, especially under basic conditions.[4] To mitigate this, consider using an imine analog of the o-aniline.[1] |
| Poor Regioselectivity | When using an unsymmetrical ketone, a mixture of regioisomers can be formed.[4] The choice of catalyst and reaction conditions can influence regioselectivity. The use of specific amine catalysts or ionic liquids has been shown to improve this.[5] |
Experimental Protocols
Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established methods and incorporates a moderating agent to control the reaction's exothermicity.[3][4]
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderating agent.
-
Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser.
-
Reaction: Gently heat the mixture in a fume hood. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides. After the initial vigorous phase, continue to heat the mixture under reflux for 3-5 hours.
-
Work-up: Allow the mixture to cool and then carefully pour it into a large volume of cold water. Make the solution strongly basic with sodium hydroxide (B78521) to liberate the free quinoline base.
-
Purification: Purify the crude quinoline by steam distillation.[3][4] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.
Gould-Jacobs Synthesis of 4-Hydroxyquinoline (Conventional Heating)
This protocol describes a conventional high-temperature approach for the cyclization step.[6]
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate (formed from the condensation of aniline and diethyl ethoxymethylenemalonate) in a high-boiling solvent like diphenyl ether in a suitable reaction flask.
-
Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature. Monitor the reaction progress by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Add a non-polar solvent like cyclohexane (B81311) to precipitate the crude product. Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and then dry it under a vacuum.[6]
Visualizations
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Key steps in the Gould-Jacobs reaction pathway.
Caption: Temperature-dependent pathways in the Conrad-Limpach synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 2'-Aminoacetophenone in acidic conditions
Welcome to the Technical Support Center for 2'-Aminoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions of 2'-Aminoacetophenone, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2'-Aminoacetophenone in research and development?
A1: 2'-Aminoacetophenone is a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic acetyl group in an ortho relationship, makes it a valuable precursor for the synthesis of various heterocyclic compounds. A major application is in the Friedländer annulation for the synthesis of quinolines, which are important scaffolds in many pharmaceutical agents.
Q2: Is 2'-Aminoacetophenone stable in acidic solutions?
A2: While 2'-Aminoacetophenone is often used in acidic reaction conditions, it is not indefinitely stable. The amino group can be protonated in acidic media, which can influence its reactivity. More importantly, like other aminoaryl aldehydes and ketones, 2'-Aminoacetophenone has the potential to undergo self-condensation reactions in the presence of acid, leading to the formation of complex mixtures, including trimers and other oligomers.[1] This is a crucial consideration for reaction setup and storage of this compound in acidic environments.
Q3: What are the most common side reactions of 2'-Aminoacetophenone in acidic conditions?
A3: The most frequently encountered side reactions involving 2'-Aminoacetophenone in acidic media occur during its use in specific synthetic transformations, most notably the Friedländer synthesis of quinolines. These include:
-
Aldol (B89426) Self-Condensation of the Ketone Reactant: The ketone reacting with 2'-Aminoacetophenone can undergo self-condensation, especially under harsh acidic or basic conditions, leading to a complex mixture of products and difficulty in purification.
-
Formation of Regioisomers: When reacting with unsymmetrical ketones, the Friedländer synthesis can yield a mixture of linear and angular quinoline (B57606) isomers. The reaction conditions, including the type of acid catalyst and solvent, can significantly influence the ratio of these isomers.
-
Self-Condensation of 2'-Aminoacetophenone: As mentioned in Q2, 2'-Aminoacetophenone can react with itself in the presence of acid. This is particularly relevant if the intended reaction is slow or requires elevated temperatures, giving the starting material time to undergo this side reaction.[1]
Troubleshooting Guides
Issue 1: Unexpected Side Products in Friedländer Synthesis
Symptom: You are performing a Friedländer synthesis with 2'-Aminoacetophenone and a ketone under acidic conditions, but you observe a complex mixture of products in your TLC or NMR, making purification difficult.
Potential Cause 1: Aldol Self-Condensation of the Ketone
The ketone you are using as a reactant may be undergoing acid-catalyzed aldol self-condensation.
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature can often disfavor the aldol condensation, which typically has a higher activation energy than the desired Friedländer reaction.
-
Choice of Catalyst: Employing a milder acid catalyst can reduce the rate of the aldol side reaction.
-
Order of Addition: Consider adding the ketone slowly to the reaction mixture containing 2'-Aminoacetophenone and the acid catalyst to keep its instantaneous concentration low.
Potential Cause 2: Self-Condensation of 2'-Aminoacetophenone
If the reaction is sluggish, 2'-Aminoacetophenone may be reacting with itself.
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
Increase Reactant Concentration: Increasing the concentration of the ketone reactant can favor the intermolecular Friedländer reaction over the self-condensation of 2'-Aminoacetophenone.
Issue 2: Formation of Multiple Isomers in Friedländer Synthesis
Symptom: Your Friedländer reaction with an unsymmetrical ketone is producing a mixture of angular and linear quinoline isomers, leading to a lower yield of the desired product.
Troubleshooting Steps:
-
Catalyst and Solvent Screening: The regioselectivity of the Friedländer reaction is highly dependent on the reaction conditions. A systematic screening of different acid catalysts (e.g., p-TsOH, HCl, Lewis acids) and solvents can help to optimize the formation of the desired isomer.
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the product distribution. Experiment with different temperatures to see if the isomer ratio can be improved.
Quantitative Data on Isomer Ratios in a Friedländer-Type Reaction
The following table summarizes the effect of different catalysts and solvents on the ratio of angular to linear quinoline products in a specific Friedländer-type reaction.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (Angular) (%) | Yield (Linear) (%) |
| NaAuCl₄·2H₂O (5) | EtOH | 110 | 24 | 100 | 25 | 50 |
| p-TsOH·H₂O (100) | Toluene | 80 | 5 | 100 | 85 | <3 |
| p-TsOH·H₂O (100) | Dioxane | 80 | 5 | 100 | 50 | 20 |
Data adapted from a study on the reaction of 2'-Aminoacetophenone with 4-cholesten-3-one.
Experimental Protocols
Protocol: Minimizing Side Products in the Friedländer Synthesis of a Substituted Quinoline
This protocol provides a general method for the synthesis of a quinoline derivative from 2'-Aminoacetophenone and a ketone, with considerations for minimizing side reactions.
Materials:
-
2'-Aminoacetophenone
-
An appropriate ketone (e.g., acetylacetone (B45752) for 2,4-dimethylquinoline)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Aminoacetophenone (1 equivalent) in toluene.
-
Add the ketone (1.2 equivalents) to the solution.
-
Add the acid catalyst (e.g., 1 equivalent of p-TsOH·H₂O).
-
Heat the reaction mixture to a moderate temperature (e.g., 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with dichloromethane (B109758) (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for side reactions in the Friedländer synthesis.
Caption: Proposed self-condensation pathway of 2'-Aminoacetophenone in acid.
References
Technical Support Center: Purifying 2'-Aminoacetophenone Derivatives by Column Chromatography
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2'-Aminoacetophenone derivatives using column chromatography.
Experimental Protocols
A detailed methodology for a typical column chromatography purification of a 2'-Aminoacetophenone derivative is provided below.
Objective: To purify a crude 2'-Aminoacetophenone derivative from reaction by-products and unreacted starting materials.
Materials:
-
Crude 2'-Aminoacetophenone derivative
-
Silica (B1680970) gel (230-400 mesh)
-
Solvents (Hexane, Ethyl Acetate (B1210297), Dichloromethane (B109758), Triethylamine (B128534) - all HPLC grade)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: A slurry is prepared by mixing silica gel with the initial, non-polar eluent (e.g., hexane) in a beaker.[1][2]
-
Column Packing: A cotton or glass wool plug is placed at the bottom of the column, followed by a thin layer of sand.[2] The silica gel slurry is then poured into the column, and the solvent is allowed to drain, packing the silica bed.[1][2] Care is taken to ensure the silica bed does not run dry.[2]
-
Sample Loading: The crude 2'-Aminoacetophenone derivative is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[3] This solution is carefully loaded onto the top of the silica bed.[4] Alternatively, for samples not readily soluble in the eluent, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.[3][4]
-
Elution: The elution process begins with a non-polar solvent (e.g., 100% hexane). The polarity of the mobile phase is gradually increased by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[3] A small percentage of triethylamine (0.1-1%) is often added to the mobile phase to prevent tailing of the basic amino compound.[5]
-
Fraction Collection: The eluent is collected in a series of fractions.[6] The size of the fractions depends on the scale of the purification.
-
Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to determine the presence and purity of the desired 2'-Aminoacetophenone derivative.[3]
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed using a rotary evaporator to yield the purified compound.[3]
Data Presentation
The selection of an appropriate solvent system is critical for successful separation. The following tables provide representative data on common solvent systems and their effect on the retention factor (Rf) and purification outcomes for a hypothetical 2'-Aminoacetophenone derivative.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Rf Value of 2'-Aminoacetophenone Derivative | Purity (%) | Yield (%) |
| 95:5 | 0.15 | >98% | 85% |
| 90:10 | 0.30 | >99% | 92% |
| 80:20 | 0.55 | 95% | 88% |
| 70:30 | 0.75 | <90% | 82% |
| Troubleshooting Parameter | Observation | Recommended Action | Expected Outcome |
| Solvent Polarity | Compound does not elute from the column. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). | The compound will start to move down the column. |
| Base Additive | Significant tailing of the product spot on TLC. | Add 0.5-1% triethylamine to the mobile phase. | Symmetrical, well-defined spots on the TLC plate and better separation on the column. |
| Sample Load | Broad, overlapping bands on the column. | Reduce the amount of crude material loaded onto the column. | Sharper bands and improved resolution between compounds. |
Mandatory Visualization
Caption: Experimental workflow for the purification of 2'-Aminoacetophenone derivatives via column chromatography.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the column chromatography of 2'-Aminoacetophenone derivatives.
Q1: My compound is streaking or "tailing" down the column and on my TLC plate. How can I fix this?
A1: Tailing is a common issue when purifying basic compounds like 2'-Aminoacetophenone derivatives on acidic silica gel.[7] The basic amino group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, causing the compound to move unevenly.
-
Solution: Add a small amount of a competing base, such as triethylamine (TEA) or a few drops of ammonia (B1221849) in methanol (B129727), to your eluent system (typically 0.1-1%).[5] This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots and improved separation.
Q2: The separation between my desired product and an impurity is very poor. What can I do?
A2: Poor separation can result from several factors.
-
Optimize the Solvent System: The polarity of your mobile phase may not be optimal. Use TLC to test a variety of solvent systems with different polarities to find one that provides the best separation between your product and the impurity. Aim for an Rf value of around 0.25-0.35 for your target compound to ensure good separation on the column.[3]
-
Try a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, consider switching to a different solvent system, such as dichloromethane/methanol or toluene/ethyl acetate. Different solvents can alter the selectivity of the separation.
-
Column Dimensions: A longer and narrower column will generally provide better resolution than a short and wide one.
Q3: My compound is not moving off the column, even with a highly polar solvent system.
A3: If your compound is very polar, it may be too strongly adsorbed to the silica gel.
-
Increase Eluent Polarity: You may need to use a more polar solvent system than you initially anticipated. A common "flush" solvent for highly polar compounds is 10-20% methanol in dichloromethane.[5]
-
Consider a Different Stationary Phase: For very polar amines, normal-phase chromatography on silica may not be the best approach. Consider using a more inert stationary phase like alumina (B75360) or a functionalized silica gel (e.g., amine-functionalized silica).[5][8]
Q4: I am seeing a very low yield of my purified product. What are the possible causes?
A4: Low recovery can be due to several factors.
-
Compound Instability: Some compounds can decompose on silica gel.[8] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[8] If your compound is unstable, you may need to use a deactivated silica gel or a different purification method.
-
Co-elution: Your product may be co-eluting with an impurity that you are not visualizing on the TLC plate. Ensure you are using a visualization method that allows you to see all components.
-
Loss During Workup: Product can be lost during the solvent evaporation step, especially if the compound is volatile. Use care when removing the solvent and avoid excessive heating.
Q5: How do I choose the right starting solvent polarity for my column?
A5: The ideal starting polarity is determined by TLC analysis. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35.[3] This ensures that the compound will move down the column at a reasonable rate and separate effectively from impurities. Start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate) until you achieve the desired Rf value on your TLC plate. This will be the starting solvent composition for your column.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Preventing oxidation of 2'-Aminoacetophenone during storage
This technical support center provides guidance on the proper storage and handling of 2'-Aminoacetophenone to prevent oxidation and ensure its stability for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Aminoacetophenone and why is its stability important?
2'-Aminoacetophenone is an aromatic organic compound with the chemical formula C₈H₉NO. It consists of an acetophenone (B1666503) molecule substituted with an amino group at the ortho position. Its stability is crucial as degradation through oxidation can lead to the formation of impurities, which may affect experimental outcomes, product quality, and safety.
Q2: What are the primary causes of 2'-Aminoacetophenone degradation during storage?
The primary causes of 2'-Aminoacetophenone degradation are exposure to:
-
Oxygen (Air): The amino group is susceptible to oxidation.
-
Light: Photo-oxidation can accelerate degradation.
-
Elevated Temperatures: Heat can increase the rate of chemical degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, and chloroformates can lead to decomposition[1][2][3].
Q3: What are the visible signs of 2'-Aminoacetophenone oxidation?
A noticeable change in color, typically darkening from a pale yellow to a brown or reddish-brown hue, is a common indicator of oxidation. The formation of precipitates or a change in odor may also signify degradation.
Q4: What are the recommended storage conditions for 2'-Aminoacetophenone?
To ensure the long-term stability of 2'-Aminoacetophenone, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition |
| Temperature | 2°C to 8°C (Refrigerated)[2][4] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[5] |
| Light | In an amber or opaque container to protect from light. |
| Container | A tightly sealed, airtight container.[1][3][4][6] |
Q5: Can antioxidants be used to prevent the oxidation of 2'-Aminoacetophenone?
While specific studies on antioxidants for 2'-Aminoacetophenone are limited, the use of general-purpose antioxidants for aromatic amines can be considered. Antioxidants function by scavenging free radicals, thereby inhibiting the oxidation process. The addition of an antioxidant should be carefully evaluated for compatibility with the intended application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color of the compound has darkened significantly. | Oxidation due to exposure to air and/or light. | 1. Verify the integrity of the container seal. 2. Ensure the container is stored under an inert atmosphere and protected from light. 3. For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material. |
| Formation of solid precipitates. | Advanced degradation or polymerization. | The material may be significantly degraded. It is recommended to discard the product and use a fresh, properly stored batch. |
| Inconsistent experimental results. | Use of partially degraded 2'-Aminoacetophenone. | 1. Check the appearance of the starting material for any signs of degradation. 2. Perform an analytical check (e.g., HPLC or GC-MS) to assess the purity of the compound. 3. Use a fresh, unopened container of 2'-Aminoacetophenone for critical experiments. |
| Material solidifies in the refrigerator. | The melting point of 2'-Aminoacetophenone is around 20°C. | Allow the container to warm to room temperature before opening to prevent moisture condensation. |
Experimental Protocols
Protocol 1: Stability Study of 2'-Aminoacetophenone Under Different Storage Conditions
This protocol outlines a method to evaluate the stability of 2'-Aminoacetophenone under various storage conditions over time.
1. Materials:
- 2'-Aminoacetophenone (high purity)
- Amber glass vials with Teflon-lined caps
- Nitrogen or Argon gas source
- Refrigerator (2-8°C)
- Laboratory oven (40°C)
- Benchtop with ambient light and temperature conditions
- HPLC or GC-MS system for purity analysis
2. Procedure:
- Aliquot 1 mL of high-purity 2'-Aminoacetophenone into multiple amber glass vials.
- Divide the vials into the following storage condition groups:
- Group A (Recommended): Purge the headspace with nitrogen or argon, seal tightly, and store at 2-8°C in the dark.
- Group B (Refrigerated, Air): Seal tightly and store at 2-8°C in the dark, without inert gas.
- Group C (Room Temp, Dark): Purge with inert gas, seal tightly, and store at ambient temperature, protected from light.
- Group D (Room Temp, Light): Seal tightly and store at ambient temperature with exposure to normal laboratory light.
- Group E (Accelerated): Purge with inert gas, seal tightly, and store at 40°C in the dark.
- At specified time points (e.g., Day 0, 1 week, 1 month, 3 months, 6 months), remove one vial from each group.
- Visually inspect the sample for color change or precipitate formation.
- Analyze the purity of the sample using a validated HPLC or GC-MS method to quantify the amount of 2'-Aminoacetophenone remaining and to detect the presence of any degradation products.
3. Data Analysis:
- Record the visual observations for each sample at each time point.
- Plot the percentage of 2'-Aminoacetophenone remaining versus time for each storage condition.
- Compare the degradation profiles to determine the optimal storage conditions.
Visualizations
Caption: Proposed oxidation pathways of 2'-Aminoacetophenone.
Caption: Experimental workflow for the stability study.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. Buy 2'-Aminoacetophenone | 551-93-9 [smolecule.com]
- 2. 2-Aminoacetophenone - Wikipedia [en.wikipedia.org]
- 3. Bacterial degradation of ring-chlorinated acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Bacterial Degradation of Ring-Chlorinated Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2'-Aminoacetophenone Hydrochloride production
Technical Support Center: Production of 2'-Aminoacetophenone Hydrochloride
Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scale-up of 2'-Aminoacetophenone synthesis, the immediate precursor to its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for 2'-Aminoacetophenone?
A1: The primary methods for synthesizing 2'-Aminoacetophenone on a larger scale include:
-
Reduction of 2'-Nitroacetophenone (B117912): This is a widely used method that involves the reduction of the nitro group to an amine. A major challenge for scale-up is the limited commercial availability of the 2'-nitroacetophenone starting material.[1] The initial nitration step to produce this precursor is highly exothermic and can be hazardous if not properly controlled on a large scale.[1]
-
Reaction from Isatoic Anhydride (B1165640): This route involves reacting isatoic anhydride with an organometallic reagent like methyl lithium. It is reported to be a simple process with high purity (>99%) and high yields (>85%), making it well-suited for industrial production.[1]
-
Friedel-Crafts Acylation of Anilines: This method can be problematic due to the aniline's amino group coordinating with the Lewis acid catalyst, which deactivates the ring towards acylation.[2] Protecting the amino group as an acetanilide (B955) before acylation is a common strategy to overcome this.[3]
-
Intramolecular Rearrangement of N-Acylanilides (Fries Rearrangement): This involves the rearrangement of an N-acylanilide to form the corresponding amino ketone.[4] However, this method can generate significant waste and present purification challenges, making it less favorable for scale-up.[1][5]
Q2: We are experiencing low yields in our synthesis of 2'-Aminoacetophenone. What are the general factors to investigate?
A2: Low yields can arise from several factors across different synthetic routes. Key areas to investigate include:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and, where necessary, anhydrous, as impurities can interfere with the reaction.[4]
-
Reaction Conditions: Critical parameters such as temperature, reaction time, and atmospheric conditions (e.g., maintaining an inert atmosphere) must be optimized. Deviations can lead to side reactions or incomplete conversion.[4]
-
Catalyst Activity: If a catalyst is used, confirm its activity and ensure it has not been poisoned or deactivated. For instance, in Friedel-Crafts acylations, the Lewis acid catalyst can be deactivated by the basic nitrogen of aniline (B41778).[4]
-
Work-up and Purification: Significant product loss can occur during extraction, filtration, and purification steps.[3][4] It is crucial to optimize these procedures to minimize such losses.[4]
Q3: What are the common side products in 2'-Aminoacetophenone synthesis and how can they be minimized?
A3: The formation of side products is highly dependent on the chosen synthetic method:
-
Friedel-Crafts Acylation: Polysubstitution on the aromatic ring can occur.[4] Additionally, the reaction of the Lewis acid with the amine can lead to undesired complexes.[4] The formation of the para-isomer (4'-Aminoacetophenone) is also a common side product.[4] To minimize these, protection of the amino group is often employed.
-
Reduction of 2'-Nitroacetophenone: Incomplete reduction can leave unreacted starting material. A notable side product can be the cyclization to form 1-indolinone, particularly when using a Palladium on carbon (Pd/C) catalyst.[3][4] Screening different catalysts like Platinum on carbon (Pt/C) or Raney Nickel, or using other reducing systems such as Tin/Hydrochloric acid (Sn/HCl), can help mitigate this.[4]
-
Fries Rearrangement: The primary side product is the para-isomer, 4'-Aminoacetophenone.[4]
Q4: How can I effectively purify the final 2'-Aminoacetophenone product?
A4: Common purification techniques for 2'-Aminoacetophenone include:
-
Recrystallization: This is a widely used method for purifying the solid product. A suitable solvent system must be identified where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4]
-
Column Chromatography: For separating the desired product from closely related impurities, such as isomers, column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system is effective.[4]
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[4]
Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation
| Problem | Possible Cause | Troubleshooting Step |
| Low or No Product Formation | Deactivation of the Lewis acid catalyst by the basic amino group of aniline.[2][4] | Protect the amino group as an amide (e.g., acetanilide) before acylation. The protecting group can be removed by hydrolysis after the reaction.[2][6] |
| Insufficient Lewis acid catalyst, as it can be consumed by complexation with the aniline.[4] | Use a stoichiometric amount or an excess of the Lewis acid catalyst.[4] | |
| The reaction is highly sensitive to moisture, which can deactivate the Lewis acid.[4] | Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] | |
| Formation of Multiple Products (Isomers) | The amino group is an ortho-, para-director, leading to a mixture of 2'- and 4'-aminoacetophenone.[3] | Use a protecting group on the nitrogen that is stable under the reaction conditions to improve regioselectivity.[3] Optimize the reaction temperature to favor the formation of the desired isomer.[2] |
Issues in the Reduction of 2'-Nitroacetophenone
| Problem | Possible Cause | Troubleshooting Step |
| Low Yield or Incomplete Reaction | Inactive catalyst.[4] | Use a fresh batch of catalyst and ensure proper handling and storage to prevent deactivation.[4] |
| Insufficient reducing agent.[4] | Increase the molar ratio of the reducing agent to the starting material.[4] | |
| Suboptimal reaction temperature.[4] | Optimize the reaction temperature; some reductions may require heating to proceed at a reasonable rate.[4] | |
| Poor catalyst-substrate contact.[4] | Ensure efficient stirring to maintain a good suspension of the catalyst in the reaction mixture.[4] | |
| Formation of 1-Indolinone Side Product | The choice of catalyst can influence selectivity. Pd/C has been reported to promote the formation of 1-indolinone.[3][4] | Consider screening different catalysts such as Pt/C or Raney Nickel, or using other reducing systems like Sn/HCl.[4] |
| Reaction conditions. | Adjusting the temperature and pressure may help to minimize the formation of side products.[4] |
Quantitative Data Summary
| Synthesis Route | Typical Yield | Key Reaction Conditions | Reported Purity | Primary Challenges |
| From Isatoic Anhydride | >85%[1] | Anhydrous THF, Low Temperature (-78 °C), Inert Atmosphere[3] | >99%[1] | Requires pyrophoric and moisture-sensitive reagents (e.g., methyl lithium), and strict anhydrous conditions.[3] |
| Reduction of 2'-Nitroacetophenone | Good to High[3] | Catalyst (e.g., Pd/C, Sn/HCl), Reducing Agent (e.g., H₂, Sn) | Can be high and clean.[3] | Starting material can be difficult to source; potential for 1-indolinone side product formation (~10%).[3] |
| Friedel-Crafts Acylation of Aniline | Variable, often moderate. | Lewis acid (e.g., AlCl₃), Acetylating Agent (e.g., Acetyl Chloride) | Variable | Formation of isomers, difficult purification, significant waste generation.[3] |
| Fries Rearrangement of N-acetylaniline | Moderate[3] | Lewis acid (e.g., AlCl₃), Heat | Moderate | Formation of para-isomer, significant waste generation.[3] |
Experimental Protocols
Protocol 1: Synthesis from Isatoic Anhydride and Methyl Lithium
This protocol is known for its high yield and purity.[3]
Materials:
-
Isatoic anhydride
-
Methyl lithium (solution in THF or ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with a solution of methyl lithium in THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve isatoic anhydride in anhydrous THF.
-
Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2'-Aminoacetophenone.
-
Purify the crude product by vacuum distillation or recrystallization.[3]
Protocol 2: Reduction of 2'-Nitroacetophenone using Tin and HCl
This is a classic method for the reduction of aromatic nitro compounds.[3]
Materials:
-
2'-Nitroacetophenone
-
Granulated tin
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-nitroacetophenone and granulated tin.
-
Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated solution of NaOH until the solution is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2'-Aminoacetophenone.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent or a solvent pair in which 2'-Aminoacetophenone is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude 2'-Aminoacetophenone in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
Visualizations
Caption: A logical workflow for troubleshooting low product yields.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 2'-Aminoacetophenone Hydrochloride: HPLC-UV vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates like 2'-Aminoacetophenone Hydrochloride. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and its primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. The information presented is supported by established analytical principles and data from relevant studies on aromatic amine analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates the target compound from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with subsequent quantification by UV absorbance.
Typical HPLC-UV Method Performance
The performance of a validated HPLC-UV method for this compound can be summarized as follows:
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
Detailed Experimental Protocol for HPLC-UV Analysis
This protocol outlines a typical reversed-phase HPLC method for the purity validation of this compound.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 238 nm
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the 2'-Aminoacetophenone peak based on its retention time.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area normalization method).
Workflow for HPLC-UV Purity Validation
Alternative Analytical Techniques: A Comparison
While HPLC-UV is a primary method, other techniques can be employed for the purity analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the most notable alternative.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2'-Aminoacetophenone, which is semi-volatile, GC-MS offers high sensitivity and specificity.
Comparative Overview: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis. The following table provides a comparison of their key performance characteristics for the analysis of aromatic amines.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | Good, with LODs typically in the ng/mL range. | Excellent, with LODs often in the pg/L to ng/L range.[1] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, provides mass spectral data for definitive identification. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 80-110%.[2] |
| Precision (% RSD) | < 2% (Intra-day). | < 15% (Intra-day).[1] |
| Sample Throughput | Moderate. | Can be high with automation. |
| Instrumentation Cost | Lower. | Higher. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific and stability-indicating analytical method. Based on common synthesis routes, potential impurities may include:
-
Isomeric Impurities: 4'-Aminoacetophenone may be present as a byproduct of the Friedel-Crafts acylation of aniline.
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Byproducts of Reduction: If synthesized via the reduction of 2'-nitroacetophenone, byproducts such as 1-indolinone could be present.
-
Degradation Products: Products of hydrolysis, oxidation, or photolysis.
The chosen analytical method must be capable of separating the main component from these potential impurities to ensure an accurate purity assessment.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the purity validation of this compound.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control in a pharmaceutical setting. Its ability to analyze non-volatile compounds without derivatization makes it a straightforward choice.
-
GC-MS offers superior sensitivity and specificity, making it an excellent tool for identifying and quantifying trace-level impurities. It is particularly valuable for in-depth impurity profiling and investigational studies.
The selection of the most appropriate technique will depend on the specific analytical needs, including the required sensitivity, the nature of the expected impurities, and the available instrumentation. For routine purity testing, a validated HPLC-UV method is often the preferred approach, while GC-MS serves as a powerful complementary technique for more demanding analytical challenges.
References
A Comparative Guide to the Reactivity of 2'-Aminoacetophenone and 4'-Aminoacetophenone for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of isomeric starting materials is a critical decision that profoundly influences reaction pathways, yields, and the ultimate molecular architecture. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers: 2'-Aminoacetophenone (B46740) and 4'-Aminoacetophenone (B505616). Understanding their distinct chemical behaviors, governed by the positional difference of the amino group, is paramount for efficient synthesis design.
The ortho-position of the amino group in 2'-Aminoacetophenone facilitates intramolecular interactions, leading to unique cyclization reactions. In contrast, the para-position in 4'-Aminoacetophenone allows the amino and acetyl groups to react independently, reflecting the classic reactivity of anilines and acetophenones. This guide presents a comprehensive overview of their comparative reactivity, supported by experimental data and detailed protocols.
Physicochemical Properties: A Foundation for Reactivity
A molecule's physical properties often provide clues to its chemical reactivity. The table below summarizes key physicochemical data for 2'- and 4'-Aminoacetophenone.[1]
| Property | 2'-Aminoacetophenone | 4'-Aminoacetophenone |
| CAS Number | 551-93-9 | 99-92-3 |
| Molecular Formula | C₈H₉NO | C₈H₉NO |
| Molecular Weight | 135.16 g/mol | 135.17 g/mol |
| Appearance | Yellow to yellow-brown liquid | White to pale yellow crystalline solid |
| Melting Point | 20 °C | 96-100 °C |
| Boiling Point | 85-90 °C at 0.5 mmHg | Approx. 270 °C |
| Solubility | Soluble in dichloromethane, DMSO, and slightly in methanol. | Limited solubility in water, soluble in ethanol, acetone, and chloroform. |
| pKa (predicted) | 2.31 | 2.17 |
Comparative Reactivity Analysis: A Tale of Two Isomers
The distinct placement of the amino and acetyl groups on the benzene (B151609) ring dictates the reactivity of these two isomers.
2'-Aminoacetophenone: A Propensity for Intramolecular Cyclization
The ortho-positioning of the nucleophilic amino group and the electrophilic acetyl group in 2'-Aminoacetophenone makes it an ideal precursor for intramolecular cyclization reactions.[1] The proximity of these functional groups facilitates the formation of heterocyclic compounds, most notably quinolines, through reactions like the Friedländer synthesis.[1]
4'-Aminoacetophenone: Independent Functional Group Reactivity
In the para-isomer, the spatial separation of the amino and acetyl groups allows each to react independently.[1] The amino group undergoes typical reactions of anilines, such as diazotization, acylation, and alkylation. The acetyl group, on the other hand, participates in reactions at the carbonyl carbon or the α-carbon, including condensation reactions like the Claisen-Schmidt condensation to form chalcones.[1]
Key Reactions and Comparative Performance
While direct side-by-side quantitative comparisons for all reaction types under identical conditions are not extensively documented, the following sections provide available data and established principles for key transformations.
Intramolecular Cyclization: The Friedländer Synthesis (2'-Aminoacetophenone)
The Friedländer synthesis is a hallmark reaction of 2'-aminoaryl ketones, leading to the formation of quinolines. The reaction involves the condensation of the 2'-aminoacetophenone with a compound containing a reactive α-methylene group.
Table 1: Exemplary Friedländer Synthesis with 2'-Aminoacetophenone
| Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Cholesten-3-one | NaAuCl₄·2H₂O (5 mol%), EtOH, 110 °C, 5 h | Angular fused 4-substituted quinoline (B57606) steroid | High (not specified) | [2][3][4] |
| Ethyl acetoacetate (B1235776) | Fe/AcOH (in situ reduction of 2-nitroacetophenone) | Ethyl 2-methylquinoline-3-carboxylate | 93% | [5] |
Intermolecular Condensation: The Claisen-Schmidt Reaction (4'-Aminoacetophenone)
4'-Aminoacetophenone serves as a ketone component in the Claisen-Schmidt condensation, reacting with aromatic aldehydes to form chalcones, which are valuable precursors for various biologically active compounds.[1]
Table 2: Exemplary Claisen-Schmidt Condensation with 4'-Aminoacetophenone
| Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| Various substituted aromatic aldehydes | aq. KOH, Ethanol, RT, 24 h | 4'-amino chalcones | 5-80% (variable) | |
| Benzaldehyde | NaOH, Ethanol | 1-(4-aminophenyl)-3-phenylprop-2-en-1-one | Not specified |
Acylation and Alkylation: A Comparison of Nucleophilicity
Direct quantitative comparisons of acylation and alkylation yields for both isomers under identical conditions are scarce in the literature. However, the reactivity can be inferred from fundamental principles.
-
4'-Aminoacetophenone: The amino group in the para position behaves as a typical aniline. Its nucleophilicity is primarily influenced by the electronic effects of the acetyl group. The acetyl group is electron-withdrawing, which deactivates the ring and reduces the basicity and nucleophilicity of the amino group compared to aniline.
-
2'-Aminoacetophenone: The amino group in the ortho position is subject to both electronic and steric effects. The proximity of the bulky acetyl group can sterically hinder the approach of acylating or alkylating agents to the nitrogen atom, potentially leading to slower reaction rates or lower yields compared to the 4'-isomer under certain conditions.
Diazotization
Diazotization of primary aromatic amines is a fundamental reaction in organic synthesis.
-
4'-Aminoacetophenone: Readily undergoes diazotization followed by coupling reactions to form azo dyes.[1]
-
2'-Aminoacetophenone: While less commonly reported, it can also be diazotized. The resulting diazonium salt can then be used in subsequent reactions. The proximity of the acetyl group might influence the stability and reactivity of the diazonium salt.
Experimental Protocols
Friedländer Synthesis of Ethyl 2-Methylquinoline-3-carboxylate from 2'-Nitroacetophenone (B117912) (in situ reduction to 2'-Aminoacetophenone)
-
Materials: 2'-Nitroacetophenone, Ethyl acetoacetate, Iron powder (Fe), Acetic acid (AcOH).
-
Procedure: A mixture of 2'-nitroacetophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and iron powder (5 mmol) in acetic acid (5 mL) is stirred at 110 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The product is extracted with ethyl acetate (B1210297), and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
-
Yield: 93%[5]
Claisen-Schmidt Condensation of 4'-Aminoacetophenone with a Substituted Benzaldehyde
-
Materials: 4'-Aminoacetophenone, substituted benzaldehyde, ethanol, aqueous potassium hydroxide (B78521) solution.
-
Procedure: Equimolar quantities (e.g., 0.001 mol) of 4'-aminoacetophenone and the respective aryl aldehyde are mixed and dissolved in a minimum amount of ethanol. To this solution, an aqueous potassium hydroxide solution (0.003 mol) is added slowly. The mixture is stirred occasionally for 24 hours at room temperature and then poured into crushed ice. If necessary, the mixture is acidified with dilute HCl. The solid precipitate is filtered, dried, and purified by column chromatography using an ethyl acetate and hexane (B92381) mixture as the mobile phase.
-
Yield: Highly variable (5-80%) depending on the aldehyde used.
Diazotization of an o-Substituted Aniline (Adaptable for 2'-Aminoacetophenone)
-
Materials: 2'-Aminoacetophenone, concentrated hydrochloric acid, sodium nitrite (B80452), water, ice.
-
Procedure:
-
Preparation of the Amine Solution: Dissolve 2'-aminoacetophenone (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water in a three-necked round-bottom flask. Cool the solution to 0-5 °C in an ice bath with continuous stirring.[6]
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water and cool it to 0-5 °C.[6]
-
Diazotization Reaction: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension, maintaining the reaction temperature between 0 °C and 5 °C.[6]
-
Monitoring the Reaction: The completion of the reaction can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates completion).[6]
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams visualize key reaction mechanisms and an experimental workflow.
Caption: Mechanism of the Friedländer Quinoline Synthesis.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Caption: Experimental Workflow for the Synthesis of 2'-Aminoacetophenone via Fries Rearrangement.
Conclusion
The comparative reactivity of 2'- and 4'-aminoacetophenone offers a clear illustration of how isomerism dictates chemical behavior. 2'-Aminoacetophenone is a valuable precursor for heterocyclic synthesis, particularly for quinolines, due to the proximity of its functional groups. Conversely, 4'-Aminoacetophenone acts as a bifunctional molecule, allowing for independent reactions at the amino and acetyl groups, making it a versatile building block for a wide range of compounds, including chalcones. For researchers in drug development, a thorough understanding of these differences is essential for the strategic design of synthetic routes to access novel and diverse molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids | Semantic Scholar [semanticscholar.org]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2'-Aminoacetophenone: A Comparative Guide to its Isomers
A detailed spectroscopic comparison of 2'-Aminoacetophenone with its structural isomers, 3'-Aminoacetophenone and 4'-Aminoacetophenone, supported by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their distinguishing spectral features.
The structural characterization of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide presents a comparative spectroscopic analysis of 2'-Aminoacetophenone and its commercially available isomers, 3'-Aminoacetophenone and 4'-Aminoacetophenone, using ¹H and ¹³C NMR data. The distinct substitution patterns of the amino group on the aromatic ring of these isomers lead to unique electronic environments for the constituent protons and carbons, resulting in characteristic differences in their NMR spectra. Understanding these spectral nuances is crucial for unambiguous identification and for structure-activity relationship studies.
Comparative ¹H NMR Data
The ¹H NMR spectra of the three aminoacetophenone isomers in deuterated chloroform (B151607) (CDCl₃) reveal significant differences in the chemical shifts and splitting patterns of the aromatic protons, primarily due to the varying inductive and resonance effects of the ortho, meta, and para-substituted amino group. The methyl protons of the acetyl group and the amine protons also exhibit distinct chemical shifts.
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2'-Aminoacetophenone | -CH₃ | 2.61 | s | - |
| -NH₂ | 6.25 | br s | - | |
| H-6' | 7.89 | dd | 8.1, 1.1 | |
| H-4' | 7.28 | ddd | 8.3, 7.2, 1.6 | |
| H-3' | 6.69 | d | 8.4 | |
| H-5' | 6.64 | t | 7.5 | |
| 3'-Aminoacetophenone | -CH₃ | 2.55 | s | - |
| -NH₂ | 3.89 | br s | - | |
| H-2' | 7.31 | t | 1.8 | |
| H-6' | 7.26 | ddd | 7.6, 2.0, 1.0 | |
| H-4' | 7.23 | t | 7.8 | |
| H-5' | 6.86 | ddd | 8.1, 2.4, 0.9 | |
| 4'-Aminoacetophenone | -CH₃ | 2.49 | s | - |
| -NH₂ | 4.31 | br s | - | |
| H-2', H-6' | 7.79 | d | 8.7 | |
| H-3', H-5' | 6.63 | d | 8.7 |
Note: Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide a clear distinction between the three isomers based on the chemical shifts of the carbon atoms in the aromatic ring and the carbonyl carbon. The position of the electron-donating amino group significantly influences the shielding and deshielding of the aromatic carbons.
| Compound | Carbon Position | Chemical Shift (δ, ppm) |
| 2'-Aminoacetophenone | C=O | 200.7 |
| C-1' | 119.3 | |
| C-2' | 151.1 | |
| C-3' | 116.3 | |
| C-4' | 134.4 | |
| C-5' | 118.4 | |
| C-6' | 131.5 | |
| -CH₃ | 28.2 | |
| 3'-Aminoacetophenone | C=O | 198.5 |
| C-1' | 138.1 | |
| C-2' | 119.5 | |
| C-3' | 146.5 | |
| C-4' | 129.2 | |
| C-5' | 118.8 | |
| C-6' | 113.8 | |
| -CH₃ | 26.6 | |
| 4'-Aminoacetophenone | C=O | 196.5 |
| C-1' | 127.9 | |
| C-2', C-6' | 130.9 | |
| C-3', C-5' | 113.8 | |
| C-4' | 150.7 | |
| -CH₃ | 26.2 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Experimental Protocols
Sample Preparation for NMR Analysis
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing : Accurately weigh 10-20 mg of the aminoacetophenone isomer for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for these compounds due to their good solubility.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H and ¹³C NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans are typically sufficient.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Proton Decoupling : Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to the final interpretation of the spectroscopic data is a critical process in chemical analysis. The following diagram illustrates this workflow.
A Comparative Guide to Alternative Starting Materials for Quinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic molecules. While the classical Friedländer and Betti syntheses have long been workhorses for constructing this privileged heterocycle, the quest for more efficient, versatile, and environmentally benign methods has led to the exploration of a diverse array of alternative starting materials. This guide provides an objective comparison of these modern approaches with traditional methods, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
At a Glance: Comparison of Quinolone Synthetic Routes
The following table summarizes the key quantitative data for various quinolone synthesis methods, offering a direct comparison of their performance based on reported experimental results.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional Friedländer Synthesis | 2-Aminobenzaldehyde, Ethyl Acetoacetate (B1235776) | Acetic Acid | Acetic Acid | 160 (Microwave) | 5 min | 95% | [1] |
| Domino Nitro-Friedländer | 2-Nitrobenzaldehydes, Active Methylene (B1212753) Compounds | Fe/AcOH | Acetic Acid | Reflux | 2-6 h | 75-95% | [2] |
| Anilines and Alkynes (Cu-catalyzed) | N-Substituted Anilines, Alkynes | CuI (10 mol%), Tf₂O (1.2 equiv) | DCE | 120 | 12 h | up to 98% | [3][4] |
| 2-Iodoanilines and Alkynes (Pd-catalyzed) | 2-Iodoanilines, Terminal Alkynes | Pd(OAc)₂, PPh₃ | DMF | 100 | 20 h | 67-76% | [5][6] |
| Isatoic Anhydrides & 1,3-Dicarbonyls | Isatoic Anhydride (B1165640), Ethyl Acetoacetate | NaOH | DMA | 100 | 12 h | ~70-90% | [4][7] |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of the reaction mechanisms and experimental protocols for both traditional and alternative quinolone synthesis methods.
Traditional Methods: A Baseline for Comparison
The Friedländer Synthesis: This classical acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group has been a reliable method for quinolone synthesis for over a century.[8][9][10] Recent modifications, such as the use of microwave irradiation, have significantly reduced reaction times and improved yields.[1]
Experimental Protocol (Microwave-Assisted Friedländer): A mixture of a 2-aminobenzophenone (B122507) (1.0 mmol), a cyclic ketone (1.2 mmol), and glacial acetic acid (2 mL) is subjected to microwave irradiation at 160 °C for 5 minutes.[1] After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the quinolone product.[1]
The Betti Reaction: While not a primary method for quinolone core synthesis, the Betti reaction, a Mannich-type condensation of a phenol, an aldehyde, and a primary aromatic amine, is relevant for the functionalization of pre-existing quinolone scaffolds, particularly for introducing α-aminobenzyl groups.[2][11]
Alternative Starting Materials: Expanding the Synthetic Toolbox
Modern synthetic chemistry has introduced several innovative approaches to quinolone synthesis, often employing readily available starting materials and offering improved efficiency and functional group tolerance.
A significant advancement in the Friedländer synthesis involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then undergo condensation with active methylene compounds in a one-pot "domino" reaction.[2] This method circumvents the often-limited availability of substituted 2-aminobenzaldehydes.[2]
Experimental Protocol (Domino Nitro-Friedländer): To a solution of the 2-nitrobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in glacial acetic acid (5 mL), iron powder (3.0 mmol) is added portion-wise. The mixture is heated to reflux for 2-6 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the quinolone product.[2]
A versatile and direct method for constructing 4-quinolones involves the copper-catalyzed cyclization of readily available anilines and alkynes.[3][4] This approach is characterized by its mild reaction conditions and high tolerance for various functional groups.[3]
Experimental Protocol (Copper-Catalyzed Synthesis): A mixture of the N-substituted aniline (1.0 mmol), alkyne (1.2 mmol), CuI (10 mol%), and Tf₂O (1.2 equiv) in 1,2-dichloroethane (B1671644) (DCE) is heated at 120 °C for 12 hours in a sealed tube. After cooling, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[4]
Palladium-catalyzed reactions of 2-iodoanilines with terminal alkynes provide an efficient route to 2-quinolones.[5][6] This method often proceeds via a tandem Sonogashira coupling and cyclization sequence.
Experimental Protocol (Palladium-Catalyzed Synthesis): A mixture of the 2-iodoaniline (B362364) (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and a base such as NaOAc in DMF is heated at 100 °C for 20 hours. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The product is then purified by chromatography.[5][6]
An environmentally friendly approach to quinolin-4-ones utilizes the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds.[4][7] This method is attractive due to the ready availability of the starting materials and the avoidance of harsh reagents.[12]
Experimental Protocol (from Isatoic Anhydride): To a mixture of isatoic anhydride (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in N,N-dimethylacetamide (DMA), solid sodium hydroxide (B78521) (1.0 mmol) is added. The mixture is heated at 100 °C for 12 hours. After cooling, the reaction is diluted with water, and the precipitated product is collected by filtration, washed with water, and dried.[4][7]
Conclusion
The synthesis of quinolones has evolved significantly from its classical roots. While the Friedländer synthesis remains a valuable tool, especially in its modern, accelerated forms, the development of alternative strategies using starting materials such as nitroarenes, anilines, alkynes, and isatoic anhydrides has greatly expanded the options available to medicinal and synthetic chemists. These newer methods often provide advantages in terms of substrate scope, reaction conditions, and overall efficiency. The choice of the most suitable synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and experimental insights to make an informed decision for your research and development needs.
References
- 1. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]
- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]
- 7. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 2'-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
2'-Aminoacetophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. Its strategic importance necessitates the selection of an efficient and scalable synthetic route. This guide provides an objective comparison of the most common and effective methods for the synthesis of 2'-Aminoacetophenone, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Comparison of Key Synthetic Routes
The selection of an optimal synthetic pathway to 2'-Aminoacetophenone depends on several factors, including precursor availability, desired yield and purity, scalability, and safety considerations. Below is a summary of the key quantitative data for the three most prevalent synthetic methods.
| Parameter | Reduction of 2'-Nitroacetophenone | Fries Rearrangement of Acetanilide | Synthesis from Isatoic Anhydride |
| Starting Materials | 2'-Nitroacetophenone, Reducing Agent (e.g., SnCl₂, H₂/Pd) | Acetanilide, Lewis Acid (e.g., AlCl₃) | Isatoic Anhydride, Organometallic Reagent (e.g., CH₃Li) |
| Typical Yield | High | Moderate | High (>85%)[1][2] |
| Reaction Temperature | Room temperature to reflux | 160-170°C[3] | -78°C to -60°C[2][4] |
| Reaction Time | 2-3 hours (SnCl₂ method)[4] | 1.5-2 hours (rearrangement), 1-2 hours (hydrolysis)[3] | 1-2 hours[4] |
| Key Reagents | SnCl₂·2H₂O, conc. HCl or H₂, Pd/C | Anhydrous AlCl₃, Nitrobenzene | Methyl lithium, Anhydrous THF |
| Advantages | Often high-yielding, relatively simple work-up. | Inexpensive and readily available starting material. | High purity (>99%) and high yield, simple process.[1] |
| Disadvantages | Limited commercial availability of 2'-nitroacetophenone[1][5]; potential for side products like 1-indolinone.[6] | Formation of the para-isomer is a common side reaction[6]; significant waste generation and difficult purification.[4][5] | Requires handling of pyrophoric and moisture-sensitive reagents under strict anhydrous conditions.[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the three primary synthetic routes to 2'-Aminoacetophenone.
References
Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives
Introduction
2'-Aminoacetophenone (B46740) and its derivatives are crucial building blocks in pharmaceutical and chemical industries, often serving as precursors for chiral drugs and bioactive molecules.[1] The stereochemistry of these molecules is critical, as different enantiomers can exhibit varied pharmacological activity, efficacy, and toxicity.[2] Therefore, the accurate determination of enantiomeric excess (ee) is a fundamental requirement for quality control, process optimization, and regulatory compliance in drug development. This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate technique for their needs.
The main analytical techniques for determining enantiomeric excess include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] The choice among these methods depends on factors such as required accuracy, sample throughput, available instrumentation, and the specific properties of the 2'-aminoacetophenone derivative being analyzed.[3]
Comparison of Key Analytical Methods
The separation and quantification of enantiomers are typically achieved by creating a chiral environment in which the two enantiomers interact differently, leading to distinguishable signals. This can be accomplished directly, by using a chiral stationary phase (in HPLC/GC) or a chiral selector in the background electrolyte (in CE), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated by non-chiral methods.[5][6]
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination
| Method | Principle | Typical Chiral Selector / Phase | Key Advantages | Key Limitations | Typical Analysis Time | Relative Cost |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[3] | Polysaccharide-based (e.g., cellulose, amylose), Pirkle-type, ligand exchange, host-guest type CSPs.[7][8] | High accuracy, robustness, versatility, high resolution, well-established for regulatory submissions.[3] | Higher cost of chiral columns, longer method development time.[9] | 10 - 30 min | High |
| Chiral GC | Differential partitioning with a chiral stationary phase. | Cyclodextrin derivatives (e.g., CHIRALDEX® G-TA).[10] | High sensitivity (especially with MS), high resolution for volatile compounds.[3][4] | Requires analyte to be volatile or derivatized, potential for thermal degradation.[10] | 15 - 45 min | Medium |
| Chiral CE | Differential electrophoretic mobility due to interaction with a Chiral Selector (CS) in the buffer.[3] | Cyclodextrins, antibiotics (e.g., vancomycin), chiral surfactants.[11][12] | Low sample/reagent consumption, rapid analysis, high efficiency.[3] | Lower concentration sensitivity than HPLC, reproducibility can be challenging. | 5 - 20 min | Low |
| NMR Spectroscopy | Diastereomeric differentiation using Chiral Resolving Agents (CRAs) or Chiral Solvating Agents (CSAs).[2][13] | Chiral derivatizing agents (e.g., Mosher's acid), chiral solvating agents, lanthanide shift reagents.[13] | Non-separative, rapid, provides structural information, good for reaction monitoring.[2][3] | Lower sensitivity, requires higher analyte concentration, potential for signal overlap. | < 5 min | High |
Experimental Protocols and Methodologies
Detailed protocols are essential for reproducing analytical results. Below are representative methodologies for each key technique, which can be adapted for specific 2'-aminoacetophenone derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method using a Chiral Stationary Phase (CSP) for the enantiomeric separation of a 2'-aminoacetophenone derivative.
Objective: To separate and quantify the enantiomers of a 2'-aminoacetophenone derivative to determine its enantiomeric excess.
Materials and Reagents:
-
Racemic standard of the 2'-aminoacetophenone derivative
-
Enantiomerically pure standards (if available)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., SUMICHIRAL OA-2000 or similar Pirkle-type column)[7]
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the HPLC system and the chiral column with the mobile phase for at least 30-60 minutes to ensure a stable baseline.
-
Mobile Phase Preparation: Prepare a mobile phase mixture, for example, Hexane:Isopropanol (90:10, v/v). The optimal ratio may require scouting. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity checks if required.
-
Chromatographic Conditions:
-
Column: SUMICHIRAL OA-2000 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or λmax of the derivative)
-
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to each enantiomer based on the retention times of pure standards or by spiking the racemate with a small amount of one enantiomer.
-
-
Data Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers from the chromatogram:
-
ee (%) = [ | Area₁ - Area₂ | / (Area₁ + Area₂) ] x 100
-
Chiral Capillary Electrophoresis (CE)
This protocol describes a method using a chiral selector added to the background electrolyte (BGE).
Objective: To achieve rapid enantiomeric separation of a 2'-aminoacetophenone derivative.
Materials and Reagents:
-
Racemic standard of the 2'-aminoacetophenone derivative
-
Background Electrolyte (BGE): e.g., 50 mM phosphate (B84403) buffer
-
Chiral Selector (CS): e.g., Carboxymethyl-beta-cyclodextrin (CMCD)[14]
-
Sodium hydroxide (B78521) and phosphoric acid for pH adjustment
-
Deionized water
-
Capillary Electrophoresis system with a UV detector
Procedure:
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.
-
BGE Preparation: Prepare a 50 mM phosphate buffer and adjust the pH (e.g., to 2.5). Add the chiral selector (e.g., 10 mM CMCD) to the BGE. The optimal concentration may need to be determined experimentally.[14] Filter the BGE through a 0.45 µm filter.
-
Standard Solution Preparation: Dissolve the sample in deionized water or BGE to a concentration of approximately 0.1 mg/mL.
-
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., effective length 40 cm
-
Background Electrolyte: 50 mM phosphate buffer (pH 2.5) containing 10 mM CMCD
-
Applied Voltage: 15 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
-
-
Analysis:
-
Run the racemic standard to establish the migration times of the two enantiomers.
-
Run the sample.
-
-
Data Calculation: Calculate the enantiomeric excess using the corrected peak areas of the two enantiomers.
Visualizing Workflows and Decision Logic
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using Graphviz, depict a general experimental workflow for ee determination and a logical guide for method selection.
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Caption: Decision tree for selecting an appropriate analytical method for ee determination.
Conclusion
The determination of enantiomeric excess for 2'-aminoacetophenone derivatives is achievable through several robust analytical techniques. Chiral HPLC stands out as the gold standard for its accuracy and is widely accepted for quality control and regulatory purposes.[3] Chiral GC offers excellent sensitivity for volatile derivatives, while Chiral CE provides a fast, high-efficiency alternative suitable for high-throughput screening.[3] Finally, NMR spectroscopy serves as a powerful, non-separative tool for rapid analysis, particularly useful during reaction monitoring.[2] The optimal method selection is contingent upon the specific requirements of the analysis, including sample properties, desired throughput, accuracy, and available resources. By leveraging the information and protocols in this guide, researchers can confidently select and implement a suitable method for the precise and reliable quantification of enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. scas.co.jp [scas.co.jp]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2'-Aminoacetophenone: A Comparative Guide to Isotope Dilution Assay and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2'-Aminoacetophenone (2-AAP) is critical for applications ranging from flavor and off-flavor analysis in the food and beverage industry to its role as a potential biomarker. This guide provides an objective comparison of the gold-standard Isotope Dilution Assay (IDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical techniques, supported by experimental data and detailed protocols.
2'-Aminoacetophenone is a volatile aromatic compound that can be present at trace levels in complex matrices, making its accurate quantification challenging. The choice of analytical method depends on factors such as the required sensitivity, selectivity, accuracy, and the available instrumentation. This guide focuses on the comparison of the following methods:
-
Stable Isotope Dilution Assay (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS): Widely regarded as the most accurate method for quantifying volatile and semi-volatile compounds in complex samples.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for the quantification of various compounds.
-
High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD): A rapid and sensitive screening method.
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for the quantification of 2'-Aminoacetophenone.
| Parameter | Isotope Dilution Assay (GC-MS) | HPLC-UV | HPTLC-FLD |
| Principle | Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled analog. | Separation based on polarity using a liquid mobile phase and a stationary phase, with detection by UV absorbance. | Separation on a thin layer of adsorbent, with quantification by fluorescence detection. |
| Linearity (R²) | > 0.995[1] | > 0.99 (typically over 2-20 µg/mL)[2] | Not explicitly stated, but method is validated for quantification. |
| Limit of Detection (LOD) | Low ng/L to µg/L range (method-dependent) | Typically in the µg/mL range | 0.1 µg/L[3] |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range (method-dependent) | Typically in the µg/mL range | 0.3 µg/L[3] |
| Accuracy (% Recovery) | High (Compensates for matrix effects and sample loss)[4] | Good (Typically 80-120% as per ICH guidelines)[2] | Near 100%[3] |
| Precision (%RSD) | High (<15% as per validation guidelines) | High (<15% as per validation guidelines) | Not explicitly stated, but method is validated for quantification. |
| Selectivity | Very High (Mass-based detection) | Moderate to High (Chromatographic separation) | High (Fluorescence detection enhances selectivity) |
| Throughput | Moderate | High | High |
| Cost | High (Requires GC-MS and isotopically labeled standard) | Moderate | Low to Moderate |
Experimental Protocols
Isotope Dilution Assay using GC-MS
This protocol describes the quantification of 2'-Aminoacetophenone in a wine matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
1. Materials and Reagents:
-
2'-Aminoacetophenone (analytical standard)
-
d3-2'-Aminoacetophenone (isotopically labeled internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of 2'-Aminoacetophenone and d3-2'-Aminoacetophenone in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., a model wine solution) with known concentrations of 2'-Aminoacetophenone and a fixed concentration of the d3-2'-Aminoacetophenone internal standard.
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add a known amount of the d3-2'-Aminoacetophenone internal standard solution.
-
Add 1.5 g of NaCl to the vial to increase the volatility of the analyte.
-
Immediately seal the vial.
-
3. HS-SPME Procedure:
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of 2-AAP in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
4. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., at 250°C).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor characteristic ions for both native 2-AAP and the deuterated internal standard.
-
Quantify the native 2-AAP by calculating the ratio of its peak area to the peak area of the d3-2'-Aminoacetophenone internal standard and comparing it to the calibration curve.
HPLC-UV Method
1. Materials and Reagents:
-
2'-Aminoacetophenone (analytical standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with an acid modifier (e.g., 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 238 nm.
3. Analysis Procedure:
-
Prepare a series of standard solutions of 2'-Aminoacetophenone in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2'-Aminoacetophenone in the sample by comparing its peak area to the calibration curve.
Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 2-Aminoacetophenone in wine by high-performance thin-layer chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2'-Aminoacetophenone: Byproduct Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to 2'-aminoacetophenone (B46740): the Fries rearrangement of acetanilide (B955) and the catalytic reduction of 2'-nitroacetophenone (B117912). The performance of each method is evaluated based on the formation of key byproducts, supported by experimental data. Detailed analytical protocols for the characterization and quantification of these byproducts are also presented.
Executive Summary
The synthesis of 2'-aminoacetophenone, a key intermediate in the pharmaceutical industry, is often accompanied by the formation of isomeric and cyclized byproducts that can impact product purity and yield. This guide focuses on the characterization of these impurities, offering a comparative analysis of the two most common synthetic pathways. The Fries rearrangement of acetanilide is prone to the formation of the isomeric 4'-aminoacetophenone, with the product distribution being highly dependent on reaction temperature. The reduction of 2'-nitroacetophenone, while often cleaner, can yield the cyclized byproduct 1-indolinone, particularly when using palladium on carbon as a catalyst. This guide provides quantitative data on byproduct formation and detailed experimental protocols for their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Synthetic Routes and Byproduct Formation
The choice of synthetic route for 2'-aminoacetophenone has a significant impact on the byproduct profile. Below is a summary of the two main methods and their associated impurities.
| Synthetic Route | Primary Byproduct | Typical Yield of Byproduct | Factors Influencing Byproduct Formation |
| Fries Rearrangement of Acetanilide | 4'-Aminoacetophenone | Varies significantly with temperature (higher yields at lower temperatures) | Temperature: Lower temperatures (e.g., 25-60°C) favor the formation of the para isomer (4'-aminoacetophenone), while higher temperatures (e.g., >160°C) favor the desired ortho isomer (2'-aminoacetophenone).[1][2] |
| Catalytic Reduction of 2'-Nitroacetophenone | 1-Indolinone | ~10% with Pd/C catalyst[3] | Catalyst: The use of Palladium on Carbon (Pd/C) as a catalyst has been shown to promote the formation of 1-indolinone through an internal cyclization reaction.[3] |
Experimental Protocols
Synthesis of 2'-Aminoacetophenone via Fries Rearrangement of Acetanilide
This protocol is adapted from established methods to favor the formation of the ortho-isomer.[4]
Materials:
-
Acetanilide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous aluminum chloride (2.5 equivalents).
-
Add dry nitrobenzene to the flask and stir to form a suspension.
-
Slowly add acetanilide (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 1.5-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone, is then purified by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to separate the isomers. The ortho-isomer is generally less polar and will elute first.[4]
-
The isolated 2'-acetylaminoacetophenone is then hydrolyzed by refluxing with 10% aqueous hydrochloric acid for 1-2 hours.
-
After cooling, the solution is neutralized with 10% aqueous sodium hydroxide, and the 2'-aminoacetophenone is extracted with diethyl ether.
Synthesis of 2'-Aminoacetophenone via Catalytic Reduction of 2'-Nitroacetophenone
This protocol describes a general procedure for the catalytic hydrogenation of 2'-nitroacetophenone.
Materials:
-
2'-Nitroacetophenone
-
Palladium on Carbon (Pd/C, 10%)
-
Ethanol
-
Hydrogen gas supply
-
Filtration apparatus
Procedure:
-
In a hydrogenation flask, dissolve 2'-nitroacetophenone in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2'-aminoacetophenone.
-
The crude product can be purified by column chromatography or recrystallization.
Analytical Characterization of Byproducts
Accurate identification and quantification of byproducts are crucial for process optimization and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in the reaction mixture.
Instrumentation and Conditions:
-
Column: A nonpolar or weakly polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program:
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of 40-400 m/z.[5]
Expected Retention Times: The retention times will vary depending on the specific instrument and conditions. However, generally, 2'-aminoacetophenone will have a different retention time than its isomeric byproduct, 4'-aminoacetophenone, allowing for their separation and quantification. A reported GC-MS method indicates a retention time of approximately 16.67 minutes for 2'-aminoacetophenone.[6]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile method for the quantitative analysis of the reaction mixture.
Instrumentation and Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with an acidic modifier like 0.1% phosphoric acid or 0.1% formic acid for MS compatibility.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV detection at 254 nm.[1]
Separation of Byproducts: This HPLC method can effectively separate 2'-aminoacetophenone from its byproducts. Due to differences in polarity, 2'-aminoacetophenone, 4'-aminoacetophenone, and 1-indolinone will have distinct retention times, enabling their individual quantification.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and logical connections, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Efficiency in 2'-Aminoacetophenone Reactions for Quinoline Synthesis
For researchers, scientists, and drug development professionals, the synthesis of quinoline (B57606) derivatives is a cornerstone of medicinal chemistry. 2'-Aminoacetophenone (B46740) serves as a critical starting material in this endeavor, frequently employed in the Friedländer annulation reaction. The choice of catalyst in this transformation is paramount, directly influencing reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for specific research and development needs.
Data Presentation: A Head-to-Head Comparison of Catalytic Systems
The efficiency of various catalysts in the reaction of 2'-Aminoacetophenone with a methylene-containing carbonyl compound (typically a β-ketoester like ethyl acetoacetate) to yield quinoline derivatives is summarized below. The data has been compiled from various studies to provide a comparative overview.
| Catalyst Type | Catalyst | Other Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Homogeneous Lewis Acid | AlCl₃ | N-Acetylaniline (precursor) | - | - | - | - | Prone to waste generation[1] |
| SnCl₄ | 3,5-dimethoxyaniline (protected) | - | - | - | Excellent | Outperforms AlCl₃, SnCl₂, and ZnCl₂[1] | |
| Ferric Chloride (FeCl₃·6H₂O) | Acetylacetone (B45752) | Ethanol (B145695) | Reflux | - | - | [2] | |
| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TsOH·H₂O) | 4-cholesten-3-one | Toluene | 80 | 5 h | - | [3] |
| Heterogeneous Solid Acid | MIL-53(Al) | Acetylacetone | Solvent-free | 100 | 6 h | >95 | [4] |
| g-C₃N₄-(CH₂)₃-SO₃H | Acetylacetone | Solvent-free | 100 | 4 h | 86 | [5] | |
| Nanocrystalline Al₂O₃ | - | Chloroform | Reflux | - | Excellent | [6] | |
| Polymer-Supported Catalyst | PEG-SO₃H | Various carbonyl compounds | Water | 60 | - | 75-95 | |
| Nanocatalyst | Fe₃O₄@SiO₂/ZnCl₂ | - | - | - | - | - | [7] |
| Fe₃O₄@SiO₂-SO₃H | - | - | - | - | - | [7] | |
| Ionic Liquid | [bmim]HSO₄ | Allenoates | Solvent-free | - | Short | High | |
| Photocatalyst | Fluorescein (B123965) | α-methylene carbonyl compound | Ethanol | Room Temp | - | 96 | [8] |
Experimental Protocols: Methodologies for Catalyst Benchmarking
To ensure a fair and accurate comparison of catalyst performance, standardized experimental procedures are crucial. Below are detailed methodologies for a general catalyst screening workflow and a representative synthesis using a heterogeneous catalyst.
General Protocol for Benchmarking Catalyst Efficiency
This protocol outlines a systematic approach to evaluating the performance of different catalysts for the Friedländer annulation of 2'-aminoacetophenone.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-aminoacetophenone (1.0 mmol) and the active methylene (B1212753) compound (e.g., ethyl acetoacetate, 1.2 mmol) in the chosen solvent (e.g., ethanol, toluene, or solvent-free conditions).
-
Catalyst Addition: Add the catalyst to be tested to the reaction mixture. The catalyst loading should be kept consistent across experiments (e.g., 5 mol% for homogeneous catalysts or a specific weight percentage for heterogeneous catalysts).
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction at regular intervals using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
For homogeneous catalysts , quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
For heterogeneous catalysts , filter the reaction mixture to recover the catalyst. The filtrate is then worked up as described for homogeneous catalysts. The recovered catalyst can be washed, dried, and stored for recyclability studies.
-
-
Purification and Characterization: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. The yield of the purified product is then calculated.
Representative Synthesis using a Heterogeneous Catalyst: MIL-53(Al)
This protocol describes the synthesis of a quinoline derivative from 2'-aminoacetophenone and acetylacetone using the metal-organic framework MIL-53(Al) as a recyclable heterogeneous catalyst.
-
Catalyst Activation: Prior to use, activate the MIL-53(Al) catalyst by heating it under vacuum to remove any adsorbed solvent or water molecules.
-
Reaction Setup: In a 10 mL glass vial, add 2'-aminoacetophenone (1.0 mmol, 135 mg), acetylacetone (1.2 mmol, 120 mg), and activated MIL-53(Al) (5 wt% relative to 2'-aminoacetophenone).
-
Reaction Conditions: The reaction mixture is stirred magnetically at 100 °C under solvent-free conditions for 6 hours.
-
Catalyst Recovery and Product Isolation: After cooling the reaction mixture, add ethanol and separate the solid MIL-53(Al) catalyst by centrifugation or filtration. The catalyst can be washed with ethanol and dried for reuse. The liquid phase containing the product is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure quinoline derivative.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental and theoretical aspects of this catalytic process, the following diagrams are provided.
Caption: General experimental workflow for benchmarking catalyst efficiency in 2'-Aminoacetophenone reactions.
Caption: A simplified reaction pathway for the catalyst-mediated Friedländer annulation of 2'-Aminoacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Biological Activities of 2'-Aminoacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2'-aminoacetophenone (B46740) and its structural isomers, 3'-aminoacetophenone (B120557) and 4'-aminoacetophenone. While sharing the same molecular formula (C₈H₉NO), the position of the amino group on the acetophenone (B1666503) scaffold dramatically influences their physicochemical properties and biological profiles. This document summarizes available experimental data, presents detailed experimental methodologies, and visualizes key workflows and pathways to facilitate a clear understanding of their structure-activity relationships. Direct, head-to-head comparative studies of these isomers are limited in scientific literature; however, a comparative overview has been constructed from individual studies on each isomer and their derivatives.[1]
Overview of Physicochemical Properties
The positional variation of the amino group affects the molecule's electronic and steric properties, which in turn dictates its biological activity. 2'-Aminoacetophenone's ortho-positioning allows for potential intramolecular hydrogen bonding, which may lead to a more planar conformation and specific interactions with biological targets.[1] This is contrasted with the meta and para isomers where such intramolecular bonding with the acetyl group is not possible.
| Property | 2'-Aminoacetophenone | 3'-Aminoacetophenone | 4'-Aminoacetophenone |
| Synonyms | o-Aminoacetophenone, 2-Acetylaniline | m-Aminoacetophenone, 3-Acetylaniline | p-Aminoacetophenone, 4-Acetylaniline |
| CAS Number | 551-93-9 | 99-03-6 | 99-92-3 |
| Molecular Formula | C₈H₉NO | C₈H₉NO | C₈H₉NO |
| Molecular Weight | 135.16 g/mol | 135.16 g/mol | 135.17 g/mol |
| General Role | Natural metabolite, apoptosis inducer, signaling molecule.[1] | Synthetic intermediate in medicinal chemistry.[1] | Versatile building block for synthesizing compounds with anti-inflammatory and tyrosinase inhibitory activities. |
Comparative Biological Activities
The primary biological activities investigated for aminoacetophenone isomers and their derivatives include antimicrobial, anti-inflammatory, and anticancer effects. Much of the research has focused on using these isomers as starting materials for the synthesis of more complex molecules like chalcones, pyrimidines, and Schiff bases.
Antimicrobial Activity
Derivatives of aminoacetophenones have been a major focus of antimicrobial studies. While specific quantitative data for the parent isomers is scarce, their derivatives have shown notable activity.
-
2'-Aminoacetophenone: This isomer is a known metabolite produced by the bacterium Pseudomonas aeruginosa and contributes to its characteristic grape-like odor.[1]
-
3'-Aminoacetophenone: It has been reported to have potential anti-bacterial properties, though specific quantitative data like Minimum Inhibitory Concentration (MIC) values are lacking in readily available literature.[1]
-
4'-Aminoacetophenone: Derivatives such as azo dyes synthesized from 4-aminoacetophenone have been explored for their inhibitory activities against bacteria like S. aureus, Pseudomonas, and E. coli. Chalcones and Schiff bases derived from this isomer have also demonstrated significant antibacterial and antifungal properties.
Table 1: Summary of Antimicrobial Activity Data (Derivatives)
| Isomer Used in Synthesis | Derivative Class | Test Organism | Activity (MIC/Zone of Inhibition) |
|---|---|---|---|
| 4'-Aminoacetophenone | Azo dyes | S. aureus, Pseudomonas, E. coli | Inhibition observed (quantitative data not specified). |
| 4'-Aminoacetophenone | Chalcones | Various Bacteria | Zone of inhibition between 17 and 25 mm for derivatives with specific substitutions. |
Anti-inflammatory Activity
Derivatives of aminoacetophenones have shown promise as anti-inflammatory agents.
-
2'-Aminoacetophenone: Used to synthesize azaflavanones which have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models.
-
4'-Aminoacetophenone: Chalcone (B49325) derivatives have been synthesized and subsequently used to create 2,4,6-trisubstituted pyrimidines that exhibit potent anti-inflammatory effects.[2]
Table 2: Summary of Anti-inflammatory Activity Data (Derivatives)
| Isomer Used in Synthesis | Derivative Class | Animal Model | Activity (% Inhibition of Edema) |
|---|---|---|---|
| 2'-Aminoacetophenone | Azaflavanones | Carrageenan-induced rat paw edema | Up to 65% inhibition at 200 mg/kg. |
| 4'-Aminoacetophenone | 3-alkoxy-4-methanesulfonamido acetophenone derivatives | Carrageenan-induced rat paw edema | Activity comparable to rofecoxib (B1684582) and indomethacin.[3] |
Anticancer and Cytotoxic Activity
Aminoacetophenone isomers, primarily 4'-aminoacetophenone, are precursors for various compounds evaluated for their anticancer properties.
-
2'-Aminoacetophenone: Known to act as an inducer of apoptosis.[1]
-
4'-Aminoacetophenone: Extensively used as a building block for synthesizing aminoflavones, chalcones, and other derivatives with cytotoxic activity against various cancer cell lines.
Table 3: Summary of Anticancer Activity Data (Derivatives)
| Isomer Used in Synthesis | Derivative Class | Cancer Cell Line | Activity (IC₅₀) |
|---|
| 4'-Aminoacetophenone | Amino chalcone derivatives | MGC-803, HCT-116, MCF-7 | IC₅₀ values as low as 1.52 μM, 1.83 μM, and 2.54 μM, respectively, for the most potent compound. |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Select several colonies of the test microorganism from a fresh culture plate and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with a suitable broth.[5]
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum with no compound).[4]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[4]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO₂).[6]
-
Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan (B1609692) crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[6] The intensity of the color is proportional to the number of viable cells.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo assay evaluates the anti-inflammatory potential of a compound.
-
Animal Dosing: Administer the test compound or vehicle (control) to groups of rats, typically via oral or intraperitoneal injection.
-
Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Visualizations
Experimental Workflows
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Representative Signaling Pathway
Derivatives of aminoacetophenones, particularly chalcones, are known to modulate inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary target in inflammation.
Caption: Inhibition of NF-κB Pathway by Aminoacetophenone Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 3. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Aminoacetophenone Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. For researchers, scientists, and drug development professionals, adherence to established protocols for hazardous waste management is essential for protecting personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2'-Aminoacetophenone Hydrochloride, a compound that requires careful handling due to its hazardous properties.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. It is known to cause irritation to the eyes, skin, and respiratory system.[1][2] All handling and disposal activities should be performed in a well-ventilated area, preferably within a chemical fume hood.
Summary of Key Hazard and Property Data:
| Property | Data | Source(s) |
| Appearance | Off-white to light yellow solid/powder | [1][3][4] |
| CAS Number | 5468-37-1 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Melting Point | 194 °C / 381.2 °F (decomposes) | [3][4] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids | [1] |
| Hazardous Decomposition | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide | [1] |
Detailed Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal program.[4][5] On-site treatment or neutralization is not recommended without explicit protocols and approval from your institution's Environmental Health and Safety (EHS) department.[5]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[6]
-
Solid Waste:
-
Collect unused or expired this compound solid in its original container if possible.
-
If the original container is not available, use a new, clean, and compatible container clearly labeled with the full chemical name.
-
Place any contaminated disposable labware, such as weigh boats, gloves, and wipes, into a designated solid hazardous waste container.[7]
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container designed for liquids.[8]
-
Do not mix this waste stream with other incompatible chemical wastes.[6][9] Specifically, avoid mixing with strong oxidizing agents or strong acids.[1]
-
Crucially, do not dispose of solutions containing this chemical down the drain. [10][11]
-
Step 2: Container Management and Labeling
All chemical waste must be managed in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[10][12]
-
Select an Appropriate Container: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6][10][13]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
Storage: Keep waste containers closed at all times, except when adding waste.[12][13] Store the sealed container in a designated and properly ventilated satellite accumulation area, segregated from incompatible materials.[5][9]
Step 3: Disposal of Empty Containers
A container that has held this compound is considered hazardous waste unless properly decontaminated.[5]
-
Decontamination: To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[5][13] Subsequent rinses may also need to be collected depending on institutional and local regulations.
-
Final Disposal: Once properly decontaminated, the container can typically be disposed of in the regular trash or recycled, based on your facility's procedures.[13]
Step 4: Arranging for Final Disposal
Contact your institution's EHS department to schedule a pickup for your hazardous waste container. Do not attempt to transport the waste off-site yourself. Follow all institutional procedures for waste pickup and documentation.
Spill Management Procedures
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Ensure Safety: Restrict access to the spill area. Ensure the area is well-ventilated.[1]
-
Wear PPE: Before cleaning, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain and Clean: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Operational Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and current information.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Aminoacetophenone hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pfw.edu [pfw.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 2'-Aminoacetophenone Hydrochloride
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents like 2'-Aminoacetophenone Hydrochloride are of paramount importance. This guide provides immediate, essential safety protocols and logistical information to ensure a secure and compliant laboratory environment. Adherence to these procedures is critical for mitigating risks to both personnel and the environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][2] | Protects against splashes and eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat or other protective clothing.[1][2] | Prevents skin contact and irritation.[2][3] |
| Respiratory Protection | For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks. In situations with a risk of higher exposure, use respirators and components tested and approved under appropriate government standards (e.g., NIOSH or CEN).[1] | Protects the respiratory tract from irritation due to dust or aerosols.[3] |
Hazard and Safety Information
A summary of key hazard and property data for this compound is provided below for easy reference.
| Property | Data |
| Appearance | Light yellow or off-white solid/crystalline powder.[1][4] |
| CAS Number | 5468-37-1[3] |
| Hazards | Causes eye, skin, and respiratory tract irritation.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids.[3] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Refrigerated storage is recommended (below 4°C/39°F).[2][3] |
Experimental Protocol for Handling and Disposal
Adherence to a strict operational protocol is essential for the safe handling and disposal of this compound.
Handling Protocol:
-
Engineering Controls: Always work in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize inhalation exposure.[2][5] Ensure that an eyewash station and a safety shower are readily accessible.[2][3]
-
Personal Decontamination: Wash hands and any exposed skin thoroughly after handling the substance.[2][6]
-
Safe Handling Practices: Avoid contact with eyes, skin, and clothing.[2][3] Do not breathe dust or vapors.[3] Keep the container tightly closed when not in use.[2][3]
Disposal Protocol:
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] In-laboratory treatment or neutralization is not advised without specific institutional approval and established protocols.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
-
-
Container Labeling: The hazardous waste container must be clearly labeled with:
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant").
-
-
Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Empty Container Disposal: A container that has held this compound should be managed as hazardous waste.[7] To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.[7]
Spill Management
In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3] Ensure the area is well-ventilated.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 2-Aminoacetophenone hydrochloride, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
